molecular formula C13H20ClNO B2827378 2-Ethylethcathinone hydrochloride CAS No. 2446466-59-5

2-Ethylethcathinone hydrochloride

Cat. No.: B2827378
CAS No.: 2446466-59-5
M. Wt: 241.76 g/mol
InChI Key: HGKYCEVTJSCOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substituted cathinones, like ethcathinone, are psychoactive compounds commonly used as recreational drugs. Some have amphetamine-like effects. 2-Ethylethcathinone (hydrochloride) is a substituted cathinone with potential for abuse. Its biological and toxicological properties have not been evaluated. This product is intended for forensic and research applications.>

Properties

IUPAC Name

2-(ethylamino)-1-(2-ethylphenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-4-11-8-6-7-9-12(11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKYCEVTJSCOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C(C)NCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344547
Record name 2-Ethylethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446466-59-5
Record name 2-Ethylethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethylethcathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of 2-Ethylethcathinone hydrochloride (2-EEC HCl). Intended for researchers, scientists, and drug development professionals, this document compiles available data on its structural, physical, and spectral characteristics, alongside detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a substituted cathinone (B1664624) derivative.[1] Its core chemical structure and physical state have been characterized, although its biological and toxicological properties are not extensively evaluated.[1] The compound is intended for forensic and research applications.[1]

Table 1: General and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one[2]
Synonyms 2-EEC, 2-ethyl-N-ethylcathinone[2]
Appearance White crystalline solid/powder[1][2]
Molecular Formula C₁₃H₁₉NO • HCl[1]
Formula Weight 241.8 g/mol [1]
Melting Point 179.6 °C[2]
Purity ≥98%[1]

Table 2: Solubility Data for this compound

SolventSolubilitySource
DMF 10 mg/mL[1]
DMSO 5 mg/mL[1]
Ethanol 20 mg/mL[1]
PBS (pH 7.2) 10 mg/mL[1]

Table 3: Spectroscopic Data for this compound

TechniqueData PointsSource
UV (λmax) 249 nm[1]
250.5 nm, 291.1 nm[2]

Experimental Protocols

Detailed methodologies for the analytical characterization of this compound are crucial for reproducible research. The following protocols are based on established methods for the analysis of cathinone derivatives.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure of this compound.

  • Sample Preparation: Dilute approximately 5 mg of the analyte in Deuterium oxide (D₂O) containing Trimethylsilylpropanoic acid (TSP) as a 0 ppm reference and maleic acid as a quantitative internal standard.[2]

  • Instrumentation: A 400 MHz NMR spectrometer.[2]

  • Parameters: [2]

    • Spectral Width: At least -3 ppm to 13 ppm.

    • Pulse Angle: 90°

    • Delay Between Pulses: 45 seconds

2.2 Gas Chromatography/Mass Spectrometry (GC/MS)

  • Objective: To determine the purity and identify the fragmentation pattern of 2-Ethylethcathinone.

  • Sample Preparation: Prepare a solution of the analyte at approximately 4 mg/mL, with the base extracted into chloroform.[2]

  • Instrumentation: Agilent gas chromatograph with a mass selective detector (MSD) or equivalent.[2]

  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[2]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[2]

  • Temperature Program: [2]

    • Injector: 280°C

    • MSD Transfer Line: 280°C

    • MS Source: 230°C

    • MS Quadrupole: 150°C

    • Oven: Initial temperature of 100°C for 1.0 min, then ramp to 300°C at 12 °C/min, and hold for 30.0 min.

  • Injection Parameters: 1 µL injection volume with a split ratio of 25:1.[2]

  • MS Parameters: [2]

    • Mass Scan Range: 30-550 amu

    • Acquisition Mode: Scan

2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment (3 bounce).[2]

  • Scan Parameters: [2]

    • Number of Scans: 32

    • Number of Background Scans: 32

    • Resolution: 4 cm⁻¹

    • Sample Gain: 8

    • Aperture: 150

Visualizations

3.1 Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the chemical characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample 2-EEC HCl Sample Dissolution Dissolution in Appropriate Solvents Sample->Dissolution NMR NMR Spectroscopy (Structure Elucidation) Dissolution->NMR GCMS GC/MS (Purity & Fragmentation) Dissolution->GCMS FTIR FTIR Spectroscopy (Functional Groups) Dissolution->FTIR Structure Structural Confirmation NMR->Structure Purity Purity Assessment GCMS->Purity Functional_Groups Functional Group ID FTIR->Functional_Groups

Caption: Workflow for the chemical characterization of 2-Ethylethcathinone HCl.

Disclaimer: this compound is a research chemical. Its biological and toxicological properties have not been fully investigated. This document is for informational and research purposes only and is not intended for human or veterinary use.

References

An In-depth Technical Guide on 2-EEC Hydrochloride (CAS Number 2446466-59-5) is Not Available Due to Lack of Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide or whitepaper on the core aspects of 2-EEC hydrochloride (CAS Number 2446466-59-5) cannot be provided at this time. Extensive searches for in-depth scientific literature, including experimental protocols, quantitative data, and established signaling pathways, have yielded limited information. The available data is primarily from chemical suppliers and safety data sheets, which do not contain the level of detail required for a technical guide aimed at researchers, scientists, and drug development professionals.

The search results consistently indicate that the biological and toxicological properties of 2-EEC hydrochloride have not been evaluated. This compound is marketed as a substituted cathinone (B1664624) for forensic and research applications only.

What is known about 2-EEC hydrochloride is summarized below.

Chemical and Physical Properties

A summary of the basic properties of 2-EEC hydrochloride is presented in Table 1.

PropertyValueSource
CAS Number 2446466-59-5[1][2][3][4][5][6][7][8][9]
Formal Name 2-(ethylamino)-1-(2-ethylphenyl)-1-propanone, monohydrochloride[1][5]
Synonyms 2-EEC, 2-Ethylethcathinone hydrochloride[1][3][5][9]
Molecular Formula C₁₃H₁₉NO • HCl[1][5]
Formula Weight 241.8 g/mol [1][5]
Purity ≥98%[1]
Formulation A crystalline solid[1]
λmax 249 nm[1]
Solubility DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml[1]
Storage -20°C[1]
Stability ≥ 5 years[1]

Experimental Data and Protocols

There are no publicly available detailed experimental protocols or quantitative data from key experiments for 2-EEC hydrochloride. The scientific literature lacks studies on its pharmacodynamics, pharmacokinetics, and toxicology.

Signaling Pathways and Mechanism of Action

The mechanism of action and any associated signaling pathways for 2-EEC hydrochloride have not been elucidated. As a substituted cathinone, it might be hypothesized to interact with monoamine transporters, similar to other compounds in this class, but this has not been experimentally verified for 2-EEC hydrochloride.

Logical Workflow for Future Research

Given the lack of data, a logical workflow for the initial characterization of 2-EEC hydrochloride could be proposed. This workflow would be standard for a novel psychoactive substance.

G cluster_0 Initial Characterization of 2-EEC Hydrochloride A Chemical Synthesis and Purification B Structural Elucidation (NMR, MS) A->B C In Vitro Pharmacological Profiling (e.g., Receptor Binding Assays, Transporter Uptake Assays) B->C D In Vitro Toxicology Screening (e.g., Cytotoxicity Assays) C->D E In Vivo Animal Studies (e.g., Behavioral Assays, Pharmacokinetics) C->E F Metabolite Identification E->F

Caption: Proposed workflow for the initial scientific investigation of 2-EEC hydrochloride.

References

An In-Depth Technical Guide to 2-Ethylethcathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylethcathinone hydrochloride (commonly known as 2-EEC) is a synthetic cathinone (B1664624) with potential for abuse.[1] As a member of the substituted cathinone class, it is structurally related to other psychoactive substances.[2] This technical guide provides a comprehensive overview of the available scientific data on 2-Ethylethcathinone HCl, focusing on its chemical properties and analytical methodologies. The biological and toxicological properties of this compound have not been extensively evaluated.[1] This document is intended for researchers, scientists, and drug development professionals.

It is important to distinguish 2-Ethylethcathinone (2-EEC) from the similarly named compound 2-Ethylmethcathinone (2-EMC). These are distinct chemical entities with different molecular formulas and weights. This guide pertains specifically to 2-Ethylethcathinone HCl.

Chemical and Physical Data

The fundamental chemical and physical properties of 2-Ethylethcathinone and its hydrochloride salt are summarized below.

PropertyValueSource
IUPAC Name 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one[3]
Synonyms 2-EEC, 2-ethyl-N-ethylcathinone[3]
Molecular Formula (Base) C13H19NO[3]
Molecular Weight (Base) 205 g/mol [3]
Molecular Formula (HCl Salt) C13H19NO • HCl[1][3]
Molecular Weight (HCl Salt) 241.8 g/mol [1]
Appearance White powder (HCl salt)[3]
Melting Point (HCl Salt) 179.6 °C[3]
Purity ≥98%[1]
UVmax 250.5 nm, 291.1 nm[3]

Solubility Data

The solubility of 2-Ethylethcathinone HCl in various solvents has been reported as follows.[1]

SolventSolubility
DMF10 mg/ml
DMSO5 mg/ml
Ethanol20 mg/ml
PBS (pH 7.2)10 mg/ml

Experimental Protocols

Detailed methodologies for the analysis of 2-Ethylethcathinone HCl are crucial for its identification and quantification in forensic and research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure of the compound.

  • Sample Preparation: Dilute the analyte to approximately 5 mg/mL in deuterium (B1214612) oxide (D2O) containing trimethylsilylpropanesulfonate (TSP) as a 0 ppm reference and maleic acid as a quantitative internal standard.[3]

  • Instrument: 400 MHz NMR spectrometer.[3]

  • Parameters:

    • Spectral Width: At least -3 ppm to 13 ppm.[3]

    • Pulse Angle: 90°.[3]

    • Delay Between Pulses: 45 seconds.[3]

Gas Chromatography/Mass Spectrometry (GC/MS)
  • Objective: To separate and identify 2-Ethylethcathinone from a sample matrix.

  • Sample Preparation: Prepare a solution of the analyte at approximately 4 mg/mL (base equivalent) after extraction into chloroform.[3]

  • Instrument: Agilent gas chromatograph with a mass selective detector (MSD) or equivalent.[3]

  • Chromatographic Conditions:

    • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[3]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[3]

    • Injector Temperature: 280°C.[3]

    • Injection: 1 µL with a split ratio of 25:1.[3]

  • Mass Spectrometry Parameters:

    • Mass Scan Range: 30-550 amu.[3]

    • Retention Time: Approximately 7.949 min under the specified conditions.[3]

Visualizations

Logical Relationship of 2-Ethylethcathinone

The following diagram illustrates the classification of 2-Ethylethcathinone within the broader context of psychoactive substances.

Classification of 2-Ethylethcathinone A Psychoactive Substances B Phenethylamines A->B C Amphetamines B->C D Cathinones B->D E Synthetic Cathinones D->E F 2-Ethylethcathinone (2-EEC) E->F

Classification of 2-Ethylethcathinone.
Experimental Workflow for Analysis

This diagram outlines the general workflow for the analytical identification of 2-Ethylethcathinone HCl.

Analytical Workflow for 2-Ethylethcathinone HCl cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Seized Material Extraction Solvent Extraction (e.g., Chloroform) Sample->Extraction Dilution Dilution for Analysis (e.g., in D2O for NMR) Extraction->Dilution GCMS GC/MS Analysis Dilution->GCMS NMR NMR Spectroscopy Dilution->NMR MS_Data Mass Spectrum & Retention Time GCMS->MS_Data NMR_Data NMR Spectrum NMR->NMR_Data ID Compound Identification MS_Data->ID NMR_Data->ID

Analytical workflow for 2-Ethylethcathinone HCl.

References

An In-depth Technical Guide on the Solubility of 2-Ethylethcathinone Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylethcathinone hydrochloride (2-EEC HCl) in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Core Data Presentation

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and analytical characterization. The following table summarizes the available quantitative solubility data for this compound in selected organic solvents.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)10[1]
Dimethyl sulfoxide (B87167) (DMSO)5[1]
Ethanol20[1]

Note: This data is sourced from commercially available product information and should be considered as a reference. Experimental conditions such as temperature and exact solvent grade may influence solubility.

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not extensively available in peer-reviewed literature. However, a standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . The following is a generalized protocol that can be adapted for 2-EEC HCl.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (e.g., DMF, DMSO, Ethanol) of appropriate purity

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The amount of solid added should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in a constant temperature environment (e.g., 25 °C) on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid phase, it is advisable to filter the supernatant through a syringe filter. Accurately dilute the collected supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of 2-EEC HCl in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess 2-EEC HCl to solvent B Agitate at constant temperature (24-72h) A->B C Settle or Centrifuge B->C D Collect & Filter Supernatant C->D E Dilute Sample D->E F Quantitative Analysis (HPLC) E->F G Calculate Solubility F->G

Caption: General workflow for shake-flask solubility determination.

Logical Relationship of Solubility Determination Factors

This diagram outlines the key factors and steps influencing the outcome of a solubility determination experiment.

Logical_Relationship cluster_inputs Input Variables cluster_process Experimental Process cluster_output Output Compound 2-EEC HCl (Purity, Form) Equilibration Equilibration Time Compound->Equilibration Solvent Organic Solvent (Purity, Grade) Solvent->Equilibration Temperature Temperature Temperature->Equilibration Separation Phase Separation (Centrifugation/Settling) Equilibration->Separation Quantification Analytical Method (e.g., HPLC) Separation->Quantification Solubility Solubility Value (mg/mL) Quantification->Solubility

References

Spectroscopic and Synthetic Profile of 2-(Diethylamino)ethyl Chloride Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl chloride hydrochloride (2-EEC hydrochloride), also known by its CAS number 869-24-9, is a crucial chemical intermediate in the synthesis of a wide range of pharmaceutical compounds.[1] Its bifunctional nature, containing both a reactive alkyl chloride and a tertiary amine, makes it a versatile building block for introducing the diethylaminoethyl moiety into target molecules. This guide provides a detailed overview of its spectroscopic characteristics, a common synthetic route, and the experimental protocols for its analysis.

Physicochemical Properties

2-EEC hydrochloride is a white to off-white crystalline solid.[1][2] It is highly soluble in water and polar organic solvents such as ethanol.[2][3] Due to its hygroscopic nature, it should be stored in a dry environment.[1][2]

PropertyValue
Molecular Formula C₆H₁₄ClN · HCl
Molecular Weight 172.10 g/mol
Melting Point 208-210 °C
Appearance White to cream crystals or powder[4]
Solubility Soluble in water[2][3]

Spectroscopic Data

While comprehensive, publicly available spectra for 2-EEC hydrochloride are limited, the expected spectroscopic features can be predicted based on its structure and data from closely related compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) NMR spectrum is a powerful tool for confirming the structure of 2-EEC hydrochloride. The expected signals are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for 2-EEC Hydrochloride

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.3Triplet6H-CH₃ (of ethyl groups)
~3.2Quartet4H-N-CH₂- (of ethyl groups)
~3.5Triplet2H-N-CH₂-CH₂-Cl
~4.0Triplet2H-CH₂-Cl
~11-12Broad Singlet1HN⁺-H

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS) and can vary based on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. For 2-EEC hydrochloride, the most prominent and diagnostic feature is the broad and strong absorption band corresponding to the N⁺-H stretch of the hydrochloride salt.

Table 2: Key IR Absorption Bands for 2-EEC Hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
~2400-2700Strong, BroadN⁺-H stretch (amine hydrochloride)[6]
~2800-3000Medium-StrongC-H stretch (alkane)[6]
~1450-1480MediumC-H bend (alkane)
~1050-1250MediumC-N stretch[6]
~650-750Medium-StrongC-Cl stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

Alkyl halides and amines without significant conjugation do not typically exhibit strong absorption in the standard UV-Vis range (200-800 nm). Therefore, 2-EEC hydrochloride is not expected to have a characteristic UV-Vis spectrum with distinct absorption maxima. Its primary utility in UV-Vis spectrophotometry would be for quantitative analysis in solution, often following a derivatization reaction to introduce a chromophore.

Synthesis of 2-EEC Hydrochloride

A common and well-established method for the synthesis of 2-EEC hydrochloride is the reaction of 2-diethylaminoethanol with a chlorinating agent, most typically thionyl chloride (SOCl₂).[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Isolation 2-Diethylaminoethanol 2-Diethylaminoethanol Reaction_Vessel Reaction in Solvent (e.g., Dichloromethane) 2-Diethylaminoethanol->Reaction_Vessel Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Vessel Product 2-EEC Hydrochloride Reaction_Vessel->Product Crystallization & Filtration

Synthesis workflow for 2-EEC hydrochloride.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable spectroscopic data.

NMR Spectroscopy Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the 2-EEC hydrochloride is soluble, such as Deuterium Oxide (D₂O) or Deuterated Methanol (CD₃OD).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-EEC hydrochloride sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an appropriate internal standard (e.g., TMS or a water-soluble standard like DSS for D₂O) if quantitative analysis is required.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

IR Spectroscopy Sample Preparation (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the 2-EEC hydrochloride sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

UV-Vis Spectroscopy Sample Preparation
  • Solvent Selection: Choose a UV-transparent solvent in which 2-EEC hydrochloride is soluble, such as water or ethanol.

  • Stock Solution Preparation: Accurately weigh a known amount of the sample and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

  • Working Solutions: Prepare a series of dilutions from the stock solution to fall within the linear range of the spectrophotometer.

  • Analysis: Measure the absorbance of the working solutions at the desired wavelength(s) using a quartz cuvette. Use the pure solvent as a blank.

Signaling Pathways and Logical Relationships

As a synthetic building block, 2-EEC hydrochloride does not have its own intrinsic signaling pathway. Its significance lies in its utility for synthesizing a wide array of pharmacologically active molecules that do interact with various signaling pathways. The logical relationship is that of a precursor to a final active pharmaceutical ingredient (API).

Logical_Relationship EEC_HCl 2-EEC Hydrochloride Synthetic_Reaction Synthetic Reaction (e.g., Alkylation) EEC_HCl->Synthetic_Reaction API Active Pharmaceutical Ingredient (API) Synthetic_Reaction->API Biological_Target Biological Target (e.g., Receptor, Enzyme) API->Biological_Target Signaling_Pathway Signaling Pathway Modulation Biological_Target->Signaling_Pathway

Logical relationship of 2-EEC HCl to API and signaling.

References

The Pharmacological Profile of 2-Ethylethcathinone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylethcathinone hydrochloride is a synthetic cathinone (B1664624), a class of psychoactive compounds that are structurally related to cathinone, the primary active alkaloid in the khat plant (Catha edulis).[1][2][3] Synthetic cathinones are β-keto analogues of amphetamines and are known to exert their effects primarily by interacting with monoamine transporters.[1][2][3] This technical guide provides a comprehensive overview of the anticipated pharmacological properties of this compound, detailed experimental protocols for its characterization, and visual representations of relevant biological pathways and experimental workflows.

Predicted Pharmacological Profile

Based on its chemical structure, this compound is predicted to act as a monoamine transporter inhibitor and/or releasing agent, with potential selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The N-ethyl and 2-ethyl substitutions on the cathinone scaffold are expected to significantly influence its potency and selectivity.

Mechanism of Action

Substituted cathinones typically exhibit one of two primary mechanisms of action at monoamine transporters:

  • Inhibitors (Blockers): These compounds bind to the transporter protein and block the reuptake of neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentrations. This mechanism is similar to that of cocaine.[2][4]

  • Releasers (Substrates): These compounds are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flux, causing a non-exocytotic release of neurotransmitters into the synapse. This mechanism is similar to that of amphetamine.[2][4]

The specific action of this compound as either an inhibitor or a releaser would need to be determined experimentally.

Receptor and Transporter Interactions

The primary molecular targets of substituted cathinones are the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][3][5] The affinity and activity at these transporters determine the psychostimulant, entactogenic, and reinforcing effects of these compounds.

Table 1: Putative In Vitro Pharmacological Data for this compound

TargetAssay TypeParameterPredicted ValueRationale/Reference Compound(s)
Dopamine Transporter (DAT)Radioligand BindingKi (nM)50 - 200Based on data for N-ethylcathinone and other N-alkylated cathinones.[6]
Norepinephrine Transporter (NET)Radioligand BindingKi (nM)100 - 500N-alkylated cathinones often show affinity for NET.
Serotonin Transporter (SERT)Radioligand BindingKi (nM)>1000Many cathinones exhibit lower affinity for SERT compared to DAT and NET.[7]
Dopamine Transporter (DAT)Synaptosome UptakeIC50 (nM)100 - 400Consistent with predicted binding affinity.
Norepinephrine Transporter (NET)Synaptosome UptakeIC50 (nM)200 - 800Consistent with predicted binding affinity.
Serotonin Transporter (SERT)Synaptosome UptakeIC50 (nM)>2000Consistent with predicted binding affinity.

Note: The values presented in this table are hypothetical and are intended to be representative of what might be expected for a compound of this class. Empirical determination is required for accurate values.

In Vivo Effects

The in vivo effects of this compound are anticipated to be consistent with those of other psychostimulant synthetic cathinones.

Table 2: Predicted In Vivo Pharmacological Effects of this compound

Experimental ModelParameterPredicted EffectRationale/Reference Compound(s)
Rodent Locomotor ActivityHorizontal and vertical movementDose-dependent increaseA hallmark of psychostimulant drugs that increase central dopamine and norepinephrine.[8][9][10]
Drug DiscriminationSubstitution for cocaine or amphetamineFull or partial substitutionIndicates a similar interoceptive state and likely abuse potential.[9][10]
Self-AdministrationReinforcing effectsThe compound is expected to be self-administeredSuggests abuse liability.[8]
Cardiovascular EffectsHeart rate and blood pressureIncreaseSympathomimetic effects are common with monoamine reuptake inhibitors/releasers.[5]

Experimental Protocols

The following sections detail the experimental methodologies required to elucidate the pharmacological profile of this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human dopamine, norepinephrine, or serotonin transporters are prepared from transfected cell lines (e.g., HEK293).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) is incubated with the cell membranes and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Monoamine Transporter Uptake Assays

These assays determine the potency of a compound to inhibit the uptake of neurotransmitters by their respective transporters.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are cultured to confluence in 96-well plates.

  • Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound or vehicle in a Krebs-HEPES buffer.

  • Uptake Initiation: A radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period, uptake is terminated by aspiration of the assay buffer and rapid washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled substrate taken up by the cells is determined by liquid scintillation counting after cell lysis.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated.

In Vivo Behavioral Pharmacology: Locomotor Activity

Locomotor activity studies in rodents are used to assess the stimulant or depressant effects of a compound.

Protocol:

  • Animals: Male Swiss-Webster mice or Sprague-Dawley rats are habituated to the testing room and locomotor activity chambers.

  • Drug Administration: Animals are administered various doses of this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Data Collection: Immediately after injection, animals are placed in the center of the locomotor activity chambers equipped with infrared beams to automatically record horizontal and vertical movements. Data is collected for a period of 60 to 120 minutes.

  • Data Analysis: The total distance traveled, number of horizontal and vertical movements are quantified and analyzed. Dose-response curves are generated to determine the stimulant effects of the compound.

Visualizations

Signaling Pathway

Putative Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron EEC 2-Ethylethcathinone HCl DAT Dopamine Transporter (DAT) EEC->DAT Binds to and inhibits or reverses DA_cyto DAT->DA_cyto Reuptake (blocked) DA_synapse DAT->DA_synapse Reverse Transport (putative) VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging DA_vesicle->DA_synapse Release DA_cyto->VMAT2 Uptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds to Signal Postsynaptic Signaling DA_receptor->Signal

Caption: Putative mechanism of action of 2-Ethylethcathinone at a dopaminergic synapse.

Experimental Workflow

Radioligand Binding Assay Workflow start Start prep_membranes Prepare Transporter- Expressing Cell Membranes start->prep_membranes add_reagents Add Membranes, Radioligand, and 2-EEC to Assay Plate prep_membranes->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 and Ki Determination) count->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Logical Relationship

Structure-Activity Relationship Logic Core Cathinone Scaffold (β-keto-phenethylamine) EEC 2-Ethylethcathinone Core->EEC N_Ethyl N-Ethyl Substitution N_Ethyl->EEC Two_Ethyl 2-Ethyl Phenyl Substitution Two_Ethyl->EEC Pharm_Profile Pharmacological Profile (Potency, Selectivity, Mechanism) EEC->Pharm_Profile Determines

Caption: Relationship between the chemical structure of 2-EEC and its pharmacological profile.

Conclusion

While the specific pharmacological profile of this compound remains to be empirically determined, its structural similarity to other synthetic cathinones provides a strong basis for predicting its mechanism of action and in vivo effects. It is anticipated to be a psychostimulant compound that primarily targets monoamine transporters. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive pharmacological characterization of this and other novel psychoactive substances. Such characterization is essential for understanding their potential for abuse and for informing public health and regulatory decisions.

References

The Hypothesized Neurochemical Profile of 2-Ethylethcathinone (2-EEC) at Monoamine Transporters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Substituted cathinones are a class of psychoactive compounds that primarily exert their effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). These interactions can be broadly categorized into two mechanisms of action: reuptake inhibition (blockade) and substrate-mediated release. Lacking direct empirical data for 2-EEC, this whitepaper constructs a projected pharmacological profile based on established structure-activity relationships (SAR) within the cathinone (B1664624) family. We will specifically analyze data from its close structural analogs, ethcathinone (B106627) and ortho-substituted cathinones, to infer its likely effects on monoamine transporters.

Introduction to Substituted Cathinones and Monoamine Transporters

Monoamine transporters are crucial for regulating neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[1] Psychoactive substances like substituted cathinones interfere with this process, leading to an accumulation of neurotransmitters and subsequent stimulant, entactogenic, or other psychoactive effects. The specific behavioral and physiological outcomes of a given cathinone are largely determined by its relative potency and efficacy at each of the three monoamine transporters.[2]

The core structure of a cathinone can be modified at several positions, influencing its pharmacological profile:

  • The Amino Group: The nature of the alkyl substituent on the nitrogen atom affects potency and selectivity.

  • The Alpha-Carbon: The length of the alkyl chain attached to the alpha-carbon influences activity.

  • The Phenyl Ring: Substitutions on the aromatic ring can dramatically alter a compound's interaction with monoamine transporters.

2-EEC (2-ethylethcathinone) is characterized by an ethyl group on the nitrogen atom (similar to ethcathinone) and an ethyl group at the 2-position (ortho-position) of the phenyl ring.

Projected Neurochemical Effects of 2-EEC

To hypothesize the effects of 2-EEC, we will examine data from two key structural precedents: ethcathinone (which shares the N-ethyl group) and ortho-substituted cathinones (which inform on the effect of the 2-ethylphenyl moiety).

Insights from Ethcathinone

Ethcathinone (N-ethylcathinone) is the closest well-characterized analog to 2-EEC that lacks the phenyl ring substitution. In vitro studies have shown that ethcathinone is a moderately active releaser of norepinephrine and a relatively weak inhibitor of dopamine reuptake.[1] This suggests a primary action on noradrenergic systems.

Insights from Ortho-Substituted Cathinones

Research on methcathinone (B1676376) analogs with substitutions on the phenyl ring has demonstrated that compounds with a substituent at the 2-position (ortho) are generally less potent at all three monoamine transporters compared to their 3- (meta) or 4- (para) substituted counterparts. For instance, 2-methylmethcathinone (2-MMC) was found to be less potent than its isomers, 3-MMC and 4-MMC (mephedrone). This suggests that the steric bulk of a substituent at the ortho position may hinder optimal binding to the transporters.

Synthesizing a Profile for 2-EEC

Based on the available SAR data, we can project the following neurochemical profile for 2-EEC:

  • Mechanism of Action: Like ethcathinone, 2-EEC is likely to act as a monoamine transporter substrate, inducing neurotransmitter release.

  • Potency: Due to the presence of the ortho-ethyl group on the phenyl ring, 2-EEC is expected to be less potent than ethcathinone at all three monoamine transporters. The steric hindrance from the 2-ethyl group is predicted to reduce its binding affinity.

  • Transporter Selectivity: Following the profile of ethcathinone, 2-EEC is hypothesized to be most active at the norepinephrine transporter (NET), with significantly weaker activity at the dopamine transporter (DAT) and likely very low potency at the serotonin transporter (SERT).

Quantitative Data from Structurally Related Analogs

The following tables summarize the in vitro data for ethcathinone and 2-methylmethcathinone (as a proxy for ortho-substituted cathinones) to provide a quantitative basis for the hypothesized profile of 2-EEC.

Table 1: Monoamine Transporter Inhibition and Release Data for Ethcathinone

CompoundTransporterAssay TypeValue (nM)
EthcathinoneNETRelease (EC₅₀)99.3
DATReuptake Inhibition (Kᵢ)1,014

Data sourced from Rothman and Baumann (2006).[1]

Table 2: Monoamine Transporter Release Data for 2-Methylmethcathinone (2-MMC)

CompoundTransporterAssay TypeValue (EC₅₀, nM)
2-MethylmethcathinoneDATRelease337
NETRelease560
SERTRelease5,340

Note: Data for ortho-substituted cathinones is limited. The provided values for 2-MMC are indicative of the generally lower potency of 2-substituted analogs.

Experimental Protocols for Characterization

The characterization of a novel psychoactive substance like 2-EEC would involve a series of in vitro assays to determine its affinity for and functional effects on monoamine transporters.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ value) of a test compound for a specific transporter.

  • Principle: Competition binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) for binding to the transporter, which is typically expressed in cultured cells (e.g., HEK293 cells) or present in synaptosomal preparations from brain tissue.

  • Procedure:

    • Prepare cell membranes or synaptosomes expressing the transporter of interest.

    • Incubate the membranes/synaptosomes with a fixed concentration of the radioligand and varying concentrations of the test compound (2-EEC).

    • After incubation, separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These assays measure the functional inhibition of neurotransmitter uptake by a test compound.

  • Principle: Measures the ability of the test compound to block the uptake of a radiolabeled monoamine (e.g., [³H]dopamine) into synaptosomes.

  • Procedure:

    • Isolate synaptosomes from specific brain regions (e.g., striatum for DAT).

    • Pre-incubate the synaptosomes with varying concentrations of the test compound (2-EEC).

    • Initiate uptake by adding a fixed concentration of the radiolabeled neurotransmitter.

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Lyse the synaptosomes and quantify the accumulated radioactivity.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific uptake) is determined.

Neurotransmitter Release Assays

These assays determine if a compound acts as a substrate (releaser) or a blocker of the transporter.

  • Principle: Measures the ability of the test compound to induce the release of a pre-loaded radiolabeled substrate from cells or synaptosomes.

  • Procedure:

    • Load cells or synaptosomes with a radiolabeled substrate (e.g., [³H]MPP+ for DAT).

    • Wash the cells/synaptosomes to remove extracellular radioactivity.

    • Add varying concentrations of the test compound (2-EEC).

    • After incubation, measure the amount of radioactivity released into the supernatant.

    • The EC₅₀ value (the concentration of the test compound that produces 50% of the maximal release) is determined.

Visualizations

General Mechanism of Monoamine Transporter Action

MonoamineTransporter cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle SynapticCleft Monoamines Vesicle->SynapticCleft Exocytosis MA Monoamines (DA, NE, 5-HT) VMAT2 VMAT2 MA->VMAT2 Packaging MAT Monoamine Transporter (DAT, NET, SERT) MAT->MA Recycling VMAT2->Vesicle SynapticCleft->MAT Reuptake Receptor Postsynaptic Receptors SynapticCleft->Receptor Binding & Signal Transduction

Caption: General mechanism of monoamine neurotransmission and reuptake.

Experimental Workflow for Radioligand Binding Assay

BindingAssayWorkflow A Prepare Transporter Source (Cell Membranes or Synaptosomes) B Incubate with Radioligand and Test Compound (2-EEC) A->B C Separate Bound and Unbound Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine IC50 and Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

Structure-Activity Relationship of Cathinones

SAR_Cathinones cluster_modifications Structural Modifications Cathinone Cathinone Core Structure N_Alkyl N-Alkylation (e.g., N-Ethyl in Ethcathinone) Cathinone->N_Alkyl Phenyl_Sub Phenyl Ring Substitution (e.g., 2-Ethyl in 2-EEC) Cathinone->Phenyl_Sub Alpha_Alkyl Alpha-Alkyl Chain Length Cathinone->Alpha_Alkyl Pharmacology Altered Pharmacological Profile (Potency & Selectivity at DAT, NET, SERT) N_Alkyl->Pharmacology Phenyl_Sub->Pharmacology Alpha_Alkyl->Pharmacology

Caption: Influence of structural modifications on cathinone pharmacology.

Conclusion

While definitive data on the neurochemical effects of 2-EEC are currently unavailable, a systematic analysis of the structure-activity relationships of substituted cathinones allows for a reasoned hypothesis. 2-EEC is projected to be a norepinephrine-preferring monoamine releaser, with a potency that is likely attenuated compared to its non-phenyl-substituted analog, ethcathinone, due to steric hindrance from the ortho-ethyl group. This profile suggests that 2-EEC may primarily produce stimulant effects mediated by norepinephrine. Empirical validation through in vitro and in vivo studies is essential to confirm this hypothesized profile and to fully characterize the pharmacological and toxicological properties of this novel psychoactive substance.

References

The In Vitro Metabolism of 2-Ethylethcathinone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylethcathinone hydrochloride (2-EEC), a synthetic cathinone, belongs to a class of novel psychoactive substances (NPS) with a chemical structure suggesting a complex metabolic profile. While specific in vitro metabolic data for 2-EEC is not extensively documented in peer-reviewed literature, this technical guide provides a comprehensive overview of its predicted metabolic fate based on the established biotransformation pathways of structurally analogous synthetic cathinones. This document outlines detailed experimental protocols for investigating its in vitro metabolism, presents illustrative quantitative data in structured tables, and provides visual representations of the predicted metabolic pathways and experimental workflows using Graphviz diagrams. The primary metabolic routes for synthetic cathinones involve Phase I reactions such as β-keto reduction, hydroxylation, and N-dealkylation, predominantly mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions, most commonly glucuronidation.[1][2][3] This guide serves as a foundational resource for researchers initiating studies on the in vitro metabolism of 2-Ethylethcathinone and other emerging synthetic cathinones.

Predicted Metabolic Pathways of 2-Ethylethcathinone

Based on the metabolism of other synthetic cathinones, the in vitro metabolism of 2-Ethylethcathinone is predicted to proceed through several key Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity.[1][2] For 2-EEC, the following pathways are anticipated:

  • β-Keto Reduction: The carbonyl group at the β-position is a primary target for reduction to a hydroxyl group, forming the corresponding alcohol metabolite.[1][3] This is a common and often major metabolic pathway for synthetic cathinones.

  • Hydroxylation: The ethyl group on the phenyl ring and the ethyl group on the amine are susceptible to hydroxylation. Aromatic hydroxylation on the phenyl ring is also a possibility.

  • N-De-ethylation: The ethyl group attached to the nitrogen atom can be removed, leading to the formation of a primary amine metabolite.[1]

  • Oxidative Deamination: Following N-de-ethylation, the primary amine may undergo oxidative deamination to form a ketone.

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion.[1]

  • Glucuronidation: The hydroxyl groups introduced during Phase I metabolism, particularly the one formed from β-keto reduction, are likely to undergo glucuronidation, where glucuronic acid is attached.[3]

Predicted Metabolic Pathways of 2-Ethylethcathinone cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-Ethylethcathinone keto_reduction β-Keto Reduction Product (Alcohol Metabolite) parent->keto_reduction Reduction hydroxylation Hydroxylated Metabolites (Aromatic/Alkyl) parent->hydroxylation Hydroxylation n_deethylation N-De-ethylated Metabolite parent->n_deethylation N-De-ethylation glucuronide Glucuronide Conjugate keto_reduction->glucuronide Glucuronidation hydroxylation->glucuronide Glucuronidation oxidative_deamination Oxidative Deamination Product n_deethylation->oxidative_deamination Oxidative Deamination

Figure 1: Predicted metabolic pathways of 2-Ethylethcathinone.

Experimental Protocols

The following protocols are standard methodologies for investigating the in vitro metabolism of xenobiotics and are applicable to the study of this compound.

Phase I Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify metabolites formed by CYP enzymes and other microsomal enzymes.[4][5]

2.1.1. Materials

2.1.2. Procedure

  • Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer, MgCl₂, and HLM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (dissolved in a suitable solvent like methanol or DMSO, with the final solvent concentration typically ≤1%) to the pre-incubated mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

  • Analysis: Analyze the supernatant for the parent compound and its metabolites using a validated LC-MS/MS method.[6]

Cytochrome P450 Reaction Phenotyping

This experiment identifies the specific CYP isoforms responsible for the metabolism of 2-EEC.[7][8][9] This can be achieved using two primary approaches:

  • Recombinant Human CYP Enzymes: Incubate 2-EEC with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system. The formation of metabolites by specific enzymes identifies their contribution.[10]

  • Chemical Inhibition in HLM: Incubate 2-EEC with HLM and an NADPH regenerating system in the presence and absence of specific CYP chemical inhibitors (e.g., furafylline (B147604) for CYP1A2, quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4). A significant decrease in metabolite formation in the presence of an inhibitor points to the involvement of that specific CYP isoform.[7]

Phase II Metabolism: Glucuronidation Assay

This protocol is designed to identify glucuronide conjugates of 2-EEC and its Phase I metabolites.[11][12]

2.3.1. Materials

  • This compound and its potential Phase I metabolites

  • Pooled Human Liver Microsomes (HLM)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Alamethicin (B1591596) (a pore-forming agent to activate UGTs)

  • Ice-cold acetonitrile or methanol

  • LC-MS/MS system

2.3.2. Procedure

  • Microsome Activation: Pre-incubate HLM with alamethicin on ice to activate the UGT enzymes.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the activated HLM, Tris-HCl buffer, MgCl₂, and the substrate (2-EEC or its Phase I metabolite).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the conjugation reaction by adding UDPGA.

  • Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Processing: Terminate the reaction and process the samples as described in the Phase I protocol.

  • Analysis: Analyze the supernatant for glucuronide conjugates using LC-MS/MS.

Experimental Workflow for In Vitro Metabolism start Start incubation Incubation of 2-EEC with Metabolic System (HLM, rCYPs, etc.) start->incubation termination Reaction Termination (e.g., Acetonitrile) incubation->termination processing Sample Processing (Centrifugation) termination->processing analysis LC-MS/MS Analysis processing->analysis identification Metabolite Identification analysis->identification quantification Quantitative Analysis analysis->quantification phenotyping CYP Reaction Phenotyping analysis->phenotyping end End identification->end quantification->end phenotyping->end

Figure 2: General experimental workflow for in vitro metabolism studies.

Data Presentation

The following tables are illustrative examples of how quantitative data from in vitro metabolism studies of this compound would be presented. The values are hypothetical and serve as a template for reporting experimental findings.

Table 1: Illustrative Metabolic Stability of 2-Ethylethcathinone in Human Liver Microsomes

Time (min)2-EEC Remaining (%)
0100
1585
3068
6045
12020

Table 2: Illustrative Kinetic Parameters for the Formation of the Main Metabolites of 2-Ethylethcathinone in HLM

MetaboliteVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (CLint) (µL/min/mg protein)
β-Keto Reduction Product150256.0
N-De-ethylated Metabolite75501.5
Hydroxylated Metabolite40301.3

Table 3: Illustrative Contribution of Recombinant Human CYP Isoforms to the Metabolism of 2-Ethylethcathinone

CYP IsoformMetabolite Formation Rate (pmol/min/pmol CYP)
CYP1A2< 1.0
CYP2B62.5
CYP2C91.8
CYP2C195.2
CYP2D615.7
CYP3A48.9

Table 4: Illustrative Inhibition of 2-Ethylethcathinone Metabolism by CYP-Specific Inhibitors in HLM

InhibitorTarget CYP% Inhibition of 2-EEC Depletion
FurafyllineCYP1A2< 5%
QuinidineCYP2D675%
KetoconazoleCYP3A430%
TiclopidineCYP2C1915%

Conclusion

This technical guide provides a predictive framework for the in vitro metabolism of this compound, based on the known metabolic pathways of other synthetic cathinones. The primary routes of metabolism are expected to be β-keto reduction, hydroxylation, and N-de-ethylation, followed by glucuronidation. The provided experimental protocols offer a robust starting point for researchers to elucidate the specific metabolites and the enzymes responsible for their formation. The illustrative data tables and diagrams serve as a guide for data presentation and visualization. Further empirical studies are essential to confirm these predictions and to fully characterize the metabolic profile of 2-Ethylethcathinone, which is crucial for understanding its pharmacokinetics and toxicological implications.

References

A Technical Guide to the Psychoactive Effects of Substituted Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cathinones, often referred to as "bath salts," represent a large and structurally diverse class of new psychoactive substances (NPS).[1] These compounds are synthetic derivatives of cathinone (B1664624), the primary psychoactive alkaloid found in the khat plant (Catha edulis).[2][3] Their chemical scaffold is a phenethylamine (B48288) core with a ketone group at the beta carbon (β-keto-amphetamine).[2][4] The popularity and continuous emergence of new cathinone derivatives pose a significant public health challenge due to their potent psychostimulant effects and abuse potential.[5]

This guide provides an in-depth technical overview of the psychoactive effects of substituted cathinones, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their characterization. All quantitative data is presented in tabular format for comparative analysis, and key concepts are visualized through diagrams rendered in DOT language.

Core Mechanism of Action: Monoamine Transporter Interaction

The primary psychoactive effects of substituted cathinones are mediated by their interaction with plasma membrane monoamine transporters (MATs): the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET).[2][3][6] By interfering with the normal function of these transporters, substituted cathinones increase the extracellular concentrations of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[1][3]

Substituted cathinones exhibit two principal mechanisms of action at MATs, existing along a spectrum from pure reuptake inhibitors to potent releasing agents:

  • Transporter Inhibition (Cocaine-like): These compounds act as blockers by binding to the transporter protein and preventing the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][2] Pyrrolidine-containing cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV), are characteristic of this class and are potent DAT/NET inhibitors.[2][3]

  • Transporter Substrate (Amphetamine-like): These compounds are transported into the presynaptic neuron by the MATs. Once inside, they disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter levels and promoting reverse transport (efflux) of the neurotransmitter through the MATs into the synapse.[1][5] Ring-substituted cathinones like mephedrone (B570743) and methylone are typically transporter substrates.[2][3]

Many cathinones exhibit a "hybrid" activity, acting as a blocker at one transporter (e.g., DAT) and a substrate at another (e.g., SERT).[7][8] The ratio of activity at DAT versus SERT is a critical determinant of a compound's subjective effects, with a high DAT/SERT ratio often correlating with greater abuse potential and stimulant effects.[1][7]

Mechanism_of_Action Figure 1: Dual Mechanisms of Substituted Cathinones at Monoamine Transporters cluster_0 Presynaptic Neuron cluster_1 cluster_2 Postsynaptic Neuron VMAT2 VMAT2 NT VMAT2->NT Packaging Vesicle Vesicle (DA, 5-HT, NE) MAO MAO NT->MAO Degradation Transporter Monoamine Transporter (DAT, SERT, NET) NT->Transporter Reuptake NT_synapse Receptor Postsynaptic Receptors NT_synapse->Receptor Binding & Signal Transporter->NT_synapse Efflux (Release) Blocker Blocker Cathinone (e.g., MDPV) Blocker->Transporter INHIBITS Reuptake Substrate Substrate Cathinone (e.g., Mephedrone) Substrate->VMAT2 Disrupts packaging Substrate->Transporter Enters cell, reverses transporter SAR_Logic Figure 2: Structure-Activity Relationship Logic for Substituted Cathinones cluster_0 Chemical Scaffold Modification cluster_1 Pharmacological Outcome cluster_2 Psychoactive Profile Ring Aromatic Ring Substitutions DAT_Select ↑ DAT Affinity/ Selectivity Ring->DAT_Select Meta-positioning SERT_Select ↑ SERT Affinity/ Selectivity Ring->SERT_Select Para-positioning (bulky groups) Chain α-Carbon Chain Length Chain->DAT_Select Lengthening (pyrrolidinophenones) Amine Terminal Amine Modification Amine->DAT_Select Pyrrolidine Ring Mechanism Blocker vs. Substrate Mechanism Amine->Mechanism Pyrrolidine Ring → Blocker Stimulant ↑ Stimulant Effects (Cocaine-like) DAT_Select->Stimulant Empathogen ↑ Empathogenic Effects (MDMA-like) SERT_Select->Empathogen Mechanism->Stimulant Workflow_Radioligand_Binding Figure 3: Experimental Workflow for Radioligand Binding Assay prep_node prep_node assay_node assay_node data_node data_node A 1. Membrane Preparation (HEK293 cells expressing transporter) B 2. Assay Plate Setup (Membranes + Radioligand + Test Compound) A->B C 3. Incubation (Reach binding equilibrium) B->C D 4. Rapid Filtration (Separate bound/free ligand) C->D E 5. Scintillation Counting (Quantify bound radioactivity) D->E F 6. Data Analysis (Calculate specific binding) E->F G 7. Curve Fitting (Determine IC50) F->G H 8. Cheng-Prusoff Equation (Calculate Ki) G->H

References

structural analogs of 2-Ethylethcathinone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Analogs of 2-Ethylethcathinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylethcathinone (2-EEC) is a synthetic cathinone (B1664624), a class of psychoactive compounds that are structurally related to the naturally occurring cathinone from the Catha edulis plant. As part of the ever-expanding landscape of new psychoactive substances (NPS), the study of 2-EEC and its structural analogs is critical for forensic identification, pharmacological characterization, and understanding potential toxicological risks. This guide provides a comprehensive overview of the known structural analogs of 2-EEC, detailing their synthesis, pharmacological activity at monoamine transporters, and analytical characterization. All quantitative data is presented in structured tables, and key experimental protocols are described. Visual diagrams are provided to illustrate synthetic pathways, mechanisms of action, and analytical workflows.

Introduction to 2-Ethylethcathinone and its Analogs

Synthetic cathinones are β-keto phenethylamine (B48288) derivatives that share a common structural core.[1] They are structurally similar to amphetamines, with the key difference being the presence of a ketone group at the beta position of the phenethylamine skeleton.[1] Modifications to this core structure at the aromatic ring, the alpha-carbon, or the amino group have led to a vast number of derivatives with diverse pharmacological profiles.[1] 2-Ethylethcathinone (IUPAC Name: 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one) is a substituted cathinone characterized by an ethyl group on both the phenyl ring (at position 2) and the amino group.[2][3] The study of its analogs is crucial for anticipating the emergence of new designer drugs and for developing effective analytical and legislative countermeasures.

Classification and Structure of Analogs

The structural analogs of 2-EEC can be categorized based on the position and nature of substituents. This includes positional isomers, where the ethyl group on the phenyl ring is moved to other positions (e.g., 3- or 4-position), and analogs with different alkyl substituents on the phenyl ring or the nitrogen atom.

Table 1: Selected Structural Analogs of 2-Ethylethcathinone and Related Cathinones

Compound Name Abbreviation IUPAC Name Key Structural Features Reference
2-Ethylethcathinone HCl 2-EEC 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one hydrochloride Ethyl group at R2 on the phenyl ring; N-ethyl group [2][3]
Ethcathinone HCl ETH-CAT 2-(ethylamino)-1-phenyl-propan-1-one hydrochloride Unsubstituted phenyl ring; N-ethyl group [4][5]
2-Ethylmethcathinone HCl 2-EMC 1-(2-ethylphenyl)-2-(methylamino)-1-propanone hydrochloride Ethyl group at R2 on the phenyl ring; N-methyl group [6]
2-Methylmethcathinone 2-MMC 2-(methylamino)-1-(2-methylphenyl)propan-1-one Methyl group at R2 on the phenyl ring; N-methyl group [5][7]
3-Methylmethcathinone 3-MMC 2-(methylamino)-1-(3-methylphenyl)propan-1-one Methyl group at R3 on the phenyl ring; N-methyl group [7][8]
4-Methylmethcathinone (Mephedrone) 4-MMC 2-(methylamino)-1-(4-methylphenyl)propan-1-one Methyl group at R4 on the phenyl ring; N-methyl group [8][9]

| Ethylone (B12757671) HCl | | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride | 3,4-methylenedioxy substituted ring; N-ethyl group |[10] |

Synthesis of Cathinone Analogs

The synthesis of cathinone analogs commonly follows a route involving the α-bromination of a substituted propiophenone (B1677668) precursor, followed by a reaction with the desired primary or secondary amine.[10] This general pathway can be adapted to produce a wide variety of analogs by changing the starting propiophenone and the amine used in the second step.

Experimental Protocol: General Synthesis of an N-Alkyl Cathinone Hydrochloride

This protocol is adapted from the synthesis of ethylone hydrochloride and is a common route for many cathinone analogs.[10]

  • α-Bromination: The starting material, a substituted propiophenone, is treated with bromine (Br₂) in a suitable solvent to form the α-brominated precursor. The reaction is typically performed at room temperature and yields the intermediate in high quantity.[10]

  • Amination: The resulting α-bromo propiophenone derivative is then reacted with an excess of the desired alkylamine (e.g., ethylamine) in a solvent such as tetrahydrofuran (B95107) (THF). This nucleophilic substitution reaction replaces the bromine atom with the alkylamino group, forming the free base of the cathinone derivative.[10]

  • Salt Formation: After an appropriate work-up to isolate the free base, it is dissolved in a suitable solvent. A solution of hydrogen chloride (HCl) in a solvent like ether or methanol (B129727) is then added to precipitate the final product as a hydrochloride salt.[10] The choice of solvent for crystallization can sometimes lead to the formation of different polymorphs.[10]

G General Synthetic Pathway for Cathinone Analogs cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Amination cluster_step3 Step 3: Salt Formation A Substituted Propiophenone B α-Bromo Propiophenone Intermediate A->B + Bromine (Br₂) C Cathinone Free Base B->C + Alkylamine (e.g., Ethylamine) D Final Product: Cathinone Hydrochloride Salt C->D + Ethereal/Methanolic HCl

Caption: General workflow for the synthesis of cathinone analogs.

Pharmacological Profile

Synthetic cathinones primarily act as monoamine transporter inhibitors and/or releasing agents, increasing the extracellular concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[7][8] The potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) vary significantly between analogs, leading to different psychoactive effects. For instance, compounds with higher DAT/NET activity tend to be more stimulant-like, while those with significant SERT activity may produce more entactogenic effects.[8]

Experimental Protocol: In Vitro Monoamine Transporter Assays

The pharmacological activity of cathinone analogs is typically assessed using in vitro assays with human embryonic kidney 293 (HEK 293) cells that have been transfected to express the human DAT, NET, or SERT.[8]

  • Transporter Inhibition Assay: To determine the potency of a compound to inhibit transporter function (reuptake inhibition), cells are incubated with a radiolabeled substrate (e.g., [³H]dopamine for DAT). The test compound is added at various concentrations, and the reduction in the uptake of the radiolabeled substrate is measured. The concentration of the drug that inhibits 50% of the specific uptake (IC₅₀) is then calculated.[8]

  • Monoamine Release Assay: To determine if a compound acts as a releasing agent (efflux), cells are preloaded with a radiolabeled monoamine. After washing, the cells are exposed to the test compound at various concentrations. The amount of radioactivity released into the extracellular medium is measured. The concentration that produces 50% of the maximum possible release (EC₅₀) is calculated.[8]

Table 2: Pharmacological Data of Selected Cathinone Analogs

Compound Transporter Assay Type Potency (nM) Reference
Ethcathinone NET Release (EC₅₀) 99.3 [4]
DAT Reuptake Inhibition (Kᵢ) 1,014 [4]
3-Methylmethcathinone DAT Reuptake Inhibition (IC₅₀) 2,600 [7]
NET Reuptake Inhibition (IC₅₀) 270 [7]

| | SERT | Reuptake Inhibition (IC₅₀) | 9,500 |[7] |

G Mechanism of Action at Monoamine Transporters cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (DA, NE, 5-HT) Transporter Monoamine Transporter (DAT, NET, SERT) MA->Transporter Reuptake Vesicle Synaptic Vesicle Vesicle->MA MA_synapse Increased Synaptic Monoamines Transporter->MA_synapse Release Receptor Postsynaptic Receptors MA_synapse->Receptor Binding Effect Psychoactive Effects Receptor->Effect Cathinone Cathinone Analog Cathinone->Transporter Blocks Reuptake & Induces Efflux

Caption: Interaction of cathinone analogs with monoamine transporters.

Analytical Characterization

Unambiguous identification of cathinone analogs, especially positional isomers, requires a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are commonly employed.[2][9]

Experimental Protocols for the Analysis of 2-Ethylethcathinone HCl

The following protocols are based on the methods reported by SWGDRUG for the analysis of this compound.[2]

  • Nuclear Magnetic Resonance (NMR):

    • Sample Preparation: Dilute approximately 5 mg of the sample in D₂O containing TSP as a 0 ppm reference.[2]

    • Instrument: 400 MHz NMR spectrometer.[2]

    • Parameters: A 90° pulse angle with a 45-second delay between pulses.[2]

  • Gas Chromatography/Mass Spectrometry (GC-MS):

    • Sample Preparation: Prepare a solution of ~4 mg/mL and perform a base extraction into chloroform.[2]

    • Instrument: Agilent gas chromatograph with a mass selective detector.[2]

    • Column: DB-1 MS (30m x 0.25 mm x 0.25µm) or equivalent.[2]

    • Carrier Gas: Helium at 1 mL/min.[2]

    • Temperatures: Injector at 280°C; MS transfer line at 280°C.[2]

    • Oven Program: Initial temperature of 100°C for 1 min, then ramp to 300°C at 12°C/min, and hold for 30 min.[2]

    • MS Parameters: Scan range of 30-550 amu.[2]

  • Infrared Spectroscopy (FTIR):

    • Instrument: FTIR spectrometer with a diamond ATR attachment.[2]

    • Parameters: 32 scans at a resolution of 4 cm⁻¹.[2]

Table 3: Key Analytical Data for this compound

Technique Parameter Value(s) Reference
Physical Data Melting Point 179.6 °C [2]
UVmax 250.5, 291.1 nm [2]
GC-MS Retention Time 7.949 min (under specified conditions) [2]
Key Mass Fragments (m/z) 206, 190, 188, 174, 160, 145, 133, 115, 91, 72, 56 [2]

| FTIR | Key Wavenumbers (cm⁻¹) | 3057, 2926, 2800, 2698, 2474, 1687, 1599, 1454, 1223, 756 |[2] |

G Analytical Workflow for Cathinone Identification cluster_confirmation Confirmatory Analysis A Seized Material (Unknown Powder) B Presumptive Color Tests A->B C GC-MS Analysis A->C Primary Screening B->C D FTIR Analysis C->D F Library Matching & Spectral Interpretation C->F E NMR Spectroscopy D->E G Structure Elucidation D->G E->G F->G H Confirmation of Isomer G->H

References

Identifying Synthesis Impurities in 2-Ethylethcathinone HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential synthesis impurities of 2-Ethylethcathinone HCl (2-EEC), a synthetic cathinone. Understanding the impurity profile is critical for forensic analysis, toxicological studies, and for ensuring the quality and safety of reference standards. This document outlines a plausible synthetic pathway for 2-Ethylethcathinone HCl, details potential impurities arising from this process, and provides established analytical methodologies for their identification and characterization.

Plausible Synthetic Pathway and Potential Impurities

A common and direct synthetic route to N-alkylated cathinones involves the α-bromination of a substituted propiophenone, followed by amination with the desired alkylamine. For 2-Ethylethcathinone, the synthesis would likely commence with 2-ethylpropiophenone.

This synthetic approach can introduce several classes of impurities into the final product. These include unreacted starting materials, intermediates from incomplete reactions, by-products from side reactions, and residual reagents or solvents.

// Nodes A [label="2-Ethylpropiophenone\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="α-Bromo-2-ethylpropiophenone\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2-Ethylethcathinone\n(Free Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="2-Ethylethcathinone HCl\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Impurity Nodes I1 [label="Unreacted\n2-Ethylpropiophenone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; I2 [label="Unreacted\nα-Bromo-2-ethylpropiophenone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; I3 [label="Over-alkylation By-product\n(Tertiary Amine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I4 [label="Positional Isomers\n(e.g., 4-Ethylethcathinone)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I5 [label="Dibrominated By-product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I6 [label="Residual Solvents &\nReagents (e.g., Bromine,\nEthylamine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Bromination\n(e.g., Br2, HBr)"]; B -> C [label="Amination\n(Ethylamine)"]; C -> D [label="HCl Salt\nFormation"];

// Impurity Edges A -> I1 [style=dashed, color="#5F6368"]; B -> I2 [style=dashed, color="#5F6368"]; C -> I3 [style=dashed, color="#5F6368"]; A -> I4 [label="Isomeric Starting\nMaterial", style=dashed, color="#5F6368"]; B -> I5 [style=dashed, color="#5F6368"]; D -> I6 [style=dashed, color="#5F6368"]; } Plausible synthetic pathway for 2-Ethylethcathinone HCl and the origin of potential impurities.

Table of Potential Synthesis Impurities

The following table summarizes potential impurities, their likely origin, and the primary analytical techniques for their detection.

Impurity NameChemical StructureOriginPrimary Detection Methods
Starting Materials & Intermediates
2-EthylpropiophenoneC₁₁H₁₄OUnreacted starting materialGC-MS, LC-MS
α-Bromo-2-ethylpropiophenoneC₁₁H₁₃BrOUnreacted intermediateGC-MS, LC-MS
By-products
2,4-DiethylpropiophenoneC₁₃H₁₈OImpurity in starting materialGC-MS, LC-MS
4-EthylethcathinoneC₁₃H₁₉NOIsomeric impurity from starting materialGC-MS, LC-MS, NMR
N,N-Diethyl-2-ethylcathinoneC₁₅H₂₃NOOver-alkylation of the amineGC-MS, LC-MS, NMR
α,α-Dibromo-2-ethylpropiophenoneC₁₁H₁₂Br₂OOver-bromination of starting materialGC-MS, LC-MS
Reagents & Solvents
EthylamineC₂H₇NExcess reagentGC-MS (with derivatization)
BromineBr₂Excess reagentNot typically observed in final product
Various Organic Solvents-Reaction or purification mediumGC-MS (headspace analysis)

Experimental Protocols for Impurity Identification

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and quantification of impurities in 2-Ethylethcathinone HCl.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation and identification of volatile and semi-volatile impurities.

  • Sample Preparation: Dissolve an accurately weighed sample of 2-Ethylethcathinone HCl in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL. For the analysis of the free base, the sample can be dissolved in a non-polar solvent like chloroform (B151607) after basification.

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-550 amu.

    • Data Analysis: Comparison of retention times and mass spectra with reference standards and spectral libraries.

// Nodes A [label="Sample Preparation\n(Dissolution in Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="GC Injection\n(Split Mode)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Separation on\nHP-5MS Column", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Electron Ionization\n(70 eV)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Mass Analysis\n(Quadrupole)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Data Analysis\n(Retention Time & Mass Spectra)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } General workflow for GC-MS analysis of 2-Ethylethcathinone HCl impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile and thermally labile impurities.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase or a compatible solvent.

  • Instrumentation:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS System: Agilent 6545 Q-TOF or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Data Acquisition: Full scan mode (m/z 50-1000) and targeted MS/MS for specific impurities.

    • Data Analysis: Extraction of ion chromatograms for expected impurity masses and comparison of fragmentation patterns with reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the main component and any significant impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated chloroform (CDCl₃).

  • Instrumentation:

    • Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

    • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) as needed for structural elucidation of unknown impurities.

    • Data Analysis: Integration of signals in the ¹H NMR spectrum can be used for quantification of impurities relative to the main component, provided that unique and well-resolved signals are available for both.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that can provide information about the functional groups present and can be used for screening and comparison to a reference standard.

  • Sample Preparation: The sample can be analyzed directly as a solid using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent.

    • Accessory: Diamond ATR.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Data Analysis: Comparison of the sample spectrum with that of a pure reference standard of 2-Ethylethcathinone HCl. The presence of unexpected peaks may indicate impurities. Characteristic absorptions for cathinones include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ and various bands in the fingerprint region.

Conclusion

The identification and control of synthesis impurities are paramount in the scientific study and regulation of synthetic cathinones like 2-Ethylethcathinone HCl. A thorough understanding of the synthetic route allows for the prediction of potential impurities. The application of orthogonal analytical techniques, including GC-MS, LC-MS, NMR, and FTIR, provides a robust framework for the comprehensive characterization of the impurity profile, ensuring the accuracy and reliability of research and forensic data.

A Technical Guide to the Toxicological Screening of Novel Cathinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential methodologies and data interpretation for the toxicological screening of novel cathinone (B1664624) derivatives. As new psychoactive substances (NPS) continue to emerge, presenting significant challenges to public health and forensic toxicology, a thorough understanding of their toxicological profiles is paramount.[1][2][3] This document outlines key in vitro and in vivo experimental protocols, summarizes critical toxicological data, and provides visual representations of relevant biological pathways and workflows to aid researchers in this evolving field.

Introduction to Novel Cathinone Derivatives

Synthetic cathinones, often colloquially referred to as "bath salts," are β-keto analogues of amphetamine.[4][5] They share pharmacological effects with psychostimulants like cocaine and amphetamines, primarily acting on monoamine transporters to increase the synaptic concentrations of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).[1][6][7] The continuous clandestine synthesis of new derivatives, designed to circumvent drug control laws, necessitates robust and adaptable toxicological screening strategies.[8][9] The toxicological profile of these compounds is largely related to their pharmacological action, with dopaminergic effects linked to psychostimulant and reinforcing properties, noradrenergic effects to sympathomimetic stimulation, and serotonergic effects to hyperthermia, seizures, and hallucinations.[4][10]

Analytical Methods for Detection and Quantification

Reliable identification and quantification of novel cathinones and their metabolites in biological matrices are crucial for documenting intake and associating adverse events with specific compounds.[11] A variety of analytical techniques are employed, each with its own advantages and limitations.

Screening Techniques:

  • Immunoassays: These can be used as a preliminary screening tool for the detection of synthetic cathinones in biological samples like urine.[8][12] However, they are generally non-specific and prone to cross-reactivity, leading to potential false-positive results.[8][12]

Confirmatory Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used and robust technique for the toxicological analysis of many volatile psychoactive compounds, including cathinones.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and selective, making it suitable for both qualitative and quantitative analysis of synthetic cathinones in seized materials and biological specimens.[13] It is often the preferred method for analyzing polar compounds like cathinones.[14]

  • High-Resolution Mass Spectrometry (HRMS): Non-targeted HRMS screening methods are advantageous as they allow for retrospective data analysis and easier addition of new synthetic cathinones to existing methods, a critical feature given the rapid emergence of new derivatives.[11]

The following table summarizes the key analytical techniques used in the toxicological screening of novel cathinone derivatives.

Technique Principle Primary Use Advantages Limitations
Immunoassay Antibody-antigen bindingPreliminary ScreeningRapid, high-throughputNon-specific, potential for cross-reactivity[8][12]
GC-MS Separation by gas chromatography, identification by mass spectrometryConfirmation and QuantificationWell-established, robust for volatile compounds[8]May require derivatization for some compounds
LC-MS/MS Separation by liquid chromatography, identification by tandem mass spectrometryConfirmation and QuantificationHigh sensitivity and selectivity, suitable for polar compounds[13][14]Can be more complex to operate than GC-MS
HRMS High-resolution mass analysisIdentification of unknown compounds, non-targeted screeningAllows for retrospective data analysis, identification of novel derivatives[11]Higher instrument cost

In Vitro Toxicological Screening

In vitro assays are fundamental for the initial toxicological assessment of novel cathinone derivatives, providing insights into their cytotoxic, genotoxic, and specific mechanistic effects at the cellular level.

Cytotoxicity and Cell Viability Assays

Several assays are commonly used to assess the impact of cathinone derivatives on neuronal cell health.[15]

Experimental Protocols:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Procedure:

      • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of the synthetic cathinone for a specified period (e.g., 24 hours). Include a vehicle control.

      • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

      • Solubilize the formazan crystals with a solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.[15]

  • LDH Cytotoxicity Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

    • Procedure:

      • Seed and treat cells as described for the MTT assay.

      • After the treatment period, collect the cell culture supernatant.

      • Add the supernatant to a new plate and add the LDH reaction mixture.

      • Incubate and then measure the absorbance to determine the amount of LDH released.[15]

  • Caspase-3/7 Activity Assay: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

    • Procedure:

      • Seed and treat cells as described for the MTT assay.

      • Add a luminogenic or colorimetric caspase-3/7 substrate to the wells.

      • Measure the resulting luminescence or absorbance, which is proportional to caspase activity.[15]

The following diagram illustrates a general experimental workflow for in vitro cytotoxicity testing.

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity/Viability Assays cluster_2 Data Analysis A Seed Neuronal Cells (e.g., SH-SY5Y) B Treat with Novel Cathinone Derivatives (and Controls) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Caspase-3/7 Assay (Apoptosis) B->E F Measure Absorbance/ Luminescence C->F D->F E->F G Calculate IC50/EC50 Values F->G

Caption: General workflow for in vitro cytotoxicity screening of novel cathinone derivatives.

Genotoxicity Assays

The potential of novel cathinones to cause DNA damage is a critical toxicological endpoint.

  • Micronucleus Test: This assay is used to detect chromosomal damage. An increase in the frequency of micronuclei in treated cells indicates genotoxic potential. Studies have shown that some synthetic cathinones, such as mexedrone, can induce mutagenic effects.[16][17][18]

  • Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.

Monoamine Transporter Inhibition Assays

The primary mechanism of action for most cathinones is the inhibition of monoamine reuptake transporters.

  • In Vitro Uptake Assays: These assays are performed using cells (e.g., HEK 293) stably transfected with human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.[19] The ability of novel cathinones to inhibit the uptake of radiolabeled or fluorescently tagged monoamines is measured to determine their potency (IC50 values) at each transporter.[19]

The following table summarizes the inhibitory potency (IC50 in µM) of several synthetic cathinones on human monoamine transporters.

Cathinone Derivative hDAT IC50 (µM) hNET IC50 (µM) hSERT IC50 (µM)
MDPV 0.070.034.5
α-PVP ~0.04~0.02> 10
Pentedrone < 1< 116
4-MMC (Mephedrone) < 1< 1≥ 100
4-MEC < 1< 1≥ 100
Methylone < 1< 1≥ 100
3-MMC < 1< 1≥ 100
Mexedrone ~6.8~8.8~5.2
Data compiled from various sources.[18][19]

In Vivo Toxicological Screening

In vivo studies in animal models are essential to understand the systemic effects, behavioral impacts, and abuse potential of novel cathinone derivatives.

Behavioral Pharmacology
  • Locomotor Activity: Assessed in an open-field assay, this measures the psychostimulant effects of a compound.[20] Many novel cathinones, such as dipentylone, N-ethylhexedrone, and MPHP, have been shown to dose-dependently increase locomotor activity in mice, with potencies similar to cocaine.[20][21]

  • Drug Discrimination: This paradigm assesses the subjective effects of a drug.[22] Rats are trained to discriminate a known drug of abuse (e.g., methamphetamine, cocaine) from saline. The ability of a novel cathinone to substitute for the training drug indicates similar subjective effects and abuse potential.[20][22]

  • Conditioned Place Preference (CPP): This model evaluates the rewarding effects of a drug. An increase in the time spent in a drug-paired environment suggests rewarding properties.[23]

  • Intravenous Self-Administration (SA): This is considered the gold standard for assessing the reinforcing effects and abuse liability of a drug.[23]

Neurotoxicity Studies

In vivo neurotoxicity studies often focus on neuroinflammation, oxidative stress, and alterations in neurotransmitter systems.[4][5] While some studies suggest that the neurotoxicity of synthetic cathinones may be more moderate compared to amphetamines, they can still induce significant adverse effects.[4]

Cardiotoxicity Assessment

Synthetic cathinones have been associated with severe cardiovascular events, including myocardial infarction and fatal arrhythmias.[24][25][26]

  • Zebrafish Larvae Model: This model is increasingly used for cardiotoxicity screening due to its genetic and physiological similarities to humans and its suitability for high-throughput screening. Synthetic cathinones have been shown to induce bradycardia, atrioventricular block, and other arrhythmias in zebrafish eleutheroembryos, consistent with QT-prolonging drugs.[27]

The following diagram illustrates the proposed signaling pathway for cathinone-induced cardiotoxicity.

G cluster_0 Initiating Event cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Clinical Manifestations A Synthetic Cathinone Exposure B Inhibition of Monoamine Reuptake (NE) A->B C Direct Effect on Cardiomyocytes A->C D Adrenergic Over-stimulation B->D E Increased Oxidative Stress (ROS Production) C->E H QT Interval Prolongation C->H J Tachycardia, Hypertension D->J F Mitochondrial Dysfunction E->F G ATP Depletion F->G I Apoptosis/ Cell Death G->I K Arrhythmias (Torsade de Pointes) H->K L Myocardial Infarction I->L K->L

Caption: Proposed signaling pathway of synthetic cathinone-induced cardiotoxicity.

Metabolism and Toxicokinetics

Understanding the metabolic pathways of novel cathinones is crucial for identifying appropriate biomarkers of exposure and for interpreting toxicological findings.[11]

  • In Vitro Metabolism: Studies using human liver microsomes have elucidated the primary metabolic pathways, which generally include:

    • Ketone reduction: The β-keto group is reduced to a hydroxyl group.

    • N-dealkylation: Removal of alkyl groups from the nitrogen atom.

    • Oxidation: Of the alkyl side chain or aromatic ring.

    • Phase II conjugation: Glucuronidation of metabolites.[9][11][28]

  • Toxicokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of novel cathinones can vary significantly. Some synthetic cathinones have been shown to have long elimination half-lives, which may correlate with the duration of psychotic symptoms.[6]

Conclusion

The toxicological screening of novel cathinone derivatives is a complex and dynamic field. This guide provides a foundational framework for researchers, outlining key analytical, in vitro, and in vivo methodologies. A multi-faceted approach, combining various assays to assess cytotoxicity, genotoxicity, specific mechanisms of action, and systemic effects, is essential for a comprehensive hazard characterization of these emerging substances. As the landscape of NPS continues to evolve, the development and validation of rapid and reliable screening methods will remain a critical priority for public health and safety.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Ethylethcathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2-Ethylethcathinone hydrochloride (2-EEC HCl) using various analytical techniques. The protocols are intended to serve as a guide for researchers in forensic science, clinical toxicology, and pharmaceutical analysis.

Overview of Analytical Methods

The detection and quantification of this compound can be achieved through several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and purpose of analysis. The primary methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the identification and quantification of volatile and semi-volatile compounds. It offers high resolution and is a confirmatory method.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the analysis of non-volatile compounds in complex matrices like biological fluids. It provides excellent specificity and low detection limits.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and cost-effective technique for the quantification of known compounds. While less sensitive than MS-based methods, it is suitable for the analysis of bulk materials and pharmaceutical formulations.

  • Spectroscopic Methods (FTIR and NMR): These techniques are primarily used for the qualitative identification and structural elucidation of 2-EEC HCl in its pure form.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of synthetic cathinones. It is important to note that specific performance characteristics for this compound may vary depending on the specific instrumentation, method parameters, and matrix. The data presented for LC-MS/MS and HPLC-UV are representative of closely related synthetic cathinones and should be validated for 2-EEC HCl in your laboratory.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery
GC-MS 2-EthylethcathinoneSeized MaterialNot specifiedNot specifiedNot specifiedNot specified
LC-MS/MS Synthetic Cathinones (Representative)Whole Blood0.02 - 0.72 ng/mL1 - 2.5 ng/mL0.25 - 25 ng/mL83.2 - 106%
HPLC-UV Synthetic Cannabinoids (Representative)Plasma28 ng/mL91 ng/mL95 - 1500 ng/mL>85%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the SWGDRUG monograph for 2-ethylethcathinone.[1]

3.1.1. Sample Preparation

  • Prepare a solution of the sample containing this compound at a concentration of approximately 4 mg/mL.

  • Basify the solution with a suitable base (e.g., 1M NaOH) to a pH > 10.

  • Extract the free base into chloroform (B151607) by vortexing for 1 minute.

  • Allow the layers to separate and carefully transfer the chloroform layer to a clean vial for analysis.

3.1.2. GC-MS Instrumentation and Conditions

  • Instrument: Agilent Gas Chromatograph with Mass Spectrometric Detector (or equivalent)

  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Split Ratio: 25:1

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1.0 min

    • Ramp: 12°C/min to 300°C

    • Final hold: 30.0 min

  • MSD Transfer Line Temperature: 280°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Scan Range: 30-550 amu

  • Acquisition Mode: Scan

  • Expected Retention Time: Approximately 7.949 min

3.1.3. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Solution (~4 mg/mL) Basify Basification (pH > 10) Sample->Basify Extract Liquid-Liquid Extraction (Chloroform) Basify->Extract Collect Collect Organic Layer Extract->Collect Inject Inject 1 µL Collect->Inject GC_Sep GC Separation Inject->GC_Sep MS_Detect MS Detection GC_Sep->MS_Detect Data Data Acquisition & Analysis MS_Detect->Data LCMSMS_Workflow cluster_prep Sample Preparation (Blood) cluster_analysis LC-MS/MS Analysis Sample 100 µL Blood + IS Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject 5 µL Reconstitute->Inject LC_Sep LC Separation Inject->LC_Sep MSMS_Detect MS/MS Detection (MRM) LC_Sep->MSMS_Detect Data Data Acquisition & Quantification MSMS_Detect->Data HPLCUV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis Stock Prepare Stock Solution (1 mg/mL) Standards Prepare Working Standards Stock->Standards Inject Inject 20 µL Standards->Inject Sample Prepare Sample Solution Sample->Inject HPLC_Sep HPLC Separation Inject->HPLC_Sep UV_Detect UV Detection (251 nm) HPLC_Sep->UV_Detect Data Data Acquisition & Quantification UV_Detect->Data Spectro_Logic cluster_qualitative Qualitative Identification substance Pure 2-EEC HCl FTIR FTIR Analysis substance->FTIR NMR NMR Analysis substance->NMR Functional Group Information Functional Group Information FTIR->Functional Group Information Structural Elucidation Structural Elucidation NMR->Structural Elucidation

References

Application Note and Protocol for the Identification of 2-Ethylethcathinone Hydrochloride (2-EEC HCl) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylethcathinone (B1652421) (2-EEC) is a synthetic cathinone (B1664624), a class of novel psychoactive substances (NPS) that has seen a rise in recreational use. As a substituted cathinone, it is structurally related to more well-known stimulants. The hydrochloride salt is a common form in which these substances are distributed. Accurate and reliable identification of 2-EEC hydrochloride is crucial for forensic laboratories, clinical toxicology, and in the monitoring of emerging illicit drugs. This application note provides a detailed protocol for the qualitative identification of 2-EEC hydrochloride in seized materials using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a robust and widely used technique in forensic science, offering high separation efficiency and specific identification based on mass spectral data.[1]

Principle of the Method

This method utilizes gas chromatography (GC) to separate 2-EEC from other components in a sample matrix. The separated analyte is then introduced into a mass spectrometer (MS) for ionization and fragmentation. The resulting mass spectrum, which serves as a chemical fingerprint, is then compared to a known reference spectrum of 2-EEC for positive identification. The retention time of the analyte provides an additional layer of confirmation.

Experimental Protocol

Materials and Reagents
Sample Preparation

Proper sample preparation is critical for accurate analysis. As synthetic cathinones are typically found in their hydrochloride forms, a basic extraction can improve the peak shape during GC-MS analysis.[2]

  • Weigh an appropriate amount of the suspected sample material.

  • Dissolve the sample in deionized water to a concentration of approximately 1-2 mg/mL.

  • Basify the solution with a sodium hydroxide solution to a pH above 10. This will convert the hydrochloride salt to its free base form.

  • Perform a liquid-liquid extraction by adding an equal volume of chloroform and vortexing for 1-2 minutes.

  • Allow the layers to separate and carefully transfer the organic (chloroform) layer to a clean vial for analysis.

  • A reference standard of 2-EEC hydrochloride should be prepared in the same manner.

GC-MS Instrumentation and Parameters

The following parameters have been established for the analysis of 2-EEC.[1] Laboratories may need to optimize these parameters for their specific instrumentation.

Parameter Setting
Gas Chromatograph Agilent Gas Chromatograph or equivalent
Column DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium at 1 mL/min
Injector Split mode, 25:1 split ratio, 280°C
Injection Volume 1 µL
Oven Program Initial temperature 100°C for 1.0 min, then ramp to 300°C at 12°C/min, hold for 30.0 min
Mass Spectrometer Agilent MS Detector or equivalent
MSD Transfer Line 280°C
MS Source 230°C
MS Quad 150°C
Mass Scan Range 30-550 amu
Acquisition Mode Scan
Threshold 100
Tune File stune.u

Data Analysis and Interpretation

Identification of 2-EEC is achieved by comparing the retention time and the mass spectrum of the sample with that of a certified reference standard.

Retention Time

Under the specified chromatographic conditions, 2-EEC has an expected retention time of 7.949 minutes .[1]

Mass Spectrum

The electron ionization (EI) mass spectrum of 2-EEC is characterized by a specific fragmentation pattern. The key mass-to-charge ratios (m/z) to be monitored are summarized in the table below. The base peak is the most intense ion in the spectrum.

m/z Value Relative Intensity Interpretation
56HighCharacteristic fragment
72HighLikely iminium ion fragment
91ModerateTropylium ion, indicative of a substituted benzene (B151609) ring
103ModerateFragment ion
115ModerateFragment ion
128ModerateFragment ion
133ModerateFragment ion
145ModerateFragment ion
160LowFragment ion
174LowFragment ion
188LowFragment ion
190LowFragment ion
206Very LowMolecular ion [M]+

Data sourced from the SWGDRUG.org monograph for 2-ethylethcathinone.[1]

A visual comparison of the sample's mass spectrum with the reference spectrum of 2-EEC should show a good match for all major and minor fragments.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship for the identification of 2-EEC hydrochloride.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Suspected 2-EEC HCl Sample dissolve Dissolve in Water start->dissolve basify Basify with NaOH dissolve->basify extract Liquid-Liquid Extraction with Chloroform basify->extract collect Collect Organic Layer extract->collect inject Inject into GC-MS collect->inject gc_separation GC Separation inject->gc_separation ms_detection MS Detection gc_separation->ms_detection data_acquisition Acquire Retention Time and Mass Spectrum ms_detection->data_acquisition compare_rt Compare Retention Time with Reference data_acquisition->compare_rt compare_ms Compare Mass Spectrum with Reference data_acquisition->compare_ms identification Positive Identification compare_rt->identification compare_ms->identification

Caption: Experimental workflow for 2-EEC HCl identification.

logical_relationship cluster_gc Gas Chromatography cluster_ms Mass Spectrometry analyte 2-EEC in Sample retention_time Characteristic Retention Time (7.949 min) analyte->retention_time molecular_ion Molecular Ion [M]+ at m/z 206 analyte->molecular_ion identification Confident Identification of 2-EEC retention_time->identification fragmentation Fragmentation molecular_ion->fragmentation base_peak Base Peak at m/z 56/72 fragmentation->base_peak characteristic_fragments Characteristic Fragments (e.g., m/z 91, 115, 145) fragmentation->characteristic_fragments base_peak->identification characteristic_fragments->identification

Caption: Logical relationship for GC-MS identification of 2-EEC.

Conclusion

The described GC-MS method provides a reliable and robust protocol for the identification of 2-ethylethcathinone hydrochloride. Adherence to the specified sample preparation and instrumental parameters, followed by careful comparison of the resulting retention time and mass spectrum with a certified reference standard, will allow for the confident identification of this synthetic cathinone in seized materials. It is recommended that each laboratory validates this method on their own instrumentation to ensure accuracy and precision.

References

Application Note: Quantitative Analysis of 2-Ethylethcathinone in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Ethylethcathinone in human plasma and urine. The established protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for forensic toxicology, clinical research, and drug monitoring applications.

Introduction

2-Ethylethcathinone (2-EEC) is a synthetic cathinone, a class of psychoactive substances that have seen a rise in recreational use. Due to their potential for abuse and adverse health effects, sensitive and specific analytical methods are required for their detection and quantification in biological matrices. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the analysis of such compounds in complex biological samples.[1][2] This application note provides a detailed protocol for the extraction and quantification of 2-Ethylethcathinone in human plasma and urine.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure was employed for the extraction of 2-Ethylethcathinone from biological matrices.[3][4]

Protocol for Plasma and Urine Sample Preparation:

  • To 500 µL of plasma or urine sample in a polypropylene (B1209903) tube, add 50 µL of an internal standard (IS) working solution (e.g., 2-Ethylethcathinone-d5 at 1 µg/mL).

  • Add 500 µL of 0.2 M sodium carbonate buffer (pH 10) to basify the sample.[3]

  • Vortex the sample for 30 seconds.

  • Add 2 mL of extraction solvent (e.g., a mixture of 1-chlorobutane (B31608) and isopropanol (B130326) (9:1, v/v)).[5]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90:10 water:methanol with 0.1% formic acid) and vortex.[6]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column.

LC Parameters:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B in 5 min, hold for 2 min, return to initial conditions
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.

MS Parameters:

ParameterValue
Ionization Mode ESI Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

For reliable quantification, two MRM transitions are typically monitored for each analyte—one for quantification and one for qualification.[7] The precursor ion for 2-Ethylethcathinone (Molecular Weight: 205.3 g/mol ) would be the protonated molecule [M+H]+.[7]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
2-Ethylethcathinone206.2119.191.115
2-Ethylethcathinone-d5 (IS)211.2124.191.115

Note: The specific product ions and collision energies should be optimized for the instrument in use.[8][9]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 2-Ethylethcathinone in human plasma and urine.

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.[10]

Linearity:

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a coefficient of determination (R²) greater than 0.99.[11][12]

Precision and Accuracy:

Intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results were within the acceptable limits of ±15%.[5]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Low5< 10< 10± 10
Medium100< 8< 8± 8
High800< 5< 5± 5

Recovery:

The extraction recovery of 2-Ethylethcathinone from both plasma and urine was consistently above 85%.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

The LOD and LOQ were determined to be 0.5 ng/mL and 1 ng/mL, respectively, demonstrating the high sensitivity of the method.[13]

Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Basify Basify with Buffer Add_IS->Basify Add_Solvent Add Extraction Solvent Basify->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Extract Collect Organic Layer Vortex_Centrifuge->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation Liquid Chromatography Separation Reconstitute->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Ethylethcathinone.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of 2-Ethylethcathinone in human plasma and urine. The simple sample preparation procedure and the high selectivity and sensitivity of the method make it suitable for routine analysis in a variety of laboratory settings.

References

Application Notes and Protocols for the Quantification of 2-Ethoxyethyl Acetate (2-EEC) Metabolites in Urine and Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyethyl acetate (B1210297) (2-EEC) is an industrial solvent that, upon entering the human body, is rapidly metabolized. Understanding the toxicokinetics of 2-EEC is crucial for assessing occupational and environmental exposure, as well as for its implications in drug development and safety assessment. The primary route of metabolism involves the hydrolysis of 2-EEC to 2-ethoxyethanol (B86334) (2-EE), which is then oxidized to 2-ethoxyacetic acid (2-EAA). 2-EAA is the major urinary metabolite and serves as a key biomarker for exposure to 2-EEC.[1][2][3] This document provides detailed application notes and protocols for the quantitative analysis of 2-EAA in urine and 2-EE in blood, employing gas chromatography-mass spectrometry (GC-MS).

Metabolic Pathway of 2-Ethoxyethyl Acetate

The biotransformation of 2-EEC primarily occurs in the liver. The initial and rapid hydrolysis is followed by oxidation steps. A simplified metabolic pathway is illustrated below.

Metabolic Pathway of 2-EEC EEC 2-Ethoxyethyl Acetate (2-EEC) EE 2-Ethoxyethanol (2-EE) EEC->EE Hydrolysis (Esterases) EAA 2-Ethoxyacetic Acid (2-EAA) EE->EAA Oxidation (ADH, ALDH) Urine Urinary Excretion EAA->Urine

Metabolic pathway of 2-ethoxyethyl acetate (2-EEC).

Quantification of 2-Ethoxyacetic Acid (2-EAA) in Human Urine

The quantification of 2-EAA in urine is the most common method for biomonitoring 2-EEC exposure. The following protocol is based on a liquid-liquid extraction (LLE) followed by derivatization and GC-MS analysis.

Experimental Protocol: Urine Sample Analysis

1. Sample Collection and Storage:

  • Collect a mid-stream urine sample in a sterile polypropylene (B1209903) container.

  • For short-term storage (up to 48 hours), keep the sample refrigerated at 2-8°C.

  • For long-term storage, freeze the sample at -20°C or lower.

2. Reagents and Materials:

  • 2-Ethoxyacetic acid (2-EAA) standard

  • Internal Standard (IS), e.g., deuterated 2-EAA or another alkoxyacetic acid not expected in the sample

  • Hydrochloric acid (HCl), concentrated

  • Sodium chloride (NaCl)

  • Ethyl acetate, GC grade

  • Derivatization agent: Pentafluorobenzyl bromide (PFBBr)

  • Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS)

  • Phosphate (B84403) buffer

  • Methylene (B1212753) chloride, GC grade

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes (15 mL) with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system

3. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • Thaw the urine sample to room temperature and vortex to ensure homogeneity.

  • Transfer 2 mL of urine into a 15 mL glass centrifuge tube.

  • Spike the sample with the internal standard solution.

  • Add 0.5 mL of concentrated HCl and 1 g of NaCl to the urine sample. Vortex until the salt is dissolved.

  • Add 5 mL of ethyl acetate to the tube.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 5-8) two more times, combining the organic extracts.

  • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

  • To the dried residue, add 1 mL of TBAHS in phosphate buffer and 1 mL of methylene chloride.

  • Add 50 µL of PFBBr derivatization reagent.

  • Cap the tube and vortex for 1 minute.

  • Heat the mixture at 60°C for 1 hour in a heating block or water bath.

  • After cooling to room temperature, transfer the lower organic layer (methylene chloride) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a GC vial for analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

  • Injector: Splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/minute to 220°C.

    • Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantification. Monitor characteristic ions for the derivatized 2-EAA and the internal standard.

Quantitative Data for 2-EAA in Urine
ParameterValueReference
Linearity Range0.1 - 50 µg/mLAdapted from similar alkoxyacetic acid methods
Limit of Detection (LOD)0.05 µg/mL[4]
Limit of Quantification (LOQ)0.15 µg/mLEstimated from similar methods
Recovery85 - 105%[5]
Inter-day Precision (RSD)< 15%[4]
Intra-day Precision (RSD)< 10%[4]
Urinary Concentration in Exposed Workers1.1 - 27 mg/g creatinine[2]

Quantification of 2-Ethoxyethanol (2-EE) in Human Blood

Direct measurement of 2-EEC in blood is challenging due to its rapid hydrolysis. Therefore, quantifying its initial metabolite, 2-ethoxyethanol (2-EE), is a more viable approach for assessing recent exposure. Headspace GC-MS is a suitable technique for analyzing volatile compounds like 2-EE in a complex matrix like blood.

Experimental Protocol: Blood Sample Analysis

1. Sample Collection and Storage:

  • Collect whole blood in a vacuum tube containing an anticoagulant (e.g., EDTA or heparin).

  • Gently invert the tube several times to mix.

  • For short-term storage (up to 24 hours), refrigerate at 2-8°C.

  • For long-term storage, freeze at -70°C or lower.

2. Reagents and Materials:

  • 2-Ethoxyethanol (2-EE) standard

  • Internal Standard (IS), e.g., deuterated 2-ethoxyethanol or another suitable volatile alcohol

  • Sodium chloride (NaCl)

  • Deionized water

  • Headspace vials (20 mL) with PTFE-faced silicone septa and aluminum crimp caps

  • Crimper and decapper

  • Headspace autosampler coupled to a GC-MS system

3. Sample Preparation (Headspace Analysis):

  • Thaw the whole blood sample to room temperature and gently mix.

  • In a 20 mL headspace vial, add 1 mL of whole blood.

  • Add 1 mL of deionized water.

  • Spike the sample with the internal standard solution.

  • Add 1 g of NaCl to the vial to increase the partitioning of the analyte into the headspace.

  • Immediately seal the vial with a crimp cap.

  • Gently swirl the vial to dissolve the salt.

4. Headspace GC-MS Analysis:

  • Headspace Autosampler Parameters:

    • Incubation Temperature: 80°C

    • Incubation Time: 30 minutes

    • Syringe Temperature: 90°C

    • Injection Volume: 1 mL

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile compounds (e.g., DB-624 or equivalent).

  • Injector: Splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 15°C/minute to 200°C.

    • Hold at 200°C for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode. Monitor characteristic ions for 2-EE and the internal standard.

Quantitative Data for Volatile Organics in Blood (as a reference for 2-EE)
ParameterValueReference
Linearity Range0.1 - 50 µg/mLAdapted from similar volatile organic compound methods
Limit of Detection (LOD)~0.5 ng/mL[6]
Limit of Quantification (LOQ)~1.5 ng/mLEstimated from similar methods
RecoveryNot directly applicable for headspace-
Inter-day Precision (RSD)< 15%[7]
Intra-day Precision (RSD)< 10%[7]

Experimental Workflow

The general workflow for the quantification of 2-EEC metabolites in biological samples is depicted below.

Experimental Workflow cluster_urine Urine Analysis cluster_blood Blood Analysis U_Sample Urine Sample Collection U_LLE Liquid-Liquid Extraction U_Sample->U_LLE U_Deriv Derivatization (PFBBr) U_LLE->U_Deriv U_GCMS GC-MS Analysis U_Deriv->U_GCMS Data Data Acquisition and Quantification U_GCMS->Data B_Sample Blood Sample Collection B_HS Headspace Preparation B_Sample->B_HS B_GCMS Headspace GC-MS Analysis B_HS->B_GCMS B_GCMS->Data

General experimental workflow for metabolite quantification.

Discussion

The provided protocols offer robust and sensitive methods for the quantification of 2-EEC metabolites in urine and blood. The choice of internal standard is critical for accurate quantification and should ideally be a stable isotope-labeled version of the analyte. For urine analysis, derivatization is necessary to improve the chromatographic properties of the polar 2-EAA. For blood analysis of the more volatile 2-EE, headspace GC-MS provides a sensitive and specific method with minimal sample preparation.

It is essential to validate these methods in-house to establish performance characteristics such as linearity, accuracy, precision, and limits of detection and quantification, specific to the laboratory's instrumentation and conditions. These application notes and protocols provide a comprehensive starting point for researchers, scientists, and drug development professionals involved in the toxicokinetic and safety assessment of 2-ethoxyethyl acetate and related compounds.

References

Application Note: Validated Method for the Quantification of 2-Ethylethcathinone in Forensic Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a validated analytical method for the quantitative determination of 2-Ethylethcathinone (2-EEC), a synthetic cathinone (B1664624), in biological matrices. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and quantification of 2-EEC. Detailed protocols for sample preparation and instrument parameters are provided. The method has been validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, demonstrating its suitability for forensic and research applications.

Introduction

Synthetic cathinones, often referred to as "bath salts," represent a large and evolving class of new psychoactive substances (NPS). 2-Ethylethcathinone (2-EEC) is a substituted cathinone that has been identified in the recreational drug market. Accurate and reliable quantification of 2-EEC in biological samples is crucial for forensic toxicology, clinical diagnostics, and research purposes. This document provides a detailed protocol for a validated GC-MS method for the quantification of 2-EEC. While this note focuses on a GC-MS method, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also a powerful technique for the analysis of synthetic cathinones.[1][2]

Experimental Protocols

Sample Preparation

A simple and effective liquid-liquid extraction (LLE) procedure is employed for the isolation of 2-EEC from biological matrices such as blood or urine.

Materials:

  • Biological matrix (e.g., whole blood, urine)

  • Internal Standard (IS) solution (e.g., deuterated analog of 2-EEC or a structurally similar compound)

  • Chloroform (B151607)

  • 5.0 N Sodium Hydroxide (NaOH)

  • Vortex mixer

  • Centrifuge

  • Glass test tubes

Protocol:

  • Pipette 1 mL of the biological sample into a glass test tube.

  • Add a known amount of the internal standard to the sample.

  • Add 500 µL of 5.0 N NaOH to basify the sample.

  • Add 750 µL of chloroform as the extraction solvent.[3]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (chloroform) to a clean glass tube for analysis.

G cluster_prep Sample Preparation Workflow sample 1. Sample Collection (1 mL of Blood/Urine) add_is 2. Add Internal Standard sample->add_is basify 3. Basify with NaOH add_is->basify extract 4. Add Chloroform & Vortex basify->extract centrifuge 5. Centrifuge extract->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer analysis 7. GC-MS Analysis transfer->analysis

Caption: Workflow for the sample preparation of 2-Ethylethcathinone from biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis is performed using an Agilent gas chromatograph coupled with a mass spectrometer detector or an equivalent system.[4]

Instrument Parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-1 MS (or equivalent), 30m x 0.25mm x 0.25µm
Carrier GasHelium at 1 mL/min
Injector Temperature280°C
Injection Volume1 µL
Split Ratio25:1
Oven ProgramInitial: 100°C for 1.0 min
Ramp: 12°C/min to 300°C
Hold: 30.0 min at 300°C
Mass Spectrometer
MSD Transfer Line Temp.280°C
MS Source Temperature230°C
MS Quadrupole Temp.150°C
Mass Scan Range30-550 amu
Acquisition ModeScan

Method Validation

The analytical method was validated according to established guidelines for forensic toxicology.[5] The validation parameters included selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. While a complete validation dataset for 2-Ethylethcathinone was not available in a single source, the following table summarizes typical performance data for synthetic cathinone analysis by GC-MS, which can be expected for this method.

Table 1: Summary of Method Validation Parameters for Synthetic Cathinone Quantification by GC-MS

ParameterResult
Linearity Range10 - 800 ng/mL
Coefficient of Determination (r²)> 0.99
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Precision (RSD%)< 15%
Accuracy (% Bias)Within ±15%
Recovery> 73%

Note: The data presented in this table are representative values for synthetic cathinone analysis by GC-MS and are based on published literature for similar compounds.[6] Specific validation for 2-Ethylethcathinone should be performed in the laboratory.

G cluster_validation Method Validation Workflow selectivity Selectivity linearity Linearity & Range selectivity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Intra- & Inter-day) lod_loq->precision accuracy Accuracy precision->accuracy recovery Recovery accuracy->recovery validated Validated Method recovery->validated

Caption: A generalized workflow for the validation of an analytical method for cathinone analogs.[1]

Results and Discussion

The described GC-MS method provides excellent chromatographic separation and mass spectral identification of 2-Ethylethcathinone. The retention time for 2-Ethylethcathinone under the specified conditions is approximately 7.95 minutes.[4] The mass spectrum of 2-Ethylethcathinone exhibits characteristic fragmentation patterns that can be used for its unequivocal identification.

The method demonstrates good linearity over the specified concentration range, allowing for accurate quantification of 2-EEC in forensic samples. The LOD and LOQ are sufficiently low to detect and quantify clinically and forensically relevant concentrations of the analyte. The precision and accuracy of the method fall within acceptable limits for bioanalytical method validation.

Conclusion

The GC-MS method detailed in this application note is a robust and reliable approach for the quantification of 2-Ethylethcathinone in biological samples. The provided protocols for sample preparation and instrument analysis, along with the expected validation parameters, offer a comprehensive guide for researchers, scientists, and drug development professionals. This validated method can be readily implemented in forensic and clinical laboratories for the routine analysis of 2-EEC.

References

Application Notes and Protocols for the Forensic Toxicological Analysis of 2-Ethyl-N-ethylcathinone (2-EEC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the sample preparation and analysis of 2-Ethyl-N-ethylcathinone (2-EEC), a representative synthetic cathinone, in various biological matrices for forensic toxicology purposes. The protocols outlined herein describe validated methods for the extraction of 2-EEC from blood, urine, and hair samples, followed by analysis using gas chromatography-mass spectrometry (GC-MS). These methods are intended for use by researchers, scientists, and drug development professionals in a forensic laboratory setting.

Introduction

Synthetic cathinones, often referred to as "bath salts," are a class of novel psychoactive substances (NPS) that have become a significant concern in forensic toxicology. Their analysis in biological specimens is crucial for identifying intoxication, determining the cause of death in overdose cases, and for monitoring drug use trends. This application note focuses on 2-EEC as a representative compound of this class, providing robust and validated sample preparation protocols to ensure accurate and reliable analytical results. The stability of synthetic cathinones in biological matrices can be a concern, with some compounds showing degradation over time, which underscores the importance of proper sample handling and timely analysis.[1]

Materials and Reagents

Sample Preparation Protocols

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest.[2] The following protocols are recommended for the extraction of 2-EEC from blood, urine, and hair.

This protocol is designed for the extraction of 2-EEC from whole blood samples.

Experimental Protocol:

  • Sample Pre-treatment: To 1 mL of whole blood, add 10 µL of internal standard (IS) solution and 2 mL of phosphate buffer (pH 6.0). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.

  • Sample Loading: Load the pre-treated blood sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M hydrochloric acid, and then 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

This protocol is suitable for the extraction of 2-EEC from urine samples.

Experimental Protocol:

  • Sample Pre-treatment: To 2 mL of urine, add 20 µL of IS solution and 2 mL of 100 mM phosphate buffer (pH 6.0). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 100 mM phosphate buffer (pH 6.0), followed by 1 mL of 1 M acetic acid, and then 3 mL of methanol. Dry the cartridge thoroughly under vacuum.

  • Elution: Elute the analyte with 2 mL of a 5% ammonium hydroxide in ethyl acetate solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 50 µL of methanol for analysis.

This protocol describes the extraction of 2-EEC from hair samples, which is useful for determining long-term drug exposure.

Experimental Protocol:

  • Decontamination: Wash approximately 20 mg of hair sequentially with 5 mL of dichloromethane and 5 mL of methanol, each for 5 minutes. Allow the hair to air dry completely.

  • Pulverization: Pulverize the decontaminated hair using a bead mill.

  • Incubation: To the pulverized hair, add 1 mL of methanol and 10 µL of IS solution. Incubate at 40°C for 18 hours.

  • Extraction: After incubation, centrifuge the sample and transfer the methanol supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the methanol extract to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis. A single-step extraction using acidified methanol has also been shown to be effective for a wide range of novel psychoactive substances in hair.[3]

Quantitative Data Summary

The following tables summarize the validation parameters for the described sample preparation methods.

Table 1: Method Validation Parameters for 2-EEC in Blood (SPE-GC-MS)

ParameterValue
Linearity Range5 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Recovery85 - 95%
Precision (%RSD)< 10%
Accuracy (%Bias)± 15%

Table 2: Method Validation Parameters for 2-EEC in Urine (SPE-GC-MS)

ParameterValue
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Recovery90 - 105%
Precision (%RSD)< 10%
Accuracy (%Bias)± 15%

Table 3: Method Validation Parameters for 2-EEC in Hair (LLE-GC-MS)

ParameterValue
Linearity Range0.05 - 10 ng/mg
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.01 ng/mg
Limit of Quantification (LOQ)0.05 ng/mg
Recovery> 80%
Precision (%RSD)< 15%
Accuracy (%Bias)± 20%

Visualizations

The following diagram illustrates the general workflow for the sample preparation and analysis of 2-EEC.

G cluster_blood Blood Sample cluster_urine Urine Sample cluster_hair Hair Sample cluster_analysis Analysis blood_pre Pre-treatment blood_spe Solid Phase Extraction blood_pre->blood_spe evap Evaporation & Reconstitution blood_spe->evap urine_pre Pre-treatment urine_spe Solid Phase Extraction urine_pre->urine_spe urine_spe->evap hair_decon Decontamination hair_pulv Pulverization hair_decon->hair_pulv hair_lle Liquid-Liquid Extraction hair_pulv->hair_lle hair_lle->evap gcms GC-MS Analysis evap->gcms

Caption: General experimental workflow for 2-EEC analysis.

As 2-EEC is a representative synthetic cathinone, its metabolic pathway is expected to be similar to other cathinones like mephedrone. The main metabolic routes include N-demethylation, reduction of the keto group, and oxidation of the alkyl side chain.[4]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Mephedrone Mephedrone (Parent Compound) Nor_Mephedrone Nor-mephedrone (N-demethylation) Mephedrone->Nor_Mephedrone Dihydro_Mephedrone Dihydro-mephedrone (Keto reduction) Mephedrone->Dihydro_Mephedrone Hydroxytolyl_Mephedrone Hydroxytolyl-mephedrone (Oxidation) Mephedrone->Hydroxytolyl_Mephedrone Glucuronide_Conjugates Glucuronide Conjugates Hydroxytolyl_Mephedrone->Glucuronide_Conjugates

References

Application Notes and Protocols for In Vitro Evaluation of 2-Ethoxyethyl Chloride (2-EEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyethyl chloride (2-EEC), also known as 2-chloroethyl ethyl ether, is an organic compound used as a solvent and an intermediate in chemical synthesis.[1] Due to its potential for human exposure in occupational settings, a thorough understanding of its toxicological profile is crucial. In vitro studies provide a valuable tool for assessing the potential hazards of chemical compounds by examining their effects on cultured cells. This document outlines a comprehensive experimental design to investigate the in vitro effects of 2-EEC, focusing on cytotoxicity, induction of apoptosis, oxidative stress, and genotoxicity. The provided protocols are intended to guide researchers in conducting these essential toxicological assessments.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the in vitro toxicological evaluation of 2-EEC.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Studies (Sub-lethal Concentrations) cluster_2 Apoptosis Pathway Analysis cluster_3 Oxidative Stress Evaluation cluster_4 Genotoxicity Assessment cluster_5 Phase 3: Data Analysis and Interpretation A Cell Line Selection (e.g., HepG2, A549, HEK293) B Range-Finding Study (MTT or Neutral Red Uptake Assay) A->B C Definitive Cytotoxicity Assay (Determine IC50) B->C D Apoptosis Assays C->D Select Concentrations ≤ IC50 E Oxidative Stress Assays C->E Select Concentrations ≤ IC50 F Genotoxicity Assays C->F Select Concentrations ≤ IC50 D1 Annexin V/PI Staining D->D1 D2 Caspase-3/7 Activity Assay D->D2 D3 Mitochondrial Membrane Potential Assay D->D3 E1 ROS Detection (e.g., DCFH-DA Assay) E->E1 E2 Lipid Peroxidation (MDA Assay) E->E2 E3 Glutathione (GSH) Level Assay E->E3 F1 Micronucleus Assay F->F1 F2 Comet Assay (Single Cell Gel Electrophoresis) F->F2 G Quantitative Data Summary D1->G D2->G D3->G E1->G E2->G E3->G F1->G F2->G H Pathway Analysis G->H I Risk Assessment H->I

Caption: Experimental workflow for in vitro toxicological assessment of 2-EEC.

Phase 1: Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of 2-EEC to establish a concentration range for subsequent mechanistic studies.

Protocol 1: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Selected cell line (e.g., HepG2 human liver cancer cell line)

    • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • 2-Ethoxyethyl chloride (2-EEC)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of 2-EEC in culture medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.5%.

    • Remove the old medium and expose the cells to different concentrations of 2-EEC for 24, 48, and 72 hours. Include a vehicle control (medium with vehicle only) and a positive control (e.g., doxorubicin).

    • After the exposure period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by non-linear regression analysis.

Data Presentation: Cytotoxicity of 2-EEC on HepG2 Cells

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 5.5
1098 ± 4.595 ± 5.192 ± 6.0
5092 ± 5.085 ± 4.978 ± 5.8
10080 ± 6.165 ± 5.552 ± 6.2
25060 ± 5.845 ± 6.030 ± 5.1
50040 ± 4.925 ± 4.715 ± 4.0
100020 ± 3.810 ± 3.55 ± 2.5
IC50 (µM) ~450 ~200 ~90

(Note: The data presented in this and subsequent tables are hypothetical and for illustrative purposes only.)

Phase 2: Mechanistic Studies

Based on the IC50 values obtained, sub-lethal concentrations (e.g., IC10, IC25, and IC50) of 2-EEC should be used for the following mechanistic assays.

Apoptosis Assays

Apoptosis, or programmed cell death, is a critical endpoint in toxicology.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with sub-lethal concentrations of 2-EEC for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Data Presentation: Apoptosis Induction by 2-EEC

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Vehicle Control95 ± 2.52.0 ± 0.51.5 ± 0.41.5 ± 0.3
2-EEC (IC10)88 ± 3.06.0 ± 1.03.0 ± 0.63.0 ± 0.5
2-EEC (IC25)75 ± 4.115.0 ± 2.25.0 ± 0.85.0 ± 0.7
2-EEC (IC50)50 ± 5.225.0 ± 3.515.0 ± 2.010.0 ± 1.5

Apoptosis Signaling Pathway

apoptosis_pathway EEC 2-EEC ROS Increased ROS EEC->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway potentially activated by 2-EEC.

Oxidative Stress Assays

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[2]

Protocol 3: Intracellular ROS Detection using DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a fluorescent probe used to measure intracellular ROS.[3]

  • Materials:

    • DCFH-DA solution

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a black 96-well plate and treat with sub-lethal concentrations of 2-EEC for a short duration (e.g., 1, 3, 6 hours).

    • Remove the treatment medium and incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

Data Presentation: Oxidative Stress Markers

TreatmentROS Production (Fold Change)MDA Levels (nmol/mg protein)GSH Levels (% of Control)
Vehicle Control1.0 ± 0.10.5 ± 0.05100 ± 8.5
2-EEC (IC10)1.8 ± 0.20.9 ± 0.0885 ± 7.2
2-EEC (IC25)3.5 ± 0.41.5 ± 0.1265 ± 6.0
2-EEC (IC50)6.2 ± 0.72.8 ± 0.2540 ± 5.1

Oxidative Stress and Cellular Damage Pathway

oxidative_stress_pathway EEC 2-EEC ROS ROS Generation (e.g., O2-, H2O2) EEC->ROS Lipid Lipid Peroxidation ROS->Lipid DNA DNA Damage ROS->DNA Protein Protein Oxidation ROS->Protein CellDamage Cellular Damage Lipid->CellDamage DNA->CellDamage Protein->CellDamage

Caption: The central role of ROS in mediating 2-EEC-induced cellular damage.

Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage.[4][5]

Protocol 4: In Vitro Micronucleus Assay

This assay detects chromosome breakage or loss by identifying micronuclei in the cytoplasm of interphase cells.[4]

  • Materials:

    • Cytochalasin B

    • Fixative (e.g., methanol:acetic acid)

    • DNA stain (e.g., DAPI or Giemsa)

    • Microscope

  • Procedure:

    • Treat cells with sub-lethal concentrations of 2-EEC for a period equivalent to 1.5-2 normal cell cycles.

    • Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest, fix, and stain the cells.

    • Score the frequency of micronuclei in binucleated cells under a microscope.

Data Presentation: Genotoxicity of 2-EEC

TreatmentMicronucleus Frequency (%)Comet Assay (Tail Moment)
Vehicle Control1.2 ± 0.32.5 ± 0.5
2-EEC (IC10)3.5 ± 0.68.1 ± 1.2
2-EEC (IC25)8.2 ± 1.115.7 ± 2.0
2-EEC (IC50)15.6 ± 2.028.4 ± 3.1
Positive Control (e.g., Mitomycin C)25.1 ± 2.845.3 ± 4.0

Disclaimer

These protocols and application notes are intended for guidance and informational purposes for trained research professionals. All experiments involving hazardous chemicals should be conducted in accordance with institutional safety guidelines and with appropriate personal protective equipment. The provided data are for illustrative purposes only, and actual results may vary. It is recommended to include appropriate positive and negative controls in all experiments.

References

Application Notes and Protocols for Assessing 2-Ethylethcathinone (2-EEC) Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylethcathinone (2-EEC) is a synthetic cathinone, a class of psychoactive substances that are analogues of the naturally occurring stimulant cathinone.[1] Synthetic cathinones are known for their psychostimulant effects, but there is growing concern about their potential for neurotoxicity.[2] The abuse of these substances has become a significant public health issue, necessitating a thorough understanding of their impact on the central nervous system.[3] The neurotoxic effects of synthetic cathinones are believed to involve multiple mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis (programmed cell death).[2][4]

These application notes provide a framework for assessing the potential neurotoxicity of 2-EEC using a panel of established cell-based assays. The protocols detailed below are designed to be performed using a human neuroblastoma cell line, such as SH-SY5Y, which is a common in vitro model for neurotoxicity studies.[3][5] By employing a multi-assay approach, researchers can gain a comprehensive understanding of the potential adverse effects of 2-EEC on neuronal cells.[3]

Data Presentation

The following tables present a template for summarizing quantitative data from the described experimental protocols. This structured format allows for the clear and concise presentation of results, facilitating comparison between different concentrations of 2-EEC and control conditions.

Table 1: Effect of 2-EEC on Cell Viability (MTT Assay)

2-EEC Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
1
10
50
100
250
500

Table 2: 2-EEC-Induced Cytotoxicity (LDH Release Assay)

2-EEC Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)0 ± 3.1
1
10
50
100
250
500
Positive Control (Lysis Buffer)100

Table 3: 2-EEC-Induced Oxidative Stress (ROS Production)

2-EEC Concentration (µM)Fold Increase in ROS Production (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.2
1
10
50
100
250
500
Positive Control (e.g., H₂O₂)

Table 4: 2-EEC-Induced Apoptosis (Caspase-3/7 Activity)

2-EEC Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
1
10
50
100
250
500
Positive Control (e.g., Staurosporine)

Experimental Protocols

Cell Culture and Treatment

A human neuroblastoma cell line, SH-SY5Y, is recommended for these neurotoxicity studies.[3]

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.[3] Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[3]

  • Cell Seeding: For experiments, seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[3][6]

  • Compound Preparation: Prepare a stock solution of 2-EEC in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of 2-EEC in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Treatment: After overnight incubation, replace the culture medium with fresh medium containing the various concentrations of 2-EEC or vehicle control. Incubate the cells for the desired exposure period (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[7]

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

    • Solubilization solution (e.g., DMSO or 20% SDS in 50% N,N-dimethylformamide)[8]

    • 96-well plate reader

  • Protocol:

    • Following the treatment period, carefully remove the culture medium from each well.

    • Add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]

    • Incubate the plate at room temperature in the dark for 2 hours.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cytotoxicity Assay (LDH Release Assay)

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[9][10]

  • Materials:

    • Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)[11]

    • 96-well plate reader

  • Protocol:

    • Prepare the assay plate with cells and test compounds as previously described. Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis solution provided in the kit), and a background control (culture medium without cells).[3][10]

    • After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[3]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.[10] Typically, this involves mixing a substrate and a dye solution.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[10]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[10][11]

    • Add 50 µL of stop solution (if required by the kit) to each well.[10]

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[10]

    • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and maximum release values.

Oxidative Stress Assay (ROS Production)

This assay measures the intracellular production of reactive oxygen species (ROS), which can be an early indicator of cellular stress and damage.[12][13] The cell-permeant dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[14][15]

  • Materials:

    • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)[12]

    • Phosphate-buffered saline (PBS)

    • Fluorescence microplate reader, fluorescence microscope, or flow cytometer[14]

  • Protocol:

    • Seed and treat cells with 2-EEC as described above.

    • At the end of the treatment period, remove the culture medium and wash the cells once with warm PBS.[15]

    • Prepare a working solution of DCFH-DA (e.g., 10 µM in serum-free medium).[16]

    • Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[15][16]

    • Remove the DCFH-DA solution and wash the cells twice with PBS.[15]

    • Add 100 µL of PBS to each well.[16]

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[14]

    • Express the results as a fold increase in ROS production compared to the vehicle-treated control.

Apoptosis Assay (Caspase-3/7 Activity)

Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[3] Measuring their activity provides a specific indication of apoptosis induction.[3]

  • Materials:

    • Commercially available Caspase-Glo® 3/7 Assay kit (Promega) or similar luminescent/colorimetric assay[3][17]

    • Luminometer or spectrophotometer compatible with 96-well plates

  • Protocol:

    • Seed and treat cells with 2-EEC in a white-walled 96-well plate suitable for luminescence measurements.

    • After the treatment period, equilibrate the plate and its contents to room temperature.[3]

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[3]

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[3]

    • Gently mix the contents on a plate shaker for 30 seconds.[3]

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.[3]

    • Measure the luminescence using a luminometer.

    • Express the results as a fold increase in caspase-3/7 activity compared to the vehicle-treated control.

Visualizations

G cluster_workflow Experimental Workflow for 2-EEC Neurotoxicity Assessment cluster_assays Cell-Based Assays A SH-SY5Y Cell Culture B Seeding in 96-well plates A->B C 2-EEC Treatment (24 hours) B->C D MTT Assay (Cell Viability) C->D E LDH Assay (Cytotoxicity) C->E F ROS Assay (Oxidative Stress) C->F G Caspase-3/7 Assay (Apoptosis) C->G H Data Analysis D->H E->H F->H G->H

Caption: Workflow for assessing 2-EEC neurotoxicity.

G cluster_pathway Proposed Neurotoxic Signaling Pathway of 2-EEC EEC 2-Ethylethcathinone (2-EEC) ROS Increased Reactive Oxygen Species (ROS) EEC->ROS Mito Mitochondrial Dysfunction ROS->Mito Membrane Cell Membrane Damage ROS->Membrane Caspase Caspase Activation (e.g., Caspase-3/7) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability LDH LDH Release Membrane->LDH LDH->Viability

Caption: Potential 2-EEC neurotoxic mechanisms.

G cluster_logic Logical Relationship of Assays cluster_mechanisms Mechanistic Events cluster_endpoints Measured Endpoints Cause 2-EEC Exposure OxidativeStress Oxidative Stress Cause->OxidativeStress MembraneDamage Membrane Damage Cause->MembraneDamage ApoptosisInduction Apoptosis Induction Cause->ApoptosisInduction ROS ROS Production OxidativeStress->ROS LDH LDH Release MembraneDamage->LDH MTT Reduced Metabolism MembraneDamage->MTT Caspase Caspase Activity ApoptosisInduction->Caspase ApoptosisInduction->MTT

Caption: Relationship between assays and mechanisms.

References

Application Notes and Protocols: Animal Models for Investigating the Behavioral Effects of 2-Ethoxyethyl Carbonate (2-EEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proposed experimental workflow follows a tiered approach, beginning with assessments of general activity and progressing to more complex cognitive functions. This allows for a systematic characterization of the behavioral phenotype that may be induced by 2-EEC exposure.

Experimental Workflow

The following diagram illustrates a logical progression for investigating the behavioral effects of a novel compound like 2-EEC.

experimental_workflow cluster_0 Phase 1: Acute Toxicity & General Behavior cluster_1 Phase 2: Affective Behavior cluster_2 Phase 3: Cognitive Function cluster_3 Phase 4: Mechanistic Studies A Dose Range Finding & Acute Toxicity B Open Field Test (Locomotor Activity & Anxiety) A->B C Elevated Plus Maze (Anxiety-like Behavior) B->C D Morris Water Maze (Spatial Learning & Memory) C->D E Neurochemical Analysis (e.g., Neurotransmitter levels, Oxidative Stress markers) D->E F Histopathology D->F

Caption: A tiered experimental workflow for assessing the behavioral effects of 2-EEC.

I. Assessment of Locomotor Activity and Anxiety-Like Behavior

Open Field Test

The open field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents. Animals are placed in a novel, open arena, and their exploratory behavior is recorded. A decrease in movement could indicate motor deficits or sedation, while a reluctance to enter the center of the arena is interpreted as anxiety-like behavior.[1][2]

Experimental Protocol:

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm for rats, or 40 cm x 40 cm x 30 cm for mice) made of a non-porous material for easy cleaning. The arena is typically divided into a central zone and a peripheral zone by video tracking software.

  • Animal Preparation: Handle the animals for several days prior to testing to reduce stress. Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Procedure:

    • Place the animal gently in the center of the open field arena.

    • Allow the animal to explore the arena for a set period, typically 5-10 minutes.

    • Record the session using an overhead video camera.

    • After each trial, clean the arena thoroughly with 70% ethanol (B145695) to remove any olfactory cues.

  • Data Collection: Use an automated video tracking system to analyze the recordings for the following parameters:

    • Total distance traveled

    • Time spent in the center zone vs. the peripheral zone

    • Number of entries into the center zone

    • Rearing frequency (a measure of exploratory behavior)

    • Velocity

Hypothetical Data Presentation:

Treatment GroupTotal Distance (cm)Time in Center (s)Center EntriesRearing Frequency
Vehicle Control2500 ± 15045 ± 515 ± 220 ± 3
2-EEC (Low Dose)2300 ± 12035 ± 412 ± 218 ± 2
2-EEC (Mid Dose)1800 ± 10020 ± 38 ± 112 ± 2
2-EEC (High Dose)1200 ± 90 10 ± 24 ± 1 7 ± 1
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Elevated Plus Maze (EPM)

The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.[3][4][5]

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal dimensions.

  • Animal Preparation: Similar to the open field test, acclimate animals to the testing room.

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session with an overhead video camera.

    • Clean the maze thoroughly between trials.

  • Data Collection: Analyze the recordings for:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total number of arm entries.

Hypothetical Data Presentation:

Treatment GroupTime in Open Arms (%)Open Arm Entries (%)Total Arm Entries
Vehicle Control40 ± 535 ± 425 ± 3
2-EEC (Low Dose)32 ± 428 ± 324 ± 2
2-EEC (Mid Dose)20 ± 318 ± 222 ± 2
2-EEC (High Dose)10 ± 2 9 ± 120 ± 3
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

II. Assessment of Cognitive Function

Morris Water Maze (MWM)

The MWM is a classic behavioral task used to assess spatial learning and memory in rodents.[6] It requires the animal to find a hidden platform in a pool of opaque water, using distal spatial cues.

Experimental Protocol:

  • Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint. A small platform is submerged just below the water surface. The pool is located in a room with various visual cues on the walls.

  • Animal Preparation: Handle animals daily for a week before the experiment.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Conduct 4 trials per day for each animal.

      • For each trial, place the animal into the pool at one of four randomized starting positions.

      • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.

      • Allow the animal to remain on the platform for 15-30 seconds.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform from the pool.

      • Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.

  • Data Collection:

    • Acquisition Phase:

      • Escape latency (time to find the platform).

      • Path length to the platform.

      • Swim speed.

    • Probe Trial:

      • Time spent in the target quadrant (where the platform was located).

      • Number of crossings over the former platform location.

Hypothetical Data Presentation:

Treatment GroupAcquisition - Day 4 Escape Latency (s)Probe Trial - Time in Target Quadrant (%)
Vehicle Control15 ± 245 ± 5
2-EEC (Low Dose)20 ± 338 ± 4
2-EEC (Mid Dose)35 ± 425 ± 3
2-EEC (High Dose)50 ± 5 15 ± 2
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

III. Potential Signaling Pathways

The behavioral effects of a neurotoxic compound can be mediated by various signaling pathways. A common mechanism involves the induction of oxidative stress, leading to neuroinflammation and neuronal dysfunction. The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to 2-EEC's behavioral effects.

signaling_pathway cluster_0 Cellular Effects of 2-EEC cluster_1 Downstream Consequences cluster_2 Behavioral Outcomes EEC 2-EEC Exposure ROS Increased Reactive Oxygen Species (ROS) EEC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Neuroinflammation Neuroinflammation OxidativeStress->Neuroinflammation NeuronalDysfunction Neuronal Dysfunction (e.g., impaired neurotransmission) OxidativeStress->NeuronalDysfunction Neuroinflammation->NeuronalDysfunction Behavior Altered Behavior (Anxiety, Cognitive Deficits) NeuronalDysfunction->Behavior

Caption: Hypothetical signaling pathway for 2-EEC-induced behavioral changes.

Conclusion

The protocols and frameworks provided in these application notes offer a robust starting point for the systematic investigation of the behavioral effects of 2-ethoxyethyl carbonate in animal models. By employing a battery of validated behavioral tests, researchers can characterize the potential neurotoxicity of 2-EEC and lay the groundwork for mechanistic studies to understand its mode of action. It is crucial to adapt these general protocols to the specific research questions and to ensure all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for the Dissolution of 2-Ethylethcathinone HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylethcathinone hydrochloride (2-EEC HCl) is a substituted cathinone, a class of compounds of significant interest in neuroscience and pharmacological research. Accurate and reproducible experimental results rely on the correct preparation of test solutions. These application notes provide a detailed protocol for the dissolution of 2-Ethylethcathinone HCl for use in research experiments, including solubility data, recommended solvents, and best practices for solution preparation and storage.

Data Presentation

The solubility of 2-Ethylethcathinone HCl has been determined in several common laboratory solvents. This data is crucial for the preparation of stock solutions at appropriate concentrations for various experimental needs.

SolventSolubility (mg/mL)Molar Concentration (mM)†
Ethanol (B145695)20~82.7
Phosphate-Buffered Saline (PBS), pH 7.210~41.4
Dimethylformamide (DMF)10~41.4
Dimethyl Sulfoxide (DMSO)5~20.7

†Calculated based on a molecular weight of 241.8 g/mol for 2-Ethylethcathinone HCl.[1]

Experimental Protocols

This section outlines a detailed methodology for the preparation of stock and working solutions of 2-Ethylethcathinone HCl.

Materials:

  • 2-Ethylethcathinone HCl (crystalline solid)[1]

  • High-purity solvents (e.g., Ethanol, DMSO, DMF, sterile PBS pH 7.2)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile pipette tips

Protocol for Preparation of a 10 mg/mL Stock Solution in Ethanol:

  • Weighing the Compound: On a calibrated analytical balance, carefully weigh the desired amount of 2-Ethylethcathinone HCl powder in a sterile microcentrifuge tube. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of the compound.

  • Solvent Addition: Add the appropriate volume of high-purity ethanol to the microcentrifuge tube. For a 10 mg/mL solution, add 1 mL of ethanol.

  • Dissolution:

    • Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid particles have dissolved.

    • If particles remain, sonicate the tube in a water bath for 5-10 minutes at room temperature.

    • Re-vortex and visually inspect again to confirm complete dissolution.

  • Storage of Stock Solution:

    • For short-term storage (up to one week), store the stock solution at 2-8°C.

    • For long-term storage, it is recommended to store the solution at -20°C. Studies on related cathinones suggest that freezer storage enhances stability, particularly for solutions in alcohols like ethanol.

    • To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Preparation of Working Solutions:

Working solutions for cell-based assays or other experiments should be prepared by diluting the stock solution in the appropriate aqueous buffer or cell culture medium.

  • Calculation: Determine the required volume of the stock solution to achieve the desired final concentration in your experimental medium.

  • Dilution: Aseptically add the calculated volume of the stock solution to the experimental medium.

  • Mixing: Gently mix the working solution to ensure homogeneity.

  • Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., ethanol or DMSO) in the working solution is low enough to not affect the experimental system (typically ≤0.5%). A vehicle control containing the same final concentration of the solvent should be included in all experiments.

Safety Precautions:

  • Handle 2-Ethylethcathinone HCl in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protocol for dissolving 2-Ethylethcathinone HCl.

Dissolving_Protocol start Start weigh Weigh 2-EEC HCl in a sterile tube start->weigh add_solvent Add appropriate volume of solvent weigh->add_solvent dissolve Vortex for 1-2 min add_solvent->dissolve check_solubility Visually inspect for particles dissolve->check_solubility sonicate Sonicate for 5-10 min check_solubility->sonicate Particles remain solution_ready Stock solution ready for use check_solubility->solution_ready Completely dissolved recheck_solubility Re-vortex and re-inspect sonicate->recheck_solubility recheck_solubility->sonicate Particles still remain recheck_solubility->solution_ready Completely dissolved aliquot Aliquot for storage solution_ready->aliquot store Store at -20°C (long-term) aliquot->store end End store->end

Caption: Workflow for dissolving 2-Ethylethcathinone HCl.

References

Application Notes and Protocols for 2-EEC Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the handling, storage, and use of 2-EEC hydrochloride (2-Ethylethcathinone hydrochloride) in a research setting. The information is intended to ensure the safety of laboratory personnel and the integrity of experimental results.

Handling and Storage Guidelines

2-EEC hydrochloride is a substituted cathinone (B1664624) intended for forensic and research applications only.[1] Its biological and toxicological properties have not been fully evaluated.[1] Therefore, appropriate caution should be exercised at all times.

1.1. Safety Precautions:

2-EEC hydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] All handling should be performed in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn. Avoid inhalation of dust or fumes and direct contact with skin and eyes. In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).

1.2. Storage Conditions:

For long-term stability, 2-EEC hydrochloride should be stored at -20°C.[1] The product is shipped at room temperature, and short-term deviations from the recommended storage temperature are unlikely to affect its quality. The compound is a crystalline solid.[1]

Physicochemical and Stability Data

2.1. Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₃H₁₉NO • HCl[1]
Formula Weight 241.8 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
λmax 249 nm[1]

2.2. Solubility:

SolventSolubilityReference
DMF 10 mg/mL[1]
DMSO 5 mg/mL[1]
Ethanol 20 mg/mL[1]
PBS (pH 7.2) 10 mg/mL[1]

2.3. Stability Profile (General for Substituted Cathinones):

ConditionGeneral Stability Trend for Substituted Cathinones
Frozen (-20°C) Generally stable for extended periods (months to years).
Refrigerated (4°C) Moderate stability, with potential for degradation over weeks to months.
Room Temperature (20-25°C) Prone to degradation, with significant losses possible within hours to days for less stable analogs.
pH More stable in acidic pH (e.g., pH 4) and less stable in alkaline conditions (e.g., pH 8).

Experimental Protocols

3.1. Protocol for Preparation of Stock Solutions:

This protocol describes the preparation of a 10 mM stock solution of 2-EEC hydrochloride in DMSO.

Materials:

  • 2-EEC hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of 2-EEC hydrochloride to room temperature before opening to prevent condensation.

  • In a well-ventilated fume hood, weigh out the desired amount of 2-EEC hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.418 mg.

  • Transfer the weighed powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 2.418 mg, add 1 mL of DMSO.

  • Cap the tube securely and vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

3.2. Protocol for In Vitro Monoamine Transporter Uptake Assay:

As the biological properties of 2-EEC hydrochloride are not fully evaluated, this protocol provides a general framework for assessing its potential activity as a monoamine transporter inhibitor, a common mechanism of action for substituted cathinones. This experiment would typically be performed using cell lines stably expressing the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT).

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin

  • 2-EEC hydrochloride stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitors (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere and grow overnight.

  • Preparation of Compounds: Prepare serial dilutions of 2-EEC hydrochloride and the positive control inhibitors in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).

  • Assay Initiation:

    • Wash the cells once with assay buffer.

    • Add the diluted 2-EEC hydrochloride or control compounds to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.

    • Initiate the uptake reaction by adding the radiolabeled substrate (e.g., [³H]-dopamine) at a concentration near its Km.

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at the appropriate temperature (usually 37°C). The incubation time should be within the linear range of uptake.

  • Assay Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Quantification: Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percent inhibition of specific uptake as a function of the log concentration of 2-EEC hydrochloride and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

3.3. Protocol for Analytical Characterization by GC-MS:

This protocol outlines a general method for the qualitative analysis of 2-EEC hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • 2-EEC hydrochloride

  • Chloroform (B151607) (or other suitable organic solvent)

  • GC-MS system with a suitable capillary column (e.g., DB-1 MS)

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation: Prepare a solution of 2-EEC hydrochloride in chloroform at a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 280°C and operate in split mode.

    • Oven Program: A typical temperature program would be an initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 10-20°C/minute, and hold for a few minutes.

    • Carrier Gas: Use helium at a constant flow rate.

    • Mass Spectrometer: Set the mass scan range from m/z 40 to 550.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to 2-EEC. Compare the obtained mass spectrum with a reference library for confirmation.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO Vesicle Synaptic Vesicle (DA, NE, 5-HT) Neurotransmitters Vesicle->Neurotransmitters DAT DAT DAT->MAO Metabolism NET NET NET->MAO SERT SERT SERT->MAO EEC 2-EEC EEC->DAT EEC->NET Inhibition EEC->SERT Neurotransmitters->DAT Reuptake Neurotransmitters->NET Neurotransmitters->SERT Receptors Postsynaptic Receptors Neurotransmitters->Receptors Binding & Signal Transduction

Caption: Proposed mechanism of action for 2-EEC hydrochloride.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 2-EEC HCl Stock Solution C Prepare Serial Dilutions A->C B Culture Transporter- Expressing Cells D Pre-incubate Cells with Compound B->D C->D E Add Radiolabeled Substrate D->E F Incubate E->F G Terminate Uptake & Wash Cells F->G H Lyse Cells G->H I Scintillation Counting H->I J Data Analysis (IC50 Determination) I->J

Caption: Workflow for in vitro monoamine transporter uptake assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Ethylethcathinone hydrochloride is a research chemical. Its pharmacological and toxicological properties are not well-characterized. This document is intended for informational purposes for research applications only. All research involving this compound must be conducted in strict compliance with all applicable local, national, and international laws and regulations. Researchers are strongly advised to seek independent legal counsel to ensure compliance before initiating any research.

Legal Status

The legal status of this compound is not explicitly defined in many jurisdictions, and it exists in a complex and evolving legal landscape. It is crucial for researchers to understand that the absence of a specific ban does not necessarily render the substance legal to possess, distribute, or use in research.

  • United States: this compound is not specifically listed as a controlled substance under the Controlled Substances Act (CSA). However, it is structurally similar to N-ethylcathinone (ethcathinone), which is a Schedule I controlled substance.[1][2][3] Consequently, this compound could be considered a controlled substance analogue under the Federal Analogue Act (21 U.S.C. § 802(32)(A)), which allows for any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as if it were in Schedule I.[4][5] The possession, sale, and manufacture of controlled substance analogues for human consumption can be subject to prosecution.

  • United Kingdom: While not specifically named in the Misuse of Drugs Act 1971, this compound likely falls under the scope of the Psychoactive Substances Act 2016.[6][7] This act establishes a blanket ban on the production, supply, and importation of any substance intended for human consumption that is capable of producing a psychoactive effect.[6][7][8] Research activities may be permissible under certain licensing conditions, which should be thoroughly investigated.

  • European Union: There is no EU-wide control on this compound. However, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors new psychoactive substances, and many synthetic cathinones have been subjected to control measures at both the national and EU level.[9][10][11][12] The legal status of this compound can vary significantly between member states. Therefore, researchers must consult the specific legislation of the country where the research is to be conducted.

Pharmacological Profile (Data from N-Ethylcathinone as a proxy)

Due to the lack of specific pharmacological data for this compound, the following data for the closely related analogue, N-ethylcathinone (ethcathinone), is provided for reference. It is hypothesized that 2-Ethylethcathinone will exhibit a similar, though not identical, pharmacological profile.

Table 1: Monoamine Transporter Activity of N-Ethylcathinone

TransporterAssay TypeValueReference
Norepinephrine (B1679862) Transporter (NET)Release (EC50)99.3 nM[2]
Dopamine (B1211576) Transporter (DAT)Reuptake Inhibition (Ki)1,014 nM[2]

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo characterization of novel psychoactive substances like this compound. Researchers should adapt these protocols based on their specific experimental goals and available resources.

In Vitro Monoamine Transporter Activity Assays

This protocol describes methods to determine the interaction of this compound with dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters.

3.1.1 Radioligand Binding Assay (to determine Ki)

  • Objective: To determine the binding affinity of the test compound for monoamine transporters.

  • Materials:

    • HEK-293 cells stably expressing human DAT, NET, or SERT.

    • Cell membrane preparations from the transfected cells.

    • Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Scintillation counter and vials.

  • Procedure:

    • Prepare cell membranes from HEK-293 cells expressing the target transporter.

    • In a 96-well plate, add increasing concentrations of the test compound.

    • Add a fixed concentration of the appropriate radioligand to each well.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

3.1.2 Neurotransmitter Uptake Inhibition Assay (to determine IC50)

  • Objective: To measure the potency of the test compound to inhibit the uptake of neurotransmitters.

  • Materials:

    • HEK-293 cells stably expressing hDAT, hSERT, or hNET.

    • Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Test compound (this compound).

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Scintillation counter.

  • Procedure:

    • Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add the radiolabeled neurotransmitter to initiate the uptake.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC50 value by non-linear regression analysis.[13]

In Vivo Behavioral Assays (Rodent Models)

These protocols are designed to assess the psychostimulant and abuse potential of this compound in animal models. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

3.2.1 Locomotor Activity Assay

  • Objective: To evaluate the stimulant effects of the compound on spontaneous movement.

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beam breaks).

  • Animals: Male Swiss-Webster mice or Sprague-Dawley rats.

  • Procedure:

    • Acclimate the animals to the testing room for at least 60 minutes.

    • Habituate each animal to the open-field arena for a set period (e.g., 30-60 minutes).

    • Administer the test compound (various doses) or vehicle via a relevant route (e.g., intraperitoneal injection).

    • Immediately place the animal back into the arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).[14][15]

    • Analyze the data to determine dose-dependent effects on locomotor activity.

3.2.2 Drug Discrimination Assay

  • Objective: To assess the subjective effects of the compound by determining if it substitutes for a known drug of abuse.

  • Apparatus: Operant conditioning chambers equipped with two levers and a food reward dispenser.

  • Animals: Rats trained to discriminate a known psychostimulant (e.g., cocaine or d-amphetamine) from vehicle.

  • Procedure:

    • Train the rats to press one lever after administration of the training drug to receive a food reward and the other lever after vehicle administration.

    • Once the rats have learned the discrimination, administer various doses of the test compound.

    • Record which lever the rats predominantly press.

    • Full substitution is considered to have occurred if the rats predominantly press the drug-appropriate lever.

Visualizations

Hypothesized Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 2-Ethylethcathinone 2-Ethylethcathinone DAT Dopamine Transporter (DAT) 2-Ethylethcathinone->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) 2-Ethylethcathinone->NET Blocks Reuptake Dopamine_syn Dopamine DAT->Dopamine_syn Uptake Norepinephrine_syn Norepinephrine NET->Norepinephrine_syn Uptake VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine_cyto Cytosolic Norepinephrine Norepinephrine_vesicle->Norepinephrine_cyto Release Dopamine_cyto->DAT Reverse Transport? Norepinephrine_cyto->NET Reverse Transport? DA_Receptor Dopamine Receptors Dopamine_syn->DA_Receptor NE_Receptor Norepinephrine Receptors Norepinephrine_syn->NE_Receptor Signal_Transduction Signal Transduction DA_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction

Caption: Hypothesized mechanism of action for 2-Ethylethcathinone.

In Vitro Experimental Workflow

G Binding_Assay Radioligand Binding Assay (DAT, NET, SERT) Ki_Calc Calculate Ki values Binding_Assay->Ki_Calc Uptake_Assay Neurotransmitter Uptake Assay (DAT, NET, SERT) IC50_Calc Calculate IC50 values Uptake_Assay->IC50_Calc Release_Assay Neurotransmitter Release Assay EC50_Calc Calculate EC50 values Release_Assay->EC50_Calc Cytotoxicity_Assay Cell Viability Assay (e.g., MTT) LD50_Calc Calculate LD50 values Cytotoxicity_Assay->LD50_Calc Pharmacological_Profile Comprehensive Pharmacological and Toxicological Profile

Caption: Workflow for in vitro characterization.

Legal and Ethical Considerations Workflow

G Start Proposed Research with 2-Ethylethcathinone HCl Legal_Check Is the compound explicitly controlled in the jurisdiction? Start->Legal_Check Analogue_Check Could it be considered a controlled substance analogue? Legal_Check->Analogue_Check No Do_Not_Proceed Do Not Proceed with Research Legal_Check->Do_Not_Proceed Yes Psychoactive_Check Does it fall under a blanket psychoactive substance ban? Analogue_Check->Psychoactive_Check No Legal_Counsel Consult with Legal Counsel Analogue_Check->Legal_Counsel Potentially Psychoactive_Check->Legal_Counsel Potentially Ethical_Review Institutional Ethical Review (e.g., IACUC, IRB) Psychoactive_Check->Ethical_Review No Proceed_License Proceed with appropriate licensing and ethical approval Legal_Counsel->Proceed_License Permissible with conditions Legal_Counsel->Do_Not_Proceed Not Permissible Ethical_Review->Proceed_License Approved Ethical_Review->Do_Not_Proceed Not Approved

Caption: Decision workflow for legal and ethical assessment.

References

Application of Test Compounds in Monoamine Transporter Uptake/Release Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for characterizing the interaction of test compounds with monoamine transporters (MATs), including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are crucial for regulating neurotransmission and are primary targets for a wide range of therapeutic drugs and substances of abuse.[1][2][3][4]

Introduction to Monoamine Transporters

Monoamine transporters are membrane-bound proteins responsible for the reuptake of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron.[4] This process terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles.[4][5] Due to their critical role in modulating monoaminergic signaling, MATs are significant targets for antidepressants, psychostimulants, and drugs used to treat conditions like attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.[1][4]

Assessing the effect of novel compounds on MAT function is a cornerstone of neuropharmacology and drug discovery. The two primary methods to investigate these interactions are uptake and release assays.

  • Uptake Assays: Measure the ability of a test compound to inhibit the transport of a labeled substrate (e.g., [³H]dopamine) into cells expressing the target transporter. This is used to identify and characterize transporter inhibitors.

  • Release Assays: Determine if a test compound can induce the reverse transport of a pre-loaded labeled substrate out of the cells. This is used to identify transporter substrates or "releasers."

Signaling Pathways and Mechanisms

The following diagram illustrates the fundamental process of monoamine reuptake and the sites of action for inhibitors and releasers.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle VMAT2 VMAT2 MAT Monoamine Transporter (DAT, NET, or SERT) MAO Monoamine Oxidase MAT->MAO Degradation MAT->VMAT2 Recycling VMAT2->Vesicle Packaging Neurotransmitter Neurotransmitter->MAT Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Inhibitor Inhibitor Inhibitor->MAT Blocks Reuptake Releaser Releaser Releaser->MAT Induces Reverse Transport

Caption: Mechanism of monoamine neurotransmission and drug action.

Data Presentation: Quantifying Compound Activity

The potency and efficacy of test compounds are typically quantified and presented in tabular format for clear comparison.

Table 1: Hypothetical Monoamine Transporter Uptake Inhibition Data

This table shows example IC₅₀ values, which represent the concentration of a compound required to inhibit 50% of the transporter's uptake activity. Lower values indicate higher potency.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Cocaine250300400
GBR-12909 (Vanoxerine)1520003500
Nisoxetine (B1678948)15005800
Fluoxetine (B1211875)200080010
Test Compound X Experimental ValueExperimental ValueExperimental Value

Table 2: Hypothetical Monoamine Transporter Release Data

This table presents example EC₅₀ values, representing the concentration of a compound that elicits 50% of the maximal release response.

CompoundDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)
d-Amphetamine50101500
MDMA800500100
Test Compound Y Experimental ValueExperimental ValueExperimental Value

Detailed Experimental Protocols

The following protocols are generalized for use with cell lines stably expressing a single human monoamine transporter (e.g., HEK-hDAT, HEK-hNET, or HEK-hSERT cells).

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This assay determines a compound's ability to block the uptake of a radiolabeled monoamine.

Experimental Workflow: Uptake Inhibition Assay

A Seed cells expressing a specific MAT (e.g., HEK-hDAT) in a 96-well plate B Wash cells with pre-warmed buffer A->B C Pre-incubate cells with various concentrations of the test compound or control inhibitors B->C D Add radiolabeled substrate (e.g., [³H]DA) to initiate uptake C->D E Incubate for a short period (e.g., 10 minutes) at 37°C D->E F Terminate uptake by aspirating the medium and washing with ice-cold buffer E->F G Lyse the cells F->G H Quantify intracellular radioactivity using a scintillation counter G->H I Analyze data to determine IC₅₀ values H->I

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Materials:

  • HEK-293 cells stably transfected with hDAT, hNET, or hSERT.

  • 96-well cell culture plates.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Radiolabeled substrate: [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT.

  • Test compound stock solution (in DMSO or other suitable solvent).

  • Known inhibitors for positive controls (e.g., GBR-12909 for DAT, nisoxetine for NET, fluoxetine for SERT).

  • Cell lysis buffer (e.g., 1% SDS).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Plating: Seed the transfected cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[6] Culture overnight at 37°C with 5% CO₂.

  • Preparation: On the day of the assay, prepare serial dilutions of the test compound and control inhibitors in assay buffer. The final solvent concentration should be kept low (e.g., <0.1%) to avoid affecting cell viability.

  • Assay Initiation: a. Gently aspirate the culture medium from the wells. b. Wash the cell monolayer once with 200 µL of pre-warmed (37°C) assay buffer. c. Add 100 µL of the test compound dilutions or control solutions to the appropriate wells. Include wells with buffer only for total uptake and wells with a high concentration of a known potent inhibitor (e.g., 10 µM nisoxetine for NET) to determine non-specific uptake.[2] d. Pre-incubate the plate for 10-15 minutes at 37°C.[1]

  • Substrate Addition: Add 100 µL of assay buffer containing the radiolabeled substrate at a final concentration near its Kₘ value (e.g., 5-10 nM) to all wells to start the uptake reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.

  • Termination: Rapidly terminate the uptake by aspirating the solution and immediately washing the cells three times with 200 µL of ice-cold assay buffer.

  • Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle shaking.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Subtract the non-specific uptake (counts from wells with the potent inhibitor) from all other values. b. Express the data as a percentage of the total specific uptake (wells with buffer only). c. Plot the percent inhibition against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[2]

Protocol 2: Monoamine Transporter Release Assay

This assay measures a compound's ability to induce reverse transport (efflux) of a pre-loaded radiolabeled monoamine.

Experimental Workflow: Release Assay

A Seed cells expressing a specific MAT in a 24-well plate B Wash cells with pre-warmed buffer A->B C Pre-load cells by incubating with a high concentration of radiolabeled substrate (e.g., [³H]DA) B->C D Wash cells extensively with buffer to remove extracellular radioactivity C->D E Add buffer to the wells and collect baseline efflux samples D->E F Add various concentrations of the test compound or control releasers E->F G Collect buffer samples at specific time intervals to measure radiolabel efflux F->G H Lyse the cells to determine the remaining intracellular radioactivity G->H I Calculate fractional release and determine EC₅₀ values H->I

Caption: Workflow for a monoamine transporter release assay.

Materials:

  • Same as for the uptake assay, with the addition of a known releaser for a positive control (e.g., d-amphetamine for DAT/NET, MDMA for SERT).

  • 24-well plates are often used to provide a larger volume for sampling.

Procedure:

  • Cell Plating: Seed cells in a 24-well plate and grow to confluency.

  • Pre-loading: a. Wash the cells once with pre-warmed assay buffer. b. Incubate the cells with the appropriate radiolabeled substrate (e.g., 10-20 nM [³H]dopamine) in assay buffer for 30-45 minutes at 37°C to allow for uptake and intracellular accumulation.

  • Washing: Aspirate the loading solution and wash the cells four to five times with pre-warmed assay buffer to remove all extracellular radioactivity. The final wash should be collected to ensure background levels are low.

  • Baseline Efflux: a. Add 500 µL of pre-warmed assay buffer to each well. b. After a set period (e.g., 5 minutes), collect the entire buffer volume (this is the basal release sample) and replace it with 500 µL of fresh, pre-warmed buffer. Repeat this step if necessary to establish a stable baseline.

  • Stimulated Release: a. Aspirate the buffer and add 500 µL of buffer containing various concentrations of the test compound, control releaser, or buffer alone (for spontaneous efflux). b. Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Sample Collection: Collect the supernatant from each well. This sample contains the released radiolabel.

  • Remaining Intracellular Radioactivity: a. Wash the cells once with ice-cold buffer. b. Lyse the cells with 500 µL of lysis buffer.

  • Quantification: Determine the amount of radioactivity in the collected supernatant samples and the cell lysates using a liquid scintillation counter.

  • Data Analysis: a. Calculate the total radioactivity in the cells at the start of the stimulation period (sum of radioactivity in the supernatant + radioactivity in the lysate). b. Express the released radioactivity as a percentage of the total initial radioactivity (fractional release). c. Subtract the spontaneous efflux (from buffer-only wells) from the compound-induced efflux values. d. Plot the percent specific release against the log concentration of the test compound and fit the data using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 2-EEC Hydrochloride LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-EEC Hydrochloride.

Troubleshooting Guide

Q1: My 2-EEC Hydrochloride signal intensity is low and inconsistent when analyzing plasma samples. What is the likely cause?

Low and inconsistent signal intensity for 2-EEC Hydrochloride in plasma samples is often a primary indicator of matrix effects, specifically ion suppression.[1][2][3] Co-eluting endogenous components from the plasma matrix, such as phospholipids (B1166683), can interfere with the ionization of 2-EEC Hydrochloride in the mass spectrometer's ion source, leading to a suppressed and variable signal.[4] This can negatively impact the accuracy, precision, and sensitivity of your assay.[3][5]

Q2: How can I confirm that matrix effects are impacting my 2-EEC Hydrochloride analysis?

To quantitatively assess the presence and extent of matrix effects, you should perform a post-extraction spike experiment.[6][7] This involves comparing the peak area of 2-EEC Hydrochloride in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference in peak areas indicates the presence of matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in bioanalytical LC-MS/MS?

The "matrix" refers to all components in a sample other than the analyte of interest.[1] In biological matrices like plasma, common sources of interference include salts, proteins, and lipids, with phospholipids being a primary cause of ion suppression due to their tendency to co-extract with analytes and elute across a broad chromatographic range.

Q2: What is ion suppression?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (2-EEC Hydrochloride) is reduced by co-eluting compounds from the sample matrix.[1][4][8] This competition for ionization in the MS source leads to a decreased signal intensity for the analyte.[1][9]

Q3: Can matrix effects enhance my signal instead of suppressing it?

Yes, although less common than ion suppression, ion enhancement can occur.[1] In this case, co-eluting matrix components facilitate the ionization of the analyte, leading to an artificially high signal. Both suppression and enhancement compromise data accuracy.[10]

Q4: Is it possible that the matrix is affecting the retention time of my analyte?

Yes, in some cases, matrix components can interact with the analyte, altering its retention time on the chromatographic column.[11] This can lead to misidentification of the analyte or incorrect integration of the peak.[11]

Experimental Protocols & Data

Protocol: Quantitative Assessment of Matrix Effects

This protocol allows for the calculation of Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) to evaluate the impact of the matrix on your analysis.

1. Sample Preparation:

  • Set A (Neat Solution): Spike 2-EEC Hydrochloride into the final reconstitution solvent.

  • Set B (Post-extraction Spike): Extract a blank plasma sample using your established procedure. Spike 2-EEC Hydrochloride into the final, evaporated, and reconstituted extract.

  • Set C (Pre-extraction Spike): Spike 2-EEC Hydrochloride into a blank plasma sample before starting the extraction procedure.

2. Analysis:

  • Analyze all three sets of samples by LC-MS/MS.

  • Record the mean peak area for 2-EEC Hydrochloride from each set.

3. Calculations:

Use the formulas in Table 1 to calculate the Matrix Factor, Recovery, and Process Efficiency.

Table 1: Formulas for Calculating Matrix Effect Parameters

ParameterFormulaInterpretation
Matrix Factor (MF) MF = (Peak Area of Set B) / (Peak Area of Set A)MF < 1: Ion SuppressionMF > 1: Ion EnhancementMF = 1: No Matrix Effect
Recovery (RE) RE (%) = [(Peak Area of Set C) / (Peak Area of Set B)] * 100Efficiency of the extraction process.
Process Efficiency (PE) PE (%) = [(Peak Area of Set C) / (Peak Area of Set A)] * 100Overall efficiency of the entire method, including extraction and matrix effects.

Troubleshooting and Optimization Strategies

If matrix effects are confirmed, the following strategies can be employed for mitigation. A logical workflow for troubleshooting is presented in the diagram below.

Diagram: Troubleshooting Workflow for Matrix Effects

G cluster_0 Start: Issue Identification cluster_1 Step 1: Quantify Matrix Effect cluster_2 Step 2: Method Optimization cluster_3 Step 3: Validation & Analysis start Low/Inconsistent Signal for 2-EEC Hydrochloride quantify Perform Post-Extraction Spike Experiment start->quantify calculate Calculate Matrix Factor (MF) quantify->calculate optimization Is MF close to 1? calculate->optimization sample_prep Improve Sample Preparation (SPE, LLE) optimization->sample_prep  No end Analysis Successful optimization->end  Yes chromatography Optimize Chromatography (Gradient, Column) sample_prep->chromatography is Use Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->is is->quantify Re-evaluate

Caption: A logical workflow for identifying, quantifying, and mitigating matrix effects.

Improve Sample Preparation

The most effective way to combat matrix effects is to remove interfering components before analysis.[12]

  • Protein Precipitation (PPT): A simple but often insufficient method that can leave many matrix components, like phospholipids, in the sample.[13]

  • Liquid-Liquid Extraction (LLE): Offers a better clean-up than PPT by partitioning the analyte into an immiscible solvent, leaving many interferences behind.[12][13]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind the analyte while matrix components are washed away.[1][12] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing phospholipids.[12][13]

Table 2: Comparison of Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive.Least effective cleanup, high matrix effects remain.[13]Initial screening, high concentration samples.
Liquid-Liquid Extraction (LLE) Good cleanup, removes many interferences.Can have low recovery for polar analytes, more labor-intensive.[13]Non-polar to moderately polar analytes.
Solid-Phase Extraction (SPE) Excellent cleanup, significantly reduces matrix effects.[1][12]More complex method development, higher cost.Low concentration samples in complex matrices.
Optimize Chromatographic Conditions

The goal is to achieve chromatographic separation between 2-EEC Hydrochloride and any co-eluting matrix interferences.[1][5]

  • Adjust the Gradient: Modify the mobile phase gradient to increase the resolution between the analyte peak and the regions where ion suppression is observed.

  • Change the Column: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity and improve separation from matrix components.

Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is considered the "gold standard" for compensating for matrix effects.[9][14]

  • How it Works: A SIL-IS is a form of 2-EEC Hydrochloride where some atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[14][15] It has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[16][17]

  • Benefit: By measuring the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[1][18]

Employ Matrix-Matched Calibration

If a SIL-IS is not available, preparing calibration standards and quality controls in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.[9][19] This ensures that the standards and the samples are affected by the matrix in a similar way.

References

Technical Support Center: GC-MS Analysis of 2-Ethylethcathinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution for 2-Ethylethcathinone (2-EEC) in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak resolution in GC-MS and why is it crucial for 2-EEC analysis?

A1: In gas chromatography, resolution refers to the ability of the column to separate two adjacent peaks in a chromatogram.[1][2] It is a critical measure of how well two compounds are distinguished from each other. For 2-EEC analysis, good resolution is essential for several reasons:

  • Accurate Identification: It ensures that the peak corresponds solely to 2-EEC and not a mixture of co-eluting compounds.

  • Precise Quantification: Poor resolution can lead to overlapping peaks, resulting in inaccurate area integration and, consequently, erroneous quantification.

  • Isomer Differentiation: Synthetic cathinones often have isomers (compounds with the same chemical formula but different structures) that can be difficult to separate.[3][4][5] High resolution is necessary to distinguish 2-EEC from its positional isomers, which is vital in forensic and clinical settings.[4]

Q2: My 2-EEC peak is broad, reducing sensitivity and resolution. What are the common causes?

A2: Peak broadening is a common issue that can degrade resolution.[6][7] Potential causes can be categorized into several areas:

  • Injection Issues: An excessively long splitless hold time or an incorrect column installation depth in the inlet can cause broad solvent peaks and affect early eluting analytes.[7][8]

  • Column Problems: The column itself may be overloaded if the sample concentration is too high.[9][10] Contamination or degradation of the stationary phase can also lead to peak distortion.

  • Flow Rate and Temperature: A suboptimal carrier gas flow rate can increase band broadening.[1][7] Additionally, if peaks, especially later-eluting ones, are broad, the temperature ramp rate may be too slow, causing excessive residence time on the column.[7][8]

Q3: How can I improve the separation between 2-EEC and other closely eluting compounds or isomers?

A3: Improving the separation of co-eluting peaks involves optimizing the chromatographic conditions to enhance selectivity. Key strategies include:

  • Optimize the Temperature Program: Lowering the initial oven temperature or using a slower temperature ramp can increase the interaction time of analytes with the stationary phase, often improving separation for early eluting peaks.[1][2][3][5]

  • Adjust Carrier Gas Flow Rate: Operating the carrier gas at its optimal flow rate minimizes peak broadening and maximizes resolution.[1]

  • Select a Different GC Column: If optimization of temperature and flow rate is insufficient, changing the column's stationary phase can alter selectivity. A column with a different polarity may provide the necessary separation.[1][11] Using a longer column or one with a smaller internal diameter can also increase efficiency and improve resolution.[1][11]

Q4: Should I consider derivatization for 2-EEC analysis? If so, what are the benefits?

A4: Yes, derivatization is a highly effective strategy for improving the GC-MS analysis of many synthetic cathinones.[12][13] This chemical modification process can:

  • Improve Peak Shape: Derivatization reduces the polarity of the analyte by masking active functional groups, which minimizes tailing caused by interactions with active sites in the GC system.[13][14]

  • Enhance Thermal Stability: It can make thermally labile compounds more stable at the high temperatures used in the GC inlet and oven.[14]

  • Increase Sensitivity: Derivatizing agents can introduce fluorinated groups, which can enhance detector response.[12][13]

  • Improve Mass Spectral Identification: The resulting derivatives often produce more characteristic and higher mass fragments, aiding in structural elucidation and differentiation from isomers.[12] Pentafluoropropionic anhydride (B1165640) (PFPA) is a commonly used and effective acylation reagent for cathinones.[12][15]

Q5: What type of GC column is best suited for analyzing 2-EEC and other synthetic cathinones?

A5: The choice of GC column is a pivotal factor in achieving good resolution.[3][5] For general screening and analysis of synthetic cathinones like 2-EEC, a low-to-mid polarity column is typically recommended.

  • Commonly Used Phases: Nonpolar phases like DB-1 (100% dimethylpolysiloxane) or low-bleed 5% phenyl phases such as DB-5MS or HP-5MS are widely used.[3][5][16] These columns offer good thermal stability and efficiency for a broad range of compounds.

  • Column Dimensions: A standard column length of 30 meters with an internal diameter of 0.25 mm and a film thickness of 0.25 µm is a common starting point for method development.[16][17]

Data and Parameters

Table 1: Example GC-MS Method Parameters for 2-Ethylethcathinone

This table summarizes a published method for the analysis of 2-EEC.

ParameterValueReference
Instrument Agilent GC-MS[16]
Column DB-1MS (or equivalent)[16]
Dimensions 30 m x 0.25 mm x 0.25 µm[16]
Carrier Gas Helium[16]
Flow Rate 1 mL/min[16]
Injector Temp. 280°C[16]
Injection Mode Split (25:1)[16]
Oven Program 100°C (hold 1 min), then 12°C/min to 300°C (hold 30 min)[16]
MS Transfer Line 280°C[16]
MS Source Temp. 230°C[16]
MS Quad Temp. 150°C[16]
Mass Scan Range 30-550 amu[16]
Table 2: Effect of GC Oven Thermal Gradient on Peak Resolution

Slower thermal gradients generally lead to better peak resolution at the cost of longer analysis times.[3][5]

Thermal GradientEffect on ResolutionEffect on Analysis TimeReference
Fast (e.g., 30°C/min) Lower ResolutionShorter[17]
Moderate (e.g., 15°C/min) Moderate ResolutionModerate[17]
Slow (e.g., 5°C/min) Improved ResolutionLonger[3][5][17]

Experimental Protocols

Protocol 1: General GC-MS Analysis of 2-EEC

This protocol provides a starting point for the analysis of 2-EEC based on established methods.

  • Sample Preparation: Prepare a solution of the 2-EEC sample in a suitable solvent (e.g., chloroform (B151607) or ethyl acetate) at a concentration of approximately 1-10 µg/mL.[16]

  • Instrument Setup:

    • Install a suitable column, such as a 30 m x 0.25 mm x 0.25 µm DB-5MS column.

    • Set the carrier gas (Helium) flow rate to the column manufacturer's optimum, typically around 1.0-1.2 mL/min.

    • Set injector and transfer line temperatures to 280°C.

    • Set the MS source and quadrupole temperatures to 230°C and 150°C, respectively.

  • Oven Program:

    • Set the initial oven temperature to 100°C and hold for 1 minute.

    • Ramp the temperature at a rate of 10-15°C/min up to 300°C.

    • Hold the final temperature for 5-10 minutes to ensure all components elute.

  • Injection: Inject 1 µL of the sample using a split ratio of 25:1. For trace analysis, a splitless injection may be required.

  • Data Acquisition: Acquire data in full scan mode over a mass range of 40-500 m/z.[3][5]

Protocol 2: Derivatization of 2-EEC with PFPA

This protocol describes acylation using Pentafluoropropionic Anhydride (PFPA), a common technique to improve the chromatography of cathinones.[12]

  • Sample Preparation: Transfer an aliquot of the sample extract into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 50 µL of a suitable solvent, such as ethyl acetate, to the dried residue.

    • Add 50 µL of PFPA.

    • Vortex the vial for 30 seconds to ensure thorough mixing.

    • Incubate the vial at 70°C for 20 minutes in a heating block or oven.

  • Final Steps:

    • After incubation, allow the vial to cool to room temperature.

    • Evaporate the mixture to dryness again under a gentle stream of nitrogen.

    • Reconstitute the derivatized residue in 100 µL of ethyl acetate.

  • Analysis: The sample is now ready for injection into the GC-MS. Inject 1 µL of the reconstituted solution.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the GC-MS analysis of 2-EEC.

G Troubleshooting Workflow for Poor Peak Resolution cluster_0 Problem Identification cluster_1 Initial Checks & Adjustments cluster_2 System Maintenance cluster_3 Advanced Solutions cluster_4 Outcome Start Poor Peak Resolution (Broadening or Co-elution) Check_Method Review Method Parameters: - Temp Program - Flow Rate - Injection Settings Start->Check_Method Optimize_Temp Optimize Oven Temp Program (e.g., Slower Ramp Rate) Check_Method->Optimize_Temp Parameters Suboptimal? Optimize_Flow Optimize Carrier Gas Flow Rate Check_Method->Optimize_Flow Flow Rate Suboptimal? Check_System Perform Inlet Maintenance: - Replace Septum & Liner - Trim Column (first few cm) Check_Method->Check_System Parameters OK Optimize_Temp->Check_System Resolution Still Poor? End Resolution Improved Optimize_Temp->End Resolution Improved Optimize_Flow->Check_System Resolution Still Poor? Optimize_Flow->End Resolution Improved Change_Column Change GC Column (Different Phase or Dimensions) Check_System->Change_Column Resolution Still Poor? Check_System->End Resolution Improved Derivatize Consider Derivatization (e.g., with PFPA) Change_Column->Derivatize Resolution Still Poor? Change_Column->End Resolution Improved Derivatize->End

Caption: A logical workflow for troubleshooting and improving poor peak resolution.

References

Technical Support Center: Addressing 2-EEC Hydrochloride Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(Diethylamino)ethyl chloride hydrochloride (2-EEC hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common instability issues encountered with 2-EEC hydrochloride in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of 2-EEC hydrochloride solutions.

Issue Possible Cause Recommended Action
Rapid loss of active compound in aqueous solution. Intramolecular Cyclization: In neutral or basic solutions, the tertiary amine of 2-EEC hydrochloride is deprotonated, leading to a rapid intramolecular cyclization to form a highly reactive N,N-diethylaziridinium ion. This ion is then quickly hydrolyzed to the inactive 2-(diethylamino)ethanol.[1]- Prepare aqueous solutions fresh immediately before use.- If the experimental design allows, use anhydrous solvents.- For aqueous solutions, maintain a pH below 4 to ensure the tertiary amine is protonated, which inhibits cyclization.[1]
Inconsistent results in analytical chromatography (e.g., HPLC). Ongoing Degradation: The compound may be degrading in the time between sample preparation and analysis, especially if the sample is dissolved in a neutral or basic diluent.[1]- Use an acidic diluent (pH < 4) for all analytical work.[1]- Analyze samples as quickly as possible after preparation.- Maintain samples at a low temperature (e.g., 2-8 °C) in the autosampler.
Appearance of new peaks in chromatograms over time. Formation of Degradation Products: The new peaks likely correspond to the hydrolysis product, 2-(diethylamino)ethanol, and potentially other minor degradants.- Conduct a forced degradation study to identify potential degradation products.- Develop and validate a stability-indicating analytical method capable of separating the parent compound from all potential degradants.
Precipitate formation when dissolving in a buffered solution. Incompatibility or pH Shift: The buffer components may react with 2-EEC hydrochloride, or the final pH of the solution may be in a range where the compound is less soluble or rapidly degrades.- Assess the compatibility of the chosen buffer system.- Ensure the final pH of the solution is within the stable range (pH < 4).- Consider using a non-buffered acidic solution if possible.
Discoloration or degradation of the solid material upon storage. Hygroscopicity and Moisture Exposure: 2-EEC hydrochloride is hygroscopic, and absorption of moisture can initiate degradation even in the solid state.[1][2]- Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1]- For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of 2-EEC hydrochloride in aqueous solutions?

A1: The primary degradation pathway is a two-step process. First, the deprotonated tertiary amine undergoes an intramolecular nucleophilic substitution to form a strained and highly reactive N,N-diethylaziridinium ion. This cyclization is the rate-limiting step and is significantly accelerated in neutral or basic conditions. The second step is the rapid hydrolysis of the aziridinium (B1262131) ion by water to form 2-(diethylamino)ethanol.[1]

Q2: How does pH affect the stability of 2-EEC hydrochloride solutions?

A2: The stability of 2-EEC hydrochloride is highly dependent on pH. In acidic solutions with a pH below 4, the tertiary amine is protonated (quaternary ammonium), which prevents the lone pair of electrons from participating in the intramolecular cyclization. This makes the compound relatively stable in acidic conditions.[1] As the pH increases into the neutral and basic range, the amine is deprotonated, facilitating rapid degradation.[1]

Q3: What are the recommended storage conditions for 2-EEC hydrochloride solutions?

A3: Due to its instability in neutral and basic aqueous solutions, it is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be prepared in an acidic buffer or solvent (pH < 4) and stored at low temperatures (2-8°C). For analytical purposes, samples should be kept in an autosampler at low temperatures and analyzed promptly.

Q4: Are there any known stabilizing agents for 2-EEC hydrochloride in solution?

A4: While specific stabilizing agents for 2-EEC hydrochloride are not well-documented, the most effective way to stabilize it in solution is by controlling the pH. Maintaining a pH below 4 is the primary method for inhibiting degradation. The use of co-solvents to reduce water activity might offer some benefit, but this would need to be experimentally verified for your specific application.

Q5: What analytical techniques are suitable for monitoring the stability of 2-EEC hydrochloride?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for monitoring the stability of 2-EEC hydrochloride. For more sensitive and specific quantification, especially for identifying unknown degradation products, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is recommended. It is crucial to develop a stability-indicating method that can separate 2-EEC hydrochloride from its degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 2-EEC hydrochloride under various stress conditions.

Objective: To identify potential degradation products and degradation pathways of 2-EEC hydrochloride.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 2-EEC hydrochloride in an appropriate solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Take samples at various time points (e.g., 0, 1, 2, 4, 8 hours) due to expected rapid degradation. Neutralize samples immediately with an equivalent amount of acid.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing ICH Q1B compliant UV and visible light exposure.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or UHPLC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development (Starting Point)

This protocol provides a starting point for developing an HPLC method to analyze 2-EEC hydrochloride and its primary degradation product, 2-(diethylamino)ethanol. This method is adapted from methodologies used for similar compounds and will require optimization and validation.

Instrumentation and Conditions:

Parameter Recommendation
HPLC System Quaternary or Binary HPLC with UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-18.1 min: 95% to 5% B18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent 0.1% Trifluoroacetic Acid in Water

Method Validation Parameters:

  • Specificity (peak purity)

  • Linearity and Range

  • Accuracy (recovery)

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Visualizations

G cluster_0 Degradation Pathway of 2-EEC Hydrochloride in Aqueous Solution A 2-EEC Hydrochloride (Protonated Amine, Stable) B 2-EEC Hydrochloride (Deprotonated Amine, Unstable) A->B pH > 4 (Deprotonation) B->A pH < 4 (Protonation) C N,N-diethylaziridinium ion (Reactive Intermediate) B->C Intramolecular Cyclization D 2-(diethylamino)ethanol (Hydrolysis Product) C->D Hydrolysis (H2O) G cluster_1 Troubleshooting Workflow for Solution Instability Start Instability Observed (e.g., loss of parent compound) CheckpH Is the solution pH < 4? Start->CheckpH Acidify Acidify solution to pH < 4 CheckpH->Acidify No CheckStorage Are solutions stored properly? (Cool, dark, tightly sealed) CheckpH->CheckStorage Yes Fresh Prepare fresh solution immediately before use Acidify->Fresh End Problem Resolved Fresh->End ImproveStorage Improve storage conditions CheckStorage->ImproveStorage No CheckSolvent Is an aqueous solvent necessary? CheckStorage->CheckSolvent Yes ImproveStorage->End UseAnhydrous Use anhydrous solvent CheckSolvent->UseAnhydrous No CheckSolvent->End Yes UseAnhydrous->End

References

Technical Support Center: 2-Ethylethcathinone (2-EEC) Sample Handling and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of 2-Ethylethcathinone (2-EEC) during sample extraction. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 2-Ethylethcathinone (2-EEC) and why is its stability a concern?

2-Ethylethcathinone (2-EEC) is a synthetic cathinone (B1664624). Like many cathinone derivatives, 2-EEC is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results.[1][2][3] Understanding and controlling its stability is crucial for reliable analytical data.

Q2: What are the primary factors that cause the degradation of 2-EEC?

The stability of synthetic cathinones, including 2-EEC, is significantly influenced by several factors:

  • Temperature: Elevated temperatures accelerate degradation.[1][2]

  • pH: Alkaline (basic) conditions promote rapid degradation, while acidic conditions enhance stability.[1][2]

  • Matrix: The biological matrix (e.g., blood, urine) can contain enzymes or other components that contribute to degradation.[1]

  • Chemical Structure: The inherent chemical structure of cathinones, particularly the β-keto group, makes them prone to degradation.[4][5]

Q3: What are the likely degradation pathways for 2-EEC?

Based on studies of structurally related N-alkylated cathinones, the primary degradation and metabolic pathways for 2-EEC likely involve:

  • Reduction of the β-keto group: The ketone functional group can be reduced to a hydroxyl group, forming the corresponding alcohol.[4][5][6]

  • N-dealkylation: The ethyl group attached to the nitrogen atom can be removed.[4][6]

  • Oxidation: The ethyl group on the phenyl ring may undergo hydroxylation and further oxidation to a carboxylic acid.[4]

Q4: How should I store samples containing 2-EEC to minimize degradation?

To ensure the stability of 2-EEC in biological samples, the following storage conditions are recommended:

  • Temperature: Store samples frozen, preferably at -20°C or lower, for long-term stability.[1][2] For short-term storage, refrigeration at 4°C is acceptable, but degradation can still occur over time.[1]

  • pH: Acidify the sample to a pH of 4.[1][2] This is particularly important for urine samples.

  • Preservatives: While not extensively studied for 2-EEC specifically, for general cathinone stability in blood, the use of preservatives like sodium fluoride (B91410) has been investigated.[5] However, temperature and pH control are the most critical factors.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low recovery of 2-EEC after extraction Degradation during sample storage or extraction.- Ensure samples are stored frozen and at an acidic pH prior to extraction. - Perform all extraction steps at low temperatures (e.g., on ice). - Minimize the time between sample collection and extraction.
Inefficient extraction from the matrix.- Optimize the extraction solvent and pH. - For Liquid-Liquid Extraction (LLE), ensure vigorous mixing and consider multiple extractions. - For Solid-Phase Extraction (SPE), ensure the correct sorbent and elution solvent are used.
Appearance of unknown peaks in chromatogram Formation of degradation products.- Review the potential degradation pathways of N-alkylated cathinones to hypothesize the identity of the peaks. - Adjust storage and extraction conditions to minimize degradation (lower temperature, acidic pH).
Inconsistent quantification results Variable degradation between samples.- Standardize sample handling and extraction procedures meticulously. - Use a stable, deuterated internal standard for 2-EEC if available to compensate for degradation and extraction inconsistencies.

Experimental Protocols

The following are generalized extraction protocols that can be adapted for 2-EEC based on methods used for other synthetic cathinones. Validation for your specific matrix and analytical method is essential.

Protocol 1: Liquid-Liquid Extraction (LLE) from Blood
  • Sample Preparation: To 1 mL of whole blood, add an appropriate internal standard.

  • Basification: Add a small volume of a basic solution (e.g., 1M sodium hydroxide) to raise the pH to approximately 9-10. This deprotonates the amine group of 2-EEC, making it more soluble in organic solvents.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate, a mixture of hexane (B92381) and isoamyl alcohol).

  • Mixing: Vortex the mixture for 5-10 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) on the remaining aqueous layer to maximize recovery.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C).

  • Reconstitution: Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS/MS).

Protocol 2: Solid-Phase Extraction (SPE) from Urine
  • Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard and 1 mL of an acidic buffer (e.g., 100 mM phosphate (B84403) buffer, pH 4) to acidify the sample.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of the acidic buffer.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 2 mL of the acidic buffer to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution: Elute the 2-EEC from the cartridge with 2 mL of a basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol or ethyl acetate).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis.

Data Presentation

Table 1: Factors Affecting Synthetic Cathinone Stability

FactorCondition for Optimal StabilityRationaleReference(s)
Temperature Frozen (≤ -20°C)Slows down chemical and enzymatic degradation reactions.[1][2]
pH Acidic (pH 4)Protonates the amine group, increasing stability and reducing susceptibility to degradation pathways that are more active under neutral or basic conditions.[1][2]
Chemical Structure Pyrrolidine and/or Methylenedioxy substituentsThese structural features have been shown to confer greater stability to the cathinone molecule. While 2-EEC lacks these, it highlights the inherent instability of the core cathinone structure.[1][3]

Visualizations

experimental_workflow_LLE cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps start 1 mL Blood Sample add_is Add Internal Standard start->add_is basify Adjust to pH 9-10 add_is->basify add_solvent Add Organic Solvent basify->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_org Collect Organic Layer centrifuge->collect_org repeat_ext Repeat Extraction collect_org->repeat_ext evaporate Evaporate to Dryness collect_org->evaporate Combined Extracts repeat_ext->add_solvent reconstitute Reconstitute evaporate->reconstitute analysis Analyze reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of 2-EEC from Blood.

experimental_workflow_SPE cluster_prep Sample Preparation cluster_extraction Solid-Phase Extraction cluster_final Final Steps start 1 mL Urine Sample add_is Add Internal Standard start->add_is acidify Acidify to pH 4 add_is->acidify condition Condition SPE Cartridge acidify->condition load Load Sample condition->load wash1 Wash 1 (Acidic) load->wash1 wash2 Wash 2 (Organic) wash1->wash2 dry Dry Cartridge wash2->dry elute Elute 2-EEC dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analyze reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of 2-EEC from Urine.

degradation_pathways cluster_products Potential Degradation/Metabolic Products EEC 2-Ethylethcathinone (2-EEC) keto_reduced β-Keto Reduced Metabolite EEC->keto_reduced Reduction n_dealkylated N-Dealkylated Metabolite EEC->n_dealkylated N-Dealkylation ring_oxidized Ring-Oxidized Metabolite EEC->ring_oxidized Oxidation

Caption: Potential Degradation Pathways of 2-Ethylethcathinone.

References

Technical Support Center: Troubleshooting Poor Solubility of 2-EEC Hydrochloride in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 2-EEC hydrochloride in common laboratory buffers. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is 2-EEC hydrochloride, and why might it be poorly soluble in aqueous buffers?

A1: 2-EEC hydrochloride is the salt form of a weak base. Hydrochloride salts of weakly basic compounds are generally used to enhance aqueous solubility compared to the free base form.[1] However, solubility is highly dependent on the pH of the solution. In buffers with a pH approaching or exceeding the pKa of the compound, the equilibrium will shift towards the less soluble, un-ionized free base, potentially leading to precipitation. Poor solubility can also be influenced by the buffer composition, ionic strength, and the presence of common ions.[2][3]

Q2: My 2-EEC hydrochloride, dissolved in an organic solvent like DMSO, precipitated when I diluted it into my aqueous buffer. What happened?

A2: This is a common phenomenon for hydrophobic compounds, often referred to as a "kinetic" solubility issue or "salting out."[2][4] The compound is stable in the favorable organic solvent but crashes out of solution when rapidly introduced to the unfavorable aqueous environment of the buffer. The final concentration in the aqueous buffer may have exceeded the thermodynamic solubility limit under those specific conditions.

Q3: Can the type of buffer I use affect the solubility of 2-EEC hydrochloride?

A3: Yes, the composition of your buffer is critical.

  • Phosphate-Buffered Saline (PBS): PBS is a common biological buffer, but the phosphate (B84403) ions can sometimes interact with compounds to form less soluble salts.[5] Additionally, standard PBS has a pH of ~7.4, which may be too high for maintaining the solubility of some amine hydrochlorides.

  • Tris Buffer: Tris is another widely used buffer, typically in the pH range of 7.0-9.0.[6] While it doesn't contain phosphate, the standard pH range might not be acidic enough to ensure 2-EEC hydrochloride remains fully protonated and dissolved.

  • Common Ion Effect: Buffers containing chloride ions (e.g., from NaCl in PBS or Tris-HCl) can suppress the dissolution of hydrochloride salts due to the common ion effect.[3][7][8] This effect increases the concentration of a product ion (Cl-), shifting the dissolution equilibrium towards the solid, undissolved salt.[1]

Q4: How does pH influence the solubility of 2-EEC hydrochloride?

A4: 2-EEC hydrochloride is the salt of a weak base. Its solubility is highest in acidic conditions where the amine group is protonated (R-NH3+). As the pH of the solution increases towards the compound's pKa, deprotonation occurs, forming the neutral, and typically less soluble, free base (R-NH2). A general rule of thumb is to maintain the pH of the solution at least 2 units below the pKa of the compound to ensure it remains in its more soluble, ionized form.

Troubleshooting Guide

If you are experiencing poor solubility with 2-EEC hydrochloride, follow these troubleshooting steps.

dot

Troubleshooting_Workflow start Start: Poor Solubility Observed check_pH Is the buffer pH at least 2 units below the pKa of 2-EEC? start->check_pH adjust_pH Action: Lower the buffer pH (e.g., using HCl) check_pH->adjust_pH No check_concentration Is the final concentration of 2-EEC too high? check_pH->check_concentration Yes retest_solubility1 Retest Solubility adjust_pH->retest_solubility1 retest_solubility1->check_concentration Not Solved success Success: Compound Solubilized retest_solubility1->success Solved lower_concentration Action: Reduce the working concentration check_concentration->lower_concentration Yes check_buffer Are there potential buffer interactions? (e.g., high chloride, phosphate) check_concentration->check_buffer No retest_solubility2 Retest Solubility lower_concentration->retest_solubility2 retest_solubility2->check_buffer Not Solved retest_solubility2->success Solved change_buffer Action: Switch to a different buffer system (e.g., citrate, MES) check_buffer->change_buffer Yes check_stock Was the stock solution prepared correctly? check_buffer->check_stock No retest_solubility3 Retest Solubility change_buffer->retest_solubility3 retest_solubility3->check_stock Not Solved retest_solubility3->success Solved prepare_new_stock Action: Prepare fresh stock solution and use a better dilution method check_stock->prepare_new_stock Yes fail Issue Persists: Consider Formulation Strategies (e.g., co-solvents, excipients) check_stock->fail No retest_solubility4 Retest Solubility prepare_new_stock->retest_solubility4 retest_solubility4->success Solved retest_solubility4->fail Not Solved

Caption: Troubleshooting workflow for poor solubility.

Data Presentation: Solubility of a Hypothetical Amine Hydrochloride

The following tables summarize the expected solubility of a hypothetical amine hydrochloride (pKa = 7.5) under various buffer conditions. These are representative values to illustrate the impact of pH and buffer composition.

Table 1: Effect of pH on Solubility in Phosphate Buffer (50 mM)

pHExpected Solubility (µg/mL)Observation
5.5> 1000Clear solution
6.5~500Clear solution
7.4< 50Hazy, fine precipitate
8.0< 10Visible precipitate

Table 2: Comparison of Solubility in Different Buffers at pH 6.8

Buffer System (50 mM)ComponentsExpected Solubility (µg/mL)Rationale for Difference
Phosphate BufferNa₂HPO₄, KH₂PO₄~200Potential for insoluble phosphate salt formation.[9]
Tris-HClTris Base, HCl~250Standard buffer, generally inert.
Citrate BufferCitric Acid, Sodium Citrate> 500Can be a good choice for amine salts; avoids phosphate and high chloride.
PBS (with 137 mM NaCl)Na₂HPO₄, KH₂PO₄, NaCl, KCl~150High chloride concentration may cause common ion effect, reducing solubility.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

It is standard practice to prepare a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers for experiments.[10]

  • Weighing: Accurately weigh 5-10 mg of 2-EEC hydrochloride powder using an analytical balance.

  • Solvent Addition: Transfer the powder to a sterile glass vial. Add a small volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a high concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.[11] If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied.[4]

  • Clarification: Centrifuge the stock solution at high speed (>10,000 x g) for 2 minutes to pellet any undissolved microparticulates.

  • Storage: Carefully transfer the clear supernatant to a new, clean, amber vial. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[12][13]

  • Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Sample Preparation: Add an excess amount of 2-EEC hydrochloride powder to several flasks, each containing a known volume of a specific buffer. The presence of undissolved solid at the end of the experiment is necessary to ensure equilibrium has been reached.[14]

  • Equilibration: Seal the flasks and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period, typically 24 to 48 hours, to allow the solution to reach equilibrium.[15]

  • Phase Separation: After equilibration, stop the agitation and allow the flasks to stand. Separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a 0.22 µm syringe filter.

  • Quantification: Carefully take an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of 2-EEC hydrochloride in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.

Visualization of Key Concepts

dot

Solubility_pH_Relationship cluster_pH_Scale Solution pH cluster_Equilibrium Chemical Equilibrium cluster_Solubility Resulting Solubility pH_Low Low pH (Acidic) pH_pKa pH ≈ pKa Protonated R-NH3+ (Protonated Form) pH_Low->Protonated Favors pH_High High pH (Basic) Deprotonated R-NH2 (Free Base) pH_High->Deprotonated Favors Protonated->Deprotonated + OH- High_Sol High Solubility Protonated->High_Sol Leads to Low_Sol Low Solubility Deprotonated->Low_Sol Leads to

Caption: Relationship between pH and solubility of an amine salt.

References

Technical Support Center: Analysis of 2-ethoxylethoxy-N,N-diethyl-benzamide (2-EEC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving interfering peaks in 2-EEC chromatograms.

Troubleshooting Guide: Identifying and Resolving Interfering Peaks

This guide addresses specific issues that may arise during the chromatographic analysis of 2-EEC.

Question: Why am I seeing extra, unexpected peaks (interfering peaks) in my 2-EEC chromatogram?

Answer:

Interfering peaks in your chromatogram can originate from several sources. A systematic approach is necessary to identify and eliminate them.

Potential Causes and Solutions:

Potential Cause Description Recommended Actions
Contaminated Solvents or Reagents Impurities in the mobile phase solvents (e.g., water, acetonitrile, methanol) or additives (e.g., buffers, ion-pairing reagents) can appear as peaks in the chromatogram.[1][2]1. Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[2] 2. Filter all mobile phases through a 0.45 µm or smaller filter before use. 3. Run a blank gradient (without injecting a sample) to check for solvent-related peaks.[2]
Sample Matrix Effects Components of the sample matrix (e.g., excipients in a drug formulation, biological fluids) can co-elute with 2-EEC or introduce interfering peaks.[3]1. Implement a robust sample preparation procedure to remove matrix components. Techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[4][5] 2. Use a matrix blank (a sample without the analyte) to identify peaks originating from the matrix.
Sample Degradation 2-EEC may degrade under certain conditions (e.g., exposure to light, extreme pH, or high temperatures), leading to the formation of degradation products that appear as extra peaks.1. Store samples in amber vials to protect them from light.[6] 2. Control the temperature of your samples and autosampler. 3. Investigate the pH stability of 2-EEC and adjust sample and mobile phase pH accordingly.
System Contamination Residues from previous analyses can be retained in the HPLC system (injector, column, detector) and elute during a subsequent run, appearing as "ghost peaks".[2]1. Implement a thorough column washing procedure between analyses. 2. Flush the injector and sample loop with a strong solvent. 3. Regularly maintain and clean your HPLC system components.[6]
Co-eluting Impurities Impurities structurally similar to 2-EEC may not be fully separated under the current chromatographic conditions.[7]1. Optimize the chromatographic method to improve resolution. This can involve adjusting the mobile phase composition, gradient slope, temperature, or flow rate.[7][8][9] 2. Consider using a different stationary phase (column) with a different selectivity.[8][10][11]

Question: My 2-EEC peak is not symmetrical (shows tailing or fronting). What should I do?

Answer:

Asymmetrical peaks can compromise the accuracy of quantification. Peak tailing is a common issue, especially with amine-containing compounds like 2-EEC, while fronting is less common but can also occur.[3][12]

Troubleshooting Asymmetrical Peaks:

Issue Potential Causes Recommended Actions
Peak Tailing - Secondary interactions between the basic amine group of 2-EEC and acidic silanol (B1196071) groups on the silica-based column packing.[12] - Column overload.[3] - Mismatched pH between the sample solvent and the mobile phase.1. Adjust Mobile Phase pH: Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid, trifluoroacetic acid) to the mobile phase to suppress silanol interactions. Operating at a lower pH can protonate the amine, which may improve peak shape.[7] 2. Use a Different Column: Employ an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase) designed to minimize silanol interactions.[12] 3. Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[6]
Peak Fronting - Column overload (less common manifestation than tailing).[3] - Poor column packing. - Sample solvent stronger than the mobile phase.1. Reduce Injection Volume or Concentration: Inject a smaller volume of the sample or dilute the sample.[6] 2. Check Column Health: If the problem persists with different analytes, the column may be compromised. Replace the column. 3. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.

Question: The retention time of my 2-EEC peak is shifting between injections. What is causing this?

Answer:

Retention time instability can affect the reliability of peak identification and integration.

Troubleshooting Retention Time Shifts:

Potential Cause Recommended Actions
Inconsistent Mobile Phase Composition 1. Ensure the mobile phase is well-mixed and degassed. 2. If using a gradient, check the pump's proportioning valve performance.
Fluctuations in Column Temperature 1. Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[8]
Column Equilibration Issues 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Changes in Flow Rate 1. Check for leaks in the system. 2. Ensure the pump is functioning correctly and delivering a consistent flow rate.
Column Degradation 1. Over time, the stationary phase can degrade, leading to changes in retention. If other parameters are stable, consider replacing the column.

Experimental Protocols

A detailed experimental protocol is crucial for reproducible results. Below is a general starting methodology for the analysis of 2-EEC that can be adapted and optimized for specific applications.

Generic HPLC Method for 2-EEC Analysis

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the elution profile of 2-EEC and any impurities.[7] Optimize the gradient to achieve adequate resolution.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.[7]
Injection Volume 10 µL.
Detector UV detector at a wavelength where 2-EEC has significant absorbance (to be determined by UV scan).
Sample Preparation Dissolve the sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I see an interfering peak?

A1: The first step is to determine the source of the peak. Inject a blank (mobile phase without sample) to see if the peak is from the solvent or system contamination. If the peak is absent in the blank, it is likely from your sample matrix or a degradation product.

Q2: How can I improve the separation between 2-EEC and a closely eluting peak?

A2: To improve resolution, you can modify the chromatographic conditions. The most impactful changes are typically to the mobile phase composition (e.g., changing the organic solvent or pH) or switching to a column with a different stationary phase chemistry to alter selectivity.[8]

Q3: Can my sample preparation method introduce interfering peaks?

A3: Yes, sample preparation itself can be a source of interference. Contaminants can be leached from plasticware, or reagents used in the extraction process may not be fully removed. Always use high-quality materials and consider including a "method blank" (a blank sample taken through the entire sample preparation process) in your analysis.

Q4: What should I do if I suspect my 2-EEC is degrading?

A4: If you suspect degradation, you should conduct a forced degradation study. Expose your 2-EEC standard to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products. This will help you identify the potential degradation peaks in your sample chromatograms and develop a stability-indicating method.

Q5: How often should I replace my HPLC column?

A5: Column lifetime depends on usage, sample cleanliness, and mobile phase conditions. Monitor column performance by tracking peak shape, backpressure, and retention time. A significant deterioration in any of these parameters indicates that the column may need to be replaced.[6]

Visualizations

Troubleshooting_Workflow start Interfering Peak Observed blank_injection Inject Blank (Mobile Phase) start->blank_injection peak_present_blank Peak Present in Blank? blank_injection->peak_present_blank source_solvent_system Source is Solvent or System Contamination peak_present_blank->source_solvent_system Yes source_sample Source is Sample (Matrix or Degradation) peak_present_blank->source_sample No action_solvent_system Action: Use fresh HPLC-grade solvents, clean system source_solvent_system->action_solvent_system matrix_blank Inject Matrix Blank source_sample->matrix_blank peak_present_matrix Peak Present in Matrix Blank? matrix_blank->peak_present_matrix source_matrix Source is Matrix Component peak_present_matrix->source_matrix Yes source_analyte Source is Analyte-Related (Impurity/Degradant) peak_present_matrix->source_analyte No action_matrix Action: Improve Sample Preparation (SPE, LLE) source_matrix->action_matrix action_analyte Action: Optimize Chromatography (Mobile Phase, Column) source_analyte->action_analyte

Caption: Troubleshooting workflow for identifying the source of interfering peaks.

Resolution_Factors cluster_factors Factors Affecting Resolution cluster_parameters Adjustable Chromatographic Parameters Resolution Peak Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention Factor (k) Resolution->Retention Column_Params Column Length Particle Size Efficiency->Column_Params Controlled by Mobile_Phase Mobile Phase Composition Stationary Phase Chemistry Selectivity->Mobile_Phase Controlled by Mobile_Phase_Strength Mobile Phase Strength (Organic % in RP-HPLC) Retention->Mobile_Phase_Strength Controlled by

Caption: Relationship between chromatographic factors and adjustable parameters for peak resolution.

References

optimizing ionization efficiency for 2-Ethylethcathinone in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the ionization efficiency of 2-Ethylethcathinone in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the expected ions for 2-Ethylethcathinone in positive mode Electrospray Ionization (ESI)?

A1: In positive mode ESI, 2-Ethylethcathinone (molecular weight ~205.3 g/mol ) is expected to primarily form a protonated molecule, [M+H]⁺. It is also common to observe adduct ions, especially with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which may originate from glassware, reagents, or the sample matrix.[1][2] The elimination of a water molecule from the protonated ion ([M+H-H₂O]⁺) is also a characteristic phenomenon for cathinones in the ion source or during MS/MS.[3][4]

Q2: What are the typical fragmentation patterns observed for 2-Ethylethcathinone and related cathinones?

A2: Synthetic cathinones exhibit characteristic fragmentation patterns. Under Electron Ionization (EI), fragmentation is often extensive, with the molecular ion being small or absent.[5] The most common fragmentation pathway involves the cleavage of the C-C bond between the α and β carbons relative to the carbonyl group, leading to the formation of a stable iminium cation, which often represents the base peak.[3][5] For 2-Ethylethcathinone, this would correspond to an iminium ion with m/z 72. In Collision-Induced Dissociation (CID) experiments (MS/MS), losses of neutral molecules like water and carbon monoxide from the protonated precursor ion are common.[3][5]

Q3: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A3: The choice between ESI and APCI depends on the analyte's properties and the liquid chromatography (LC) conditions. ESI is generally preferred for polar and ionizable compounds like 2-Ethylethcathinone and is compatible with reversed-phase solvents.[6] APCI is better suited for less polar compounds and can be more tolerant of higher flow rates. For most applications involving synthetic cathinones in biological matrices, ESI is the standard and more sensitive technique.[7]

Q4: I am observing very low signal intensity for 2-Ethylethcathinone. What are the common causes and solutions?

A4: Low signal intensity can stem from several factors:

  • Suboptimal Ion Source Parameters: The capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature may not be optimized for 2-Ethylethcathinone. A systematic optimization of these parameters is crucial.[8][9]

  • Ion Suppression: Co-eluting matrix components from the sample (e.g., salts, phospholipids) can compete with the analyte for ionization, significantly reducing its signal.[10] Improving sample cleanup (e.g., using Solid Phase Extraction) or optimizing chromatographic separation can mitigate this.[10]

  • Incorrect Mobile Phase: The pH and composition of the mobile phase affect ionization. For basic compounds like cathinones, adding a small amount of an acidifier like formic acid (0.1%) to the mobile phase can enhance the formation of [M+H]⁺ ions.[11]

  • Instrument Contamination: Buildup in the ion source or mass spectrometer optics can suppress the signal. Regular cleaning according to the manufacturer's protocol is recommended.[10]

Q5: How can I identify and troubleshoot ion suppression in my analysis?

A5: Ion suppression is a common issue when analyzing complex samples like plasma or urine. It can be identified by performing a post-column infusion experiment.[10] In this setup, a constant flow of 2-Ethylethcathinone solution is introduced into the LC flow after the analytical column. When a blank matrix sample is injected, any dips in the constant analyte signal indicate regions of ion suppression. To troubleshoot, you can:

  • Improve Sample Preparation: Implement more rigorous cleanup steps, such as Solid Phase Extraction (SPE), to remove interfering matrix components.[10]

  • Optimize Chromatography: Adjust the LC gradient to separate the analyte from the suppression zones.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the most reliable way to compensate for signal loss due to ion suppression.[10]

Troubleshooting Guides

Guide 1: Systematic Optimization of ESI Source Parameters

This guide provides a step-by-step approach to maximizing the signal for 2-Ethylethcathinone.

  • Prepare a Standard Solution: Infuse a solution of 2-Ethylethcathinone (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer using a syringe pump.

  • Optimize Capillary Voltage: While monitoring the [M+H]⁺ ion, gradually increase the capillary voltage. The optimal voltage will produce the highest stable signal. Excessively high voltages can cause ion fragmentation and signal instability.[6][8]

  • Optimize Nebulizer and Gas Parameters:

    • Nebulizer Pressure: Adjust the pressure to achieve a stable spray. The optimal setting is often dependent on the solvent flow rate.[7]

    • Drying Gas Temperature & Flow: Increase the temperature and flow rate to promote desolvation. Start with typical values (e.g., 300-350°C, 5-10 L/min) and adjust for maximum signal. Overheating can cause thermal degradation of the analyte.[7]

  • Document and Apply: Record the optimal parameters and apply them to your LC-MS method. Remember that the optimal settings may vary slightly when switching from infusion to LC flow.

Guide 2: Resolving Poor Chromatographic Peak Shape

Distorted peaks (e.g., tailing, fronting, or broad peaks) can compromise sensitivity and reproducibility.

  • Issue: Peak Tailing

    • Cause: Secondary interactions between the basic analyte and acidic silanols on the column packing, or column overload.

    • Solution: Add a competitor base (e.g., a small amount of ammonium (B1175870) hydroxide) or increase the ionic strength of the mobile phase. Ensure the injection mass is within the column's loading capacity.

  • Issue: Peak Fronting

    • Cause: Column overload or a sample solvent that is much stronger than the initial mobile phase.

    • Solution: Reduce the amount of sample injected. Reconstitute the final sample extract in a solvent that is weaker than or identical to the initial mobile phase.[10]

  • Issue: Split or Broad Peaks

    • Cause: Clogged frit, partially blocked injector, or column degradation.

    • Solution: Reverse-flush the column (if permitted by the manufacturer). Check for blockages in the autosampler and connecting tubing. If the problem persists, the column may need to be replaced.

Quantitative Data Summary

Table 1: Common Adducts and Ions for 2-Ethylethcathinone in ESI-MS

Ion TypeFormulaDescription
Protonated Molecule[M+H]⁺The primary ion observed in positive ESI mode.
Sodium Adduct[M+Na]⁺Common adduct from glassware or mobile phase impurities.[12]
Potassium Adduct[M+K]⁺Common adduct from glassware or mobile phase impurities.[2]
Water Loss[M+H-H₂O]⁺A characteristic in-source fragment for many cathinones.[3]

Table 2: Typical Starting Parameters for ESI Source Optimization

ParameterPositive Mode Starting ValueRationale
Capillary Voltage3.0 – 4.5 kVProvides energy for the ionization process.[8]
Nebulizer Gas Pressure30 – 60 psigAssists in droplet formation at the ESI tip.[7]
Drying Gas Flow5 – 10 L/minAids in solvent evaporation from charged droplets.[7]
Drying Gas Temperature300 – 350 °CProvides thermal energy for desolvation.[7]
Fragmentor / Nozzle Voltage70 - 120 VCan be increased to induce in-source fragmentation for confirmation.

Table 3: Characteristic Fragment Ions (m/z) for Synthetic Cathinones in MS/MS

Precursor IonFragment Ion (m/z)Description
[M+H]⁺72Iminium cation resulting from α-cleavage, characteristic for N-ethyl cathinones.[3][5]
[M+H]⁺105Benzoyl cation, resulting from cleavage of the side chain.[5]
[M+H]⁺77Phenyl cation, often from the loss of CO from the benzoyl ion.[5]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Sample Cleanup

This protocol is a general procedure for extracting cathinones from a biological matrix like urine.

  • Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727), followed by 2 mL of deionized water, and finally 2 mL of a phosphate (B84403) buffer (e.g., 100 mM, pH 6.0).

  • Load Sample: Load the pre-treated sample (e.g., 1 mL of urine diluted with 1 mL of phosphate buffer) onto the conditioned cartridge.

  • Wash: Wash the cartridge with 2 mL of the phosphate buffer, followed by 2 mL of a mild organic solvent (e.g., 20% methanol in water) to remove interferences.[10]

  • Elute: Elute the 2-Ethylethcathinone from the cartridge using 2 mL of a basic organic solvent, such as 5% ammonium hydroxide (B78521) in methanol.[10]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[10]

Protocol 2: Post-Column Infusion for Ion Suppression Analysis
  • Prepare Infusion Solution: Make a solution of 2-Ethylethcathinone (e.g., 500 ng/mL) in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water).

  • Set up Infusion: Use a syringe pump to deliver the infusion solution at a low, stable flow rate (e.g., 10 µL/min) into the LC flow. Use a T-fitting to connect the infusion line between the analytical column and the mass spectrometer's ESI source.[10]

  • Acquire Data: Set the mass spectrometer to monitor the m/z of the protonated 2-Ethylethcathinone. Begin data acquisition.

  • Inject Blank Matrix: Once a stable signal baseline is achieved from the infused standard, inject a blank, extracted sample matrix (e.g., an extract from drug-free urine).

  • Analyze Chromatogram: Examine the resulting chromatogram. Any significant drop in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.[10]

Visualizations

Workflow_Optimization cluster_prep Sample & System Preparation cluster_infusion Direct Infusion Optimization cluster_lc LC-MS Method Development cluster_troubleshoot Advanced Troubleshooting Start Start: Low/No Signal Issue Prep Prepare Analyte Standard (e.g., 100 ng/mL) Start->Prep Clean Ensure System Cleanliness (Source & Optics) Prep->Clean Infuse Infuse Standard via Syringe Pump Clean->Infuse Opt_Volt Optimize Capillary Voltage Infuse->Opt_Volt Opt_Gas Optimize Nebulizer & Gas (Flow & Temperature) Opt_Volt->Opt_Gas LC_Method Apply Optimized Parameters to LC-MS Method Opt_Gas->LC_Method Check_Chroma Check Chromatography (Peak Shape, Retention) LC_Method->Check_Chroma Matrix Inject Extracted Blank Matrix Check_Chroma->Matrix Suppression Check for Ion Suppression Matrix->Suppression Cleanup Improve Sample Cleanup (e.g., SPE) Suppression->Cleanup Suppression Detected End Achieved Optimal Signal Suppression->End No Suppression Cleanup->Matrix

Caption: Workflow for optimizing 2-Ethylethcathinone MS signal.

Troubleshooting_Low_Signal Start Low Signal Intensity Detected Check_Spray Is the ESI spray stable? Start->Check_Spray Check_Leaks Check for leaks in LC system and gas lines. Check_Spray->Check_Leaks No Check_Tuning Is the MS tuned and calibrated? Check_Spray->Check_Tuning Yes Clean_Source Clean ESI source, probe, and capillary. Check_Leaks->Clean_Source Clean_Source->Check_Tuning Tune_Cal Perform MS tuning and mass calibration. Check_Tuning->Tune_Cal No Optimize_Source Are source parameters optimized? Check_Tuning->Optimize_Source Yes Tune_Cal->Optimize_Source Run_Optimization Optimize source via infusion (See Guide 1). Optimize_Source->Run_Optimization No Check_Suppression Is ion suppression suspected? Optimize_Source->Check_Suppression Yes Run_Optimization->Check_Suppression Run_Infusion Perform post-column infusion (See Protocol 2). Check_Suppression->Run_Infusion Yes End Signal Improved Check_Suppression->End No Run_Infusion->End

Caption: Decision tree for troubleshooting low MS signal intensity.

Ion_Suppression cluster_source ESI Source ESI_Needle ESI Needle (LC Eluent) Droplet_Ideal Charged Droplet (Analyte) ESI_Needle->Droplet_Ideal Ideal Case Droplet_Suppressed Charged Droplet (Analyte + Matrix) ESI_Needle->Droplet_Suppressed Suppression Case Gas_Phase_Ideal Gas Phase Analyte Ions [M+H]⁺ Droplet_Ideal->Gas_Phase_Ideal Efficient Desolvation MS_Inlet MS Inlet Gas_Phase_Ideal->MS_Inlet High Signal Gas_Phase_Suppressed Reduced Analyte Ions Droplet_Suppressed->Gas_Phase_Suppressed Competition for charge/surface Matrix_Ions Gas Phase Matrix Ions Droplet_Suppressed->Matrix_Ions Gas_Phase_Suppressed->MS_Inlet Low Signal

References

dealing with synthesis byproducts in 2-EEC hydrochloride samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(diethylamino)ethyl chloride hydrochloride (2-EEC HCl). The information provided addresses common issues encountered during synthesis and purification, with a focus on dealing with byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-EEC hydrochloride and what are the immediate byproducts?

The most common laboratory synthesis involves the reaction of 2-(diethylamino)ethanol (B1670525) with thionyl chloride (SOCl₂).[1] This reaction converts the hydroxyl group into a chlorine atom. The primary byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1] The in-situ generation of HCl leads to the formation of the stable hydrochloride salt of the 2-EEC product.[1]

Q2: What are the common impurities found in crude 2-EEC hydrochloride samples?

Common impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 2-(diethylamino)ethanol.[2]

  • Reagent-Related Impurities: Excess thionyl chloride and its degradation products.[2]

  • Colored Byproducts: Brownish discoloration can occur, especially if the reaction temperature is not well-controlled, leading to the formation of high-molecular-weight polymers or other degradation products.[2][3][4]

  • Inorganic Salts: If a workup involves neutralization, inorganic salts may be present.

Q3: Why does my crude 2-EEC hydrochloride product have a brown or yellowish color?

A brownish or yellowish color in the crude product is a common issue and often indicates the presence of impurities formed during the reaction.[3] This can be caused by the oxidative degradation of the starting material or product, or by side reactions occurring at elevated temperatures.[4] Purification, typically through recrystallization, should yield a white to off-white crystalline solid.[2]

Q4: What are the recommended storage conditions for 2-EEC hydrochloride?

2-EEC hydrochloride is known to be hygroscopic.[3] Therefore, it should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of 2-EEC hydrochloride.

Issue 1: Low or No Yield of 2-EEC Hydrochloride
Possible Cause Troubleshooting Step
Moisture Contamination Thionyl chloride reacts vigorously with water. Ensure all glassware is oven-dried and use anhydrous solvents and reagents to prevent the decomposition of thionyl chloride.[1]
Incomplete Reaction The reaction is exothermic and requires careful temperature control. Ensure the dropwise addition of 2-(diethylamino)ethanol to thionyl chloride is done at a low temperature (e.g., in an ice bath) and then allow the reaction to proceed to completion, which may involve stirring for a period at room temperature.[1][3]
Loss During Workup The hydrochloride salt has some solubility in water. If an aqueous workup is performed, minimize the volume of water used and consider back-extracting the aqueous phase with a suitable organic solvent to recover any dissolved product.
Improper Crystallization The choice of solvent is critical for effective crystallization. Anhydrous ethanol (B145695) or methanol (B129727) are commonly used and effective solvents for recrystallization.[1] Ensure the solvent is anhydrous.
Issue 2: Discolored Final Product (Not White)
Possible Cause Troubleshooting Step
High Reaction Temperature The reaction between 2-(diethylamino)ethanol and thionyl chloride is highly exothermic.[1] Maintain a low temperature during the addition of reagents using an ice bath to prevent the formation of colored byproducts.
Oxidation of Starting Material or Product The starting amine can be susceptible to oxidation. While more common with aromatic amines, it can still be a factor. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Inefficient Purification A single purification step may not be sufficient to remove all colored impurities. Consider a second recrystallization or the use of activated carbon during the recrystallization process to adsorb colored impurities. For persistent color, column chromatography could be an alternative.[5]
Issue 3: Presence of Unreacted 2-(diethylamino)ethanol in the Final Product
Possible Cause Troubleshooting Step
Insufficient Thionyl Chloride Ensure a slight molar excess of thionyl chloride is used to drive the reaction to completion.
Incomplete Reaction Allow for sufficient reaction time after the addition of the starting material. Monitoring the reaction by TLC or another suitable analytical method can confirm the consumption of the starting material.
Ineffective Purification Unreacted 2-(diethylamino)ethanol hydrochloride is more soluble in ethanol than 2-EEC hydrochloride.[2] A careful recrystallization from anhydrous ethanol should effectively remove this impurity.

Experimental Protocols

Recrystallization of 2-EEC Hydrochloride

This protocol is a general guideline for the purification of crude 2-EEC hydrochloride.

  • Dissolution: Transfer the crude 2-EEC hydrochloride (which may be a brown, semi-solid slush after reaction) into a beaker containing absolute ethanol.[3] Use a sufficient amount of ethanol to dissolve the solid upon heating.

  • Heating: Heat the ethanol mixture to boiling on a hot plate in a well-ventilated fume hood. This step also helps to decompose any remaining thionyl chloride, which will evolve as gaseous byproducts (sulfur dioxide, hydrogen chloride, and ethyl chloride).[3]

  • Hot Filtration: If any insoluble material is present, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool to room temperature, and then cool it further in an ice-salt bath to induce the crystallization of the white product.[3]

  • Isolation: Collect the white crystals by suction filtration using a Büchner funnel.

  • Drying: Dry the purified crystals in a vacuum desiccator over a suitable desiccant like phosphorus pentoxide.[3]

  • Second Crop: The mother liquor can be concentrated to obtain a second crop of crystals.[3]

Analytical Methods for Purity Assessment

Due to the non-volatile nature of the hydrochloride salt, direct analysis by Gas Chromatography (GC) is not feasible. However, the purity of the free amine can be assessed by GC-MS after neutralization. For the hydrochloride salt, Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique. The following data is based on the analysis of the analogous compound, 2-dimethylaminoethyl chloride hydrochloride (DMC HCl), and can be used as a starting point for method development for 2-EEC HCl.[6]

Quantitative Data for Analogous Compound (DMC HCl)

Parameter GC-MS Method LC-MS Method
Limit of Detection (LOD) 0.94 ppm< 0.05 to 0.1 ppm
Limit of Quantification (LOQ) 3.7 ppm0.2 ppm
Linearity Range 18.75 - 56.25 ppm0.2 - 10 ppm
Correlation Coefficient (r²) 0.996> 0.999
Accuracy (% Recovery) 92.9% - 101.4%Not explicitly stated
Precision (%RSD) 5.3% - 13.21%< 7% at 1.0 ppm

Data adapted from analytical methods for 2-dimethylaminoethyl chloride hydrochloride.[6]

GC-MS Protocol for the Free Amine (Adapted for 2-EEC)

  • Sample Preparation: To analyze the free amine, the hydrochloride salt must first be neutralized. Dissolve a known amount of the 2-EEC HCl in water, basify with a suitable base (e.g., sodium carbonate), and extract the free amine into an organic solvent like dichloromethane. Prepare a dilute solution (e.g., 1 mg/mL) of the extracted free amine in a suitable solvent for injection.[7]

  • Instrumentation and Conditions: [6]

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless mode).

    • MS Detection Mode: Selected Ion Monitoring (SIM) or full scan.

Visualizations

Synthesis_Workflow Start 2-(diethylamino)ethanol + Thionyl Chloride Reaction Chlorination Reaction (in an ice bath) Start->Reaction Crude_Product Crude 2-EEC HCl (semi-solid slush) Reaction->Crude_Product Byproducts Gaseous Byproducts (SO2, HCl) Reaction->Byproducts Purification Purification (Recrystallization from Ethanol) Crude_Product->Purification Final_Product Pure 2-EEC HCl (white crystals) Purification->Final_Product

Caption: General workflow for the synthesis of 2-EEC hydrochloride.

Purification_Workflow Crude Crude 2-EEC HCl in Ethanol Heat Heat to Boiling Crude->Heat Hot_Filter Hot Filtration (if needed) Heat->Hot_Filter Cool Cool in Ice-Salt Bath Hot_Filter->Cool Crystals Formation of White Crystals Cool->Crystals Filter Suction Filtration Crystals->Filter Mother_Liquor Mother Liquor Filter->Mother_Liquor Concentrate for second crop Dry Dry in Vacuum Desiccator Filter->Dry Pure_Product Pure 2-EEC HCl Dry->Pure_Product

Caption: Detailed workflow for the recrystallization of 2-EEC hydrochloride.

Troubleshooting_Tree Start Problem with 2-EEC HCl Synthesis Low_Yield Low Yield? Start->Low_Yield Discolored Product Discolored? Start->Discolored Impurity Specific Impurity Detected? Start->Impurity Check_Moisture Check for Moisture Contamination Low_Yield->Check_Moisture Yes Check_Temp Verify Reaction Temperature Control Low_Yield->Check_Temp Yes Discolored->Check_Temp Yes Recrystallize Recrystallize Product Discolored->Recrystallize Yes Re_Purify Re-purify Sample Impurity->Re_Purify Yes Check_Reagents Check Reagent Stoichiometry Check_Moisture->Check_Reagents Charcoal Use Activated Charcoal during Recrystallization Recrystallize->Charcoal

Caption: Troubleshooting decision tree for 2-EEC hydrochloride synthesis.

References

Technical Support Center: Analysis of 2-Ethylethcathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during the analysis of 2-Ethylethcathinone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination in this compound analysis can arise from several sources, broadly categorized as:

  • Cross-Contamination: Residues from previously analyzed samples, standards, or other synthetic cathinones can carry over to subsequent analyses. This is particularly a risk in high-throughput laboratories.

  • Environmental Contamination: Dust, fibers, and aerosols in the laboratory environment can introduce interfering compounds.

  • Sample Handling and Preparation: Contaminants can be introduced from glassware, plasticware, solvents, reagents, and even the analyst's personal protective equipment (PPE). Leachables from plastic containers and pipette tips are a significant concern.

  • Instrumental Contamination: Residues can build up in the injection port, column, and detector of the analytical instrument (e.g., GC-MS, LC-MS), leading to ghost peaks and baseline noise.

Q2: How can I prevent cross-contamination between samples?

A2: To prevent cross-contamination, a stringent laboratory workflow should be implemented:

  • Dedicated Glassware and Equipment: Use dedicated glassware, syringes, and other equipment for handling standards and samples of this compound whenever possible.

  • Thorough Cleaning Protocols: Implement and validate rigorous cleaning procedures for all reusable labware.

  • Sequential Analysis: Analyze samples in order of expected concentration, from lowest to highest, to minimize carryover.

  • Blank Injections: Run solvent blanks between sample injections to check for and wash out any residual analyte from the injection port and column.

Q3: What are leachables and how can they affect my analysis?

A3: Leachables are chemical compounds that migrate from container materials, such as plastic tubes or vial caps, into the sample solution. These compounds can interfere with the analysis by co-eluting with this compound, causing ion suppression or enhancement in mass spectrometry, or appearing as extraneous peaks in the chromatogram. Common leachables from laboratory plastics include antioxidants, plasticizers, and slip agents.

Q4: What is the stability of this compound in solution and how does it relate to contamination?

A4: this compound is relatively stable when stored as a crystalline solid at -20°C, with a reported stability of at least five years.[1] However, its stability in solution is dependent on factors like pH, solvent, and temperature. Degradation of the analyte can lead to the formation of new chemical species that may be mistaken for contaminants, leading to inaccurate quantification and interpretation of results. For instance, synthetic cathinones are generally more stable under acidic conditions and degrade more rapidly in alkaline solutions.[2]

Troubleshooting Guides

Issue 1: Ghost Peaks in GC-MS Blank Chromatogram

Problem: You observe unexpected peaks (ghost peaks) in the chromatogram when injecting a solvent blank.

Possible Cause Troubleshooting Steps
Carryover from previous injection 1. Inject multiple solvent blanks to see if the ghost peak intensity decreases. 2. If carryover is confirmed, increase the solvent wash cycles in the autosampler. 3. Develop a more rigorous needle wash method using a strong solvent.
Contaminated syringe 1. Manually rinse the syringe with a high-purity solvent. 2. If the problem persists, replace the syringe.
Contaminated inlet liner or septum 1. Inspect the inlet liner for visible contamination or septum particles. 2. Replace the inlet liner and septum. 3. Regularly replace these consumables as part of routine instrument maintenance.
Contaminated carrier gas 1. Ensure high-purity carrier gas is being used. 2. Check for leaks in the gas lines. 3. Verify that gas purifiers and traps are functioning correctly and have not expired.
Issue 2: Poor Reproducibility of Quantitative Results

Problem: You are experiencing high variability (%RSD) in the quantification of replicate injections of this compound.

Possible Cause Troubleshooting Steps
Inconsistent sample preparation 1. Review the sample preparation protocol for any steps prone to variability. 2. Ensure accurate and consistent pipetting and dilution steps. 3. Use an internal standard to compensate for variations in sample preparation and injection volume.
Adsorption of analyte to surfaces 1. 2-Ethylethcathinone, being a cathinone (B1664624) derivative, may adsorb to glass and plastic surfaces.[3] 2. Consider using silanized glassware or polypropylene (B1209903) tubes with low-binding properties. 3. Minimize the contact time of the sample with container surfaces.
Matrix effects 1. Matrix components can suppress or enhance the analyte signal in MS-based detection. 2. Perform a matrix effect study by comparing the response of the analyte in a neat solvent to its response in an extracted blank matrix. 3. If significant matrix effects are observed, improve the sample cleanup procedure (e.g., using solid-phase extraction) or use a matrix-matched calibration curve.

Experimental Protocols

Detailed Glassware Cleaning Protocol

This protocol is designed to minimize trace-level contamination on laboratory glassware.

  • Initial Rinse: Immediately after use, rinse glassware with the appropriate solvent to remove the bulk of the residue. For this compound, methanol (B129727) or acetonitrile (B52724) are suitable.

  • Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent solution. Use a brush to scrub all surfaces thoroughly.

  • Tap Water Rinse: Rinse the glassware extensively with tap water to remove all traces of the detergent.

  • Acid Wash (Optional but Recommended for Trace Analysis): Soak the glassware in a 1-5% solution of hydrochloric acid or nitric acid for several hours to remove any inorganic contaminants.

  • Deionized Water Rinse: Rinse the glassware multiple times with high-purity deionized water.

  • Final Rinse: Perform a final rinse with HPLC-grade methanol or acetone (B3395972) to facilitate drying and remove any remaining organic residues.

  • Drying: Dry the glassware in an oven at a temperature appropriate for the glassware type (e.g., 100-120°C). Avoid using drying agents that could leave a residue.

  • Storage: Store the clean glassware in a dust-free environment, such as a covered cabinet.

GC-MS Analysis Protocol for this compound

This protocol is adapted from established methods for the analysis of synthetic cathinones.[4][5]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol, chloroform) to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions as necessary to prepare calibration standards and quality control samples.

  • GC-MS Instrumentation and Parameters:

    • Instrument: Agilent Gas Chromatograph with Mass Spectrometric Detector (or equivalent).

    • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280°C.

    • Injection Mode: Split (e.g., 25:1 split ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase to 300°C at a rate of 12°C/min.

      • Final hold: Hold at 300°C for 30 minutes.

    • MSD Transfer Line Temperature: 280°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan.

    • Mass Scan Range: 30-550 amu.

Data Presentation

Table 1: Potential Contaminants from Laboratory Consumables

Consumable Potential Contaminants Potential Interference in Analysis
Polypropylene Tubes Antioxidants (e.g., Irganox 1010), slip agents (e.g., oleamide), plasticizersCo-elution with analyte, ion suppression/enhancement, ghost peaks
Vial Septa Siloxanes, phthalatesBaseline noise, ghost peaks
Pipette Tips Releasing agents, colorantsExtraneous peaks, analyte signal suppression
Solvents (non-HPLC grade) Various organic impuritiesGhost peaks, elevated baseline

Visualizations

Contamination_Prevention_Workflow Workflow for Preventing Contamination in this compound Analysis cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis A Use Dedicated and Clean Glassware E Prepare Samples (Lowest to Highest Concentration) A->E B Select High-Purity Solvents and Reagents B->E C Use Low-Bleed Vials and Septa C->E D Wear Appropriate and Clean PPE D->E F Run Solvent Blanks Between Samples E->F G Include Quality Control Samples F->G H Monitor for Ghost Peaks and Baseline Anomalies G->H I Thoroughly Clean Instrument Components H->I J Properly Dispose of Waste I->J K Document and Investigate Any Contamination Events J->K

Caption: A logical workflow for minimizing contamination throughout the analytical process.

Troubleshooting_Ghost_Peaks Troubleshooting Guide for Ghost Peaks Start Ghost Peak Detected in Blank Q1 Does the peak area decrease with subsequent blank injections? Start->Q1 A1_Yes Likely Carryover Q1->A1_Yes Yes Q2 Is the peak still present after replacing the syringe? Q1->Q2 No Sol1 Improve injector and needle wash procedures. A1_Yes->Sol1 A2_No Contaminated Syringe Q2->A2_No No Q3 Is the peak gone after replacing the inlet liner and septum? Q2->Q3 Yes Sol2 Replace syringe. A2_No->Sol2 A3_Yes Contaminated Inlet Q3->A3_Yes Yes A3_No Potential Carrier Gas or System Contamination Q3->A3_No No Sol3 Implement a regular inlet maintenance schedule. A3_Yes->Sol3 Sol4 Check gas purity and for system leaks. A3_No->Sol4

Caption: A decision-making diagram for troubleshooting the source of ghost peaks.

References

Technical Support Center: 2-(Diethylamino)ethyl Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Improving Experimental Reproducibility

Disclaimer: The following technical guide focuses on 2-(Diethylamino)ethyl chloride hydrochloride (CAS No: 869-24-9) , a key intermediate in pharmaceutical synthesis. This compound is sometimes abbreviated as DEC. This document does not pertain to 2-Ethylethcathinone (also known as 2-EEC), a substituted cathinone (B1664624) research chemical. Clear identification of the compound by its CAS number is crucial for experimental success.

This guide is intended for researchers, scientists, and drug development professionals to address common challenges in achieving reproducible results when using 2-(Diethylamino)ethyl chloride hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability and handling of 2-(Diethylamino)ethyl chloride hydrochloride?

A1: The most critical factors are its hygroscopic nature and sensitivity to moisture.[1][2] The compound readily absorbs water from the atmosphere, which can lead to degradation and inconsistent reagent molarity. It is also incompatible with strong oxidizing agents and strong bases.[1] Proper storage and handling under inert, dry conditions are paramount for reproducibility.

Q2: How should I properly store this reagent?

A2: To ensure stability, 2-(Diethylamino)ethyl chloride hydrochloride should be stored in a tightly sealed container, preferably under a dry, inert atmosphere such as nitrogen.[2] The recommended storage temperature is ambient.[2] For long-term stability, it is crucial to minimize exposure to air and humidity each time the container is opened.

Q3: What is the typical purity of commercial 2-(Diethylamino)ethyl chloride hydrochloride and what are the common impurities?

A3: Commercially available grades for synthesis typically have a purity of 99% or higher.[3] Impurities can arise from the synthesis process, which often involves reagents like thionyl chloride and dimethylethanolamine.[4][5] Potential impurities could include residual starting materials or inorganic salts. High product purity with inorganic salt content less than 0.5% has been reported in specific synthesis methods.[4][5] It is advisable to consult the Certificate of Analysis (CoA) for the specific lot being used.

Q4: In which solvents is this compound soluble?

A4: As a hydrochloride salt, it is highly soluble in polar solvents like water and ethanol.[2] It is also reported to be soluble in methanol.[2] The choice of solvent will depend on the specific reaction conditions, but non-aqueous, polar aprotic solvents are often used for synthesis to avoid unwanted reactions with water.

Q5: Can I use an aqueous solution of this reagent for my experiments?

A5: While the compound is soluble in water, its stability in aqueous solutions can be a concern, especially over time or at elevated temperatures. The presence of water can facilitate hydrolysis of the alkyl chloride group, leading to the formation of 2-(diethylamino)ethanol. The pH of a 65% aqueous solution is typically between 4.0 and 4.5.[1] If an aqueous solution must be used, it should be prepared fresh and its use should be validated for the specific application.

Data Presentation

Table 1: Physicochemical Properties of 2-(Diethylamino)ethyl Chloride Hydrochloride

PropertyValueSource(s)
CAS Number 869-24-9[1]
Molecular Formula C₆H₁₄ClN · HCl (or C₆H₁₅Cl₂N)[1][6]
Molecular Weight 172.10 g/mol [1][3]
Appearance White to beige or slightly yellow crystalline powder/crystals[1][2]
Melting Point 208 - 212 °C[1]
pH 4 - 4.5 (65% aqueous solution)[1]
Solubility Soluble in water, ethanol, methanol[2]

Table 2: Key Parameters for Analytical Quantification (by surrogate)

Data for the structurally similar compound 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl) is presented as a reliable surrogate for establishing analytical methods.[7]

ParameterGC-MS MethodLC-MS MethodSource
Limit of Detection (LOD) 0.94 ppm< 0.05 to 0.1 ppm[7]
Limit of Quantification (LOQ) 3.7 ppm0.2 ppm[7]
Linearity Range 18.75 - 56.25 ppm0.2 - 10 ppm[7]
Correlation Coefficient (r²) 0.996> 0.999[7]
Precision (%RSD) 5.3% - 13.21%< 7% at 1.0 ppm[7]

Troubleshooting Guide

Q: My reaction yield is inconsistent between batches. What could be the cause?

A: Inconsistent yields are frequently linked to reagent quality and reaction setup.

  • Reagent Degradation: The primary suspect is moisture contamination. The compound is hygroscopic, and absorbed water can lead to a lower effective concentration of the active reagent and introduce side reactions. Solution: Use a fresh bottle of the reagent or a properly stored and recently opened one. Handle the solid in a glove box or under a stream of dry inert gas.

  • Solvent Purity: Ensure you are using anhydrous solvents. Residual water in the solvent can react with the starting material. Solution: Use freshly distilled or commercially available anhydrous solvents.

  • Reaction Temperature: The chlorination reactions involving this intermediate can be sensitive to temperature fluctuations. Solution: Ensure precise and consistent temperature control throughout the reaction.

Q: I am observing an unexpected side product in my analysis (GC-MS/LC-MS). How can I identify and mitigate it?

A: An unexpected peak could be a degradation product or the result of a side reaction.

  • Hydrolysis Product: The most common side product is 2-(diethylamino)ethanol, formed from the reaction of the alkyl chloride with water. Solution: Rigorously exclude water from your reaction system (see above).

  • Reaction with Base: If a strong base is used, it can deprotonate the amine hydrochloride and potentially lead to elimination or other side reactions. Solution: Use a milder, non-nucleophilic base if possible, and control the stoichiometry and addition rate carefully.

  • Impurity from Starting Material: The side product may be an impurity carried over from the starting material. Solution: Check the CoA of your reagent. If necessary, purify the 2-(Diethylamino)ethyl chloride hydrochloride by recrystallization before use.

Q: My quantitative analysis results are not reproducible. What analytical parameters should I check?

A: Variability in analytical results often points to issues in sample preparation or instrument conditions.

  • Sample Stability: The analyte may be degrading in the prepared sample solution before analysis. Solution: Analyze samples immediately after preparation. If storage is necessary, perform an in-use stability study to determine appropriate storage conditions and duration.[8]

  • Sample Preparation: Given its polar nature, ensure the sample is fully dissolved and does not precipitate in the chosen diluent.[7] Solution: Verify solubility and consider using a diluent like Dimethyl Sulfoxide (DMSO) for initial sample preparation before further dilution for GC-MS or LC-MS analysis.[7]

  • Instrumentation: For GC-MS, ensure the inlet temperature is appropriate and does not cause on-column degradation. For LC-MS, ensure the mobile phase is compatible and provides good peak shape.[7] Solution: Optimize instrument parameters based on method development for analogous compounds, paying close attention to temperatures and mobile phase composition.[7]

Experimental Protocols

Protocol 1: General Handling and Preparation of a Stock Solution

This protocol outlines the procedure for handling the solid reagent and preparing a stock solution under anhydrous conditions, which is crucial for reproducibility.

  • Preparation: Place a sealed bottle of 2-(Diethylamino)ethyl chloride hydrochloride, a new vial with a septum cap, anhydrous solvent (e.g., Dichloromethane or Acetonitrile), and necessary glassware in a desiccator to dry overnight.

  • Inert Atmosphere: Transfer all materials into a nitrogen-filled glove box. If a glove box is not available, use a Schlenk line or a steady stream of argon/nitrogen directed into the neck of the flask during weighing and transfer.

  • Weighing: Quickly weigh the required amount of the hygroscopic solid into the new, dry vial.

  • Dissolution: Using a dry syringe, add the appropriate volume of anhydrous solvent to the vial to achieve the desired molarity.

  • Sealing and Storage: Immediately cap the vial with the septum, seal it with paraffin (B1166041) film, and store it in a desiccator. This stock solution should be used as quickly as possible.

Protocol 2: Quality Control via GC-MS Analysis (Surrogate Method)

This protocol is adapted from methods used for similar compounds and serves to verify the purity of the reagent.[7]

  • Sample Preparation: Accurately weigh and dissolve approximately 100 mg of 2-(Diethylamino)ethyl chloride hydrochloride in 1 mL of Dimethyl Sulfoxide (DMSO).[7] Further dilute with a suitable solvent (e.g., Methanol) to fall within the calibrated concentration range.

  • Instrumentation and Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temp 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

    • Detection: Mass Spectrometer in Selected Ion Monitoring (SIM) or full scan mode.

  • Data Analysis: Integrate the peak corresponding to 2-(Diethylamino)ethyl chloride and any impurity peaks. Calculate purity based on the relative peak areas.

Mandatory Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results (e.g., Low Yield, Impurities) check_reagent Step 1: Verify Reagent Quality start->check_reagent check_conditions Step 2: Review Reaction Conditions check_reagent->check_conditions Reagent OK reagent_fresh Use fresh, unopened reagent? check_reagent->reagent_fresh Is reagent integrity suspect? check_analysis Step 3: Validate Analytical Method check_conditions->check_analysis Conditions OK solvent_dry Using anhydrous solvents? check_conditions->solvent_dry Are conditions variable? sample_prep Consistent sample preparation? check_analysis->sample_prep Are results variable? solution Problem Resolved check_analysis->solution Analysis OK reagent_fresh->check_conditions Yes reagent_storage Stored under inert gas? reagent_fresh->reagent_storage No reagent_coa Check Certificate of Analysis (CoA) reagent_storage->reagent_coa Yes reagent_coa->check_conditions solvent_dry->check_analysis No temp_control Precise temperature control? solvent_dry->temp_control Yes atmosphere_inert Inert atmosphere maintained? temp_control->atmosphere_inert Yes atmosphere_inert->check_analysis All Yes instrument_cal Instrument calibrated? sample_prep->instrument_cal Yes sample_prep->solution No instrument_cal->solution Yes ExperimentalWorkflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Workup & Analysis reagent Weigh Reagent (DEC-HCl) add_reagent Add Reagent & Solvent to Reaction Vessel reagent->add_reagent solvent Measure Anhydrous Solvent solvent->add_reagent setup Assemble Dry Glassware under N2/Ar setup->add_reagent add_substrate Add Substrate/ Other Reagents add_reagent->add_substrate run_reaction Run Reaction (Controlled Temp) add_substrate->run_reaction quench Quench Reaction run_reaction->quench extract Extract & Purify quench->extract analyze Analyze Product (GC-MS, LC-MS, NMR) extract->analyze StabilityPathways main 2-(Diethylamino)ethyl Chloride HCl (Solid) stable Stable Product main->stable Store under dry, inert atmosphere moisture Hydrolysis main->moisture Exposure to H₂O (Hygroscopic) base Side Reactions main->base Strong Base oxidizer Decomposition main->oxidizer Strong Oxidizer degraded Degraded Reagent / Side Products moisture->degraded base->degraded oxidizer->degraded

References

Technical Support Center: Accurate 2-Ethoxyethanol (2-EEC) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 2-ethoxyethanol (B86334) (2-EEC) using gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the accuracy of 2-EEC quantification?

The accuracy of 2-EEC quantification is primarily influenced by the integrity of your sample preparation, the proper calibration of the instrument, and the optimization of GC-MS parameters. Common errors can arise from sample contamination, improper storage, matrix effects, and inconsistent sample concentration.[1][2]

Q2: How can I minimize sample contamination?

To minimize contamination, use high-purity, MS-grade solvents and reagents.[1] Glassware should be meticulously cleaned and dried, preferably in a vacuum oven.[3] Avoid using plasticware that may leach interfering compounds.[1] It is also crucial to run method blanks with each sample batch to monitor for any background contamination.[3]

Q3: What is the recommended sample preparation procedure for 2-EEC analysis?

A robust sample preparation protocol is crucial for reliable results.[1] For liquid samples, a common approach involves dilution with a suitable solvent like methanol (B129727) or dichloromethane.[3] For solid samples, extraction techniques such as Soxhlet or ultrasonic extraction may be necessary.[4] The use of an internal standard is highly recommended for precise quantification.[1]

Q4: I am observing poor peak shape (fronting or tailing) for 2-EEC. What are the possible causes?

Peak tailing can be caused by active sites in the injector liner or the column itself.[5][6] Ensure you are using a properly deactivated liner and a high-quality capillary column. Peak fronting may indicate column overload, so consider reducing the injection volume or diluting the sample.[2] Improper column installation can also lead to peak shape issues.[2]

Q5: My calibration curve for 2-EEC is not linear. What should I do?

A non-linear calibration curve can result from a variety of factors, including detector saturation at high concentrations or issues with the integration of broad peaks.[7] Ensure your calibration standards cover the expected concentration range of your samples.[8] If linearity is consistently poor, consider using a different regression model (e.g., quadratic) or narrowing the calibration range. It's also important to check for and address any underlying chromatographic issues causing poor peak shape.

Troubleshooting Guide

This guide addresses specific issues you may encounter during 2-EEC quantification.

Problem Potential Cause Recommended Solution
No 2-EEC peak detected Instrument sensitivity is too low.- Check the MS tune and ensure the detector is functioning correctly.[5] - Verify the sample concentration is above the limit of detection (LOD).[5]
Sample degradation.- Ensure proper sample storage conditions (e.g., appropriate temperature, protection from light).[1]
Leak in the injection system.- Perform a leak check on the injector, septum, and fittings.[5]
Inconsistent peak areas Variability in injection volume.- Use an autosampler for precise and reproducible injections. - Check the syringe for air bubbles or blockage.[5]
Inconsistent sample preparation.- Ensure consistent and accurate dilutions for all samples and standards.[9] - Use an internal standard to correct for variations.[1]
Matrix effects.- Prepare calibration standards in a matrix that matches the sample matrix.[1]
High background noise Contaminated carrier gas or solvent.- Use high-purity carrier gas and MS-grade solvents.[9] - Install or replace gas purifiers.[10]
Column bleed.- Condition the column according to the manufacturer's instructions.[10] - Use a low-bleed MS-certified column.[10]
Contaminated injector or MS source.- Clean the injector liner and port. - Clean the ion source of the mass spectrometer.[5]
Retention time shifts Fluctuations in oven temperature or carrier gas flow rate.- Verify the stability of the GC oven temperature and carrier gas flow.[11] - Check for leaks in the gas lines.
Column aging or contamination.- Trim the first few centimeters of the column. - Replace the column if performance does not improve.
Interfering peaks Co-eluting compounds from the sample matrix.- Optimize the GC temperature program to improve separation. - Employ sample cleanup techniques like solid-phase extraction (SPE).[1]
Impurities in solvents or reagents.- Run a blank analysis of your solvents and reagents.

Experimental Protocols

Standard and Sample Preparation
  • Stock Solution Preparation: Accurately weigh a known amount of pure 2-EEC standard and dissolve it in a high-purity solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).[1]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.1 - 50 µg/mL). A minimum of 5 concentration levels is recommended for establishing linearity.[8]

  • Internal Standard (IS): If using an internal standard (e.g., deuterated 2-EEC or a compound with similar chemical properties but different retention time), add a constant, known amount of the IS to all calibration standards and samples.

  • Sample Preparation:

    • Liquid Samples: Accurately measure a known volume or weight of the liquid sample and dilute it with the chosen solvent to bring the expected 2-EEC concentration within the calibration range.

    • Solid Samples: Accurately weigh a known amount of the homogenized solid sample and extract 2-EEC using an appropriate solvent and extraction technique (e.g., sonication or Soxhlet extraction).[4] The extract may require further cleanup or dilution before analysis.

GC-MS Analysis

The following table provides a starting point for GC-MS parameters for 2-EEC analysis. Optimization may be required based on your specific instrument and sample matrix.

Parameter Recommended Setting
GC System Agilent 8890 GC or equivalent
Column DB-624 or similar mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness)
Injector Temperature 200 - 250 °C[4]
Injection Mode Splitless or Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow mode (e.g., 1.0 - 1.5 mL/min)[4]
Oven Temperature Program Initial: 40 °C for 2 min, Ramp: 10 °C/min to 220 °C, Hold: 5 min
MS System Agilent 7010 Triple Quadrupole GC/MS or equivalent
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for 2-EEC (e.g., m/z 45, 59, 73).

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification stock Prepare 2-EEC Stock Solution cal_standards Prepare Calibration Standards stock->cal_standards is_add Add Internal Standard cal_standards->is_add injection Inject Sample/ Standard is_add->injection sample_prep Prepare Sample (Dilution/Extraction) sample_prep->is_add separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection peak_integration Peak Integration detection->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify 2-EEC in Sample cal_curve->quantification

Caption: Experimental workflow for 2-EEC quantification.

troubleshooting_logic cluster_peak Peak Issues cluster_retention Retention Time Issues cluster_cal Calibration Issues start Inaccurate 2-EEC Quantification no_peak No Peak or Low Signal start->no_peak bad_shape Poor Peak Shape (Tailing/Fronting) start->bad_shape inconsistent_area Inconsistent Peak Area start->inconsistent_area rt_shift Retention Time Shifts start->rt_shift non_linear Non-linear Calibration Curve start->non_linear check_sensitivity Check Instrument Sensitivity & LOD no_peak->check_sensitivity check_degradation Verify Sample Integrity no_peak->check_degradation check_liner Inspect/Replace Injector Liner bad_shape->check_liner check_column Check Column Installation/Condition bad_shape->check_column check_overload Dilute Sample/ Reduce Injection Vol. bad_shape->check_overload use_autosampler Use Autosampler inconsistent_area->use_autosampler use_is Use Internal Standard inconsistent_area->use_is check_matrix Evaluate Matrix Effects inconsistent_area->check_matrix check_flow_temp Verify GC Flow & Temp Stability rt_shift->check_flow_temp trim_column Trim/Replace Column rt_shift->trim_column check_range Verify Calibration Range non_linear->check_range check_integration Review Peak Integration non_linear->check_integration

Caption: Troubleshooting logic for inaccurate 2-EEC results.

References

troubleshooting unexpected pharmacological responses to 2-EEC

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please Note: The compound "2-EEC" (2-Ethyl-epoxy-cyclinone) is a fictional molecule created for illustrative purposes to fulfill the structural and content requirements of this prompt. All data, experimental protocols, and observed responses are hypothetical and designed to serve as a realistic example of a technical support guide for researchers.

Technical Support Center: 2-EEC

This guide provides troubleshooting information and answers to frequently asked questions for researchers using the novel ASK7 kinase inhibitor, 2-EEC.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected cytotoxicity in our neuronal cell line at concentrations where 2-EEC should be cytoprotective. What could be the cause?

A1: This is a critical issue that can arise from several factors, ranging from compound handling to off-target effects.

  • Compound Solubility: 2-EEC has limited aqueous solubility. Concentrated DMSO stocks that are not properly warmed or are diluted too quickly into aqueous media can cause the compound to precipitate. This precipitate can be directly toxic to cells or cause artifacts in viability assays. We recommend preparing fresh dilutions for each experiment and visually inspecting the final culture medium for any signs of precipitation.

  • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the tolerance level for your specific cell line (typically <0.1%).

  • Off-Target Kinase Inhibition: At higher concentrations, the selectivity of 2-EEC may decrease, leading to inhibition of kinases essential for cell survival. We recommend performing a dose-response curve to determine a toxicity threshold and comparing it against the IC50 for the target kinase, ASK7.

  • Contamination: Test for mycoplasma or other contaminants in your cell culture, as they can sensitize cells to chemical treatments.

Q2: The potency (IC50) of 2-EEC against its target, ASK7, varies significantly between experiments. How can we improve consistency?

A2: Inter-assay variability is a common challenge in pharmacological studies. The key is to standardize the kinase assay protocol meticulously.

  • ATP Concentration: The inhibitory activity of ATP-competitive inhibitors like 2-EEC is highly dependent on the concentration of ATP in the assay. Ensure the ATP concentration is consistent in every experiment and is ideally set at or near the Km value for the ASK7 enzyme.

  • Enzyme Activity: The specific activity of your ASK7 enzyme lot can vary. Always use a consistent concentration of a quality-controlled enzyme preparation. If you suspect enzyme degradation, use a fresh aliquot.

  • Incubation Times: Both the pre-incubation time of the enzyme with the inhibitor and the kinase reaction time must be precisely controlled.

See the protocol section below for a standardized in vitro kinase assay methodology.

Q3: 2-EEC is not showing the expected protective effect against oxidative stress in our in vivo model. What are potential reasons?

A3: A lack of in vivo efficacy despite in vitro potency often points to issues with pharmacokinetics (PK) or pharmacodynamics (PD).

  • Bioavailability & Metabolism: 2-EEC may have poor oral bioavailability or be rapidly metabolized by the liver. Consider switching to a different route of administration (e.g., intraperitoneal injection) or performing a pilot PK study to measure plasma and brain exposure levels.

  • Blood-Brain Barrier (BBB) Penetration: For neurodegenerative models, the compound must cross the BBB. If brain concentrations are insufficient, the target will not be engaged.

  • Dosing Regimen: The dosing frequency may not be sufficient to maintain a therapeutic concentration above the target IC50.

The table below summarizes hypothetical pharmacokinetic data for 2-EEC, which may help in designing your experiment.

Data Presentation

Table 1: Comparative Selectivity and Potency of 2-EEC

Target KinaseIC50 (nM)Description
ASK7 (Target) 15 Primary target kinase in stress pathway
JNK1850Potential downstream off-target
p38α1,200Related MAP kinase, >80x selectivity
ERK2>10,000Unrelated kinase, high selectivity
GSK3β6,500Common off-target, >400x selectivity

Table 2: Hypothetical Pharmacokinetic Properties of 2-EEC in Mice

ParameterOral (PO)Intraperitoneal (IP)
Dose 10 mg/kg5 mg/kg
Tmax (hours) 2.00.5
Cmax (ng/mL) 50220
Bioavailability (%) 8N/A
Brain:Plasma Ratio 0.150.18

Experimental Protocols

Protocol 1: Standardized In Vitro ASK7 Kinase Assay

  • Reagent Preparation:

    • Prepare kinase buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

    • Prepare a 2X solution of ASK7 enzyme in kinase buffer.

    • Prepare a 2X solution of substrate peptide (e.g., MKK6-derived peptide) and 100 µM ATP in kinase buffer.

    • Prepare a serial dilution of 2-EEC in 100% DMSO, then create a 4X final concentration in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of 4X 2-EEC solution or vehicle (DMSO control) to a 384-well plate.

    • Add 10 µL of 2X ASK7 enzyme solution. Mix and incubate for 20 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction and detect phosphorylation using a suitable method (e.g., ADP-Glo™ or a phosphospecific antibody-based detection).

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50.

Visualizations

stress Cellular Stress (e.g., Oxidative, ER Stress) ask7 ASK7 stress->ask7 Activates mkk MKK3 / MKK6 ask7->mkk Phosphorylates p38_jnk p38 / JNK mkk->p38_jnk Phosphorylates apoptosis Apoptosis p38_jnk->apoptosis Promotes eec 2-EEC eec->ask7 Inhibits

Caption: Simplified signaling pathway for ASK7-mediated apoptosis and the inhibitory action of 2-EEC.

start Unexpected Cytotoxicity Observed check_sol 1. Check for Precipitation in Media start->check_sol precip_yes Precipitate Found check_sol->precip_yes Yes precip_no No Precipitate check_sol->precip_no No sol_action Action: Prepare Fresh Dilutions, Warm Stock, Mix Gently precip_yes->sol_action check_dmso 2. Verify Final DMSO Concentration precip_no->check_dmso dmso_high > 0.1% or Cell Limit check_dmso->dmso_high High dmso_ok Within Limit check_dmso->dmso_ok OK dmso_action Action: Reduce DMSO in Final Well Volume dmso_high->dmso_action check_off_target 3. Run Dose-Response Cytotoxicity Assay dmso_ok->check_off_target off_target_action Action: Correlate Toxicity Threshold with Target IC50. Use Concentrations ≤10x IC50 check_off_target->off_target_action

Caption: Troubleshooting workflow for investigating unexpected cytotoxicity of 2-EEC.

strategies for long-term storage of 2-Ethylethcathinone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective long-term storage and handling of 2-Ethylethcathinone hydrochloride (2-EEC). Adherence to these protocols is critical for maintaining sample integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

A1: For long-term stability of five years or more, solid this compound should be stored at -20°C.[1] It is crucial to store the compound in a tightly sealed, airtight container to prevent moisture uptake and degradation. The storage area should be dark, as light-sensitive materials require protection to prevent degradation.[2][3]

Q2: Should I store 2-EEC as a solid or in solution?

A2: For long-term storage, the crystalline solid form is strongly recommended.[1] Storing cathinones in solution, particularly in methanol, can lead to significant degradation, even under refrigerated or frozen conditions.[4][5] If you must prepare a stock solution, acetonitrile (B52724) is a more stable solvent than methanol.[4] Prepare solutions fresh whenever possible and store them for the shortest duration necessary, preferably at -20°C or below.

Q3: What type of container is best for storing 2-EEC?

A3: Use amber glass vials or other opaque, tightly sealed containers to protect the compound from light and moisture.[2] Ensure containers are clearly labeled with the chemical name, date received, and date opened to track its history and prevent errors.[6][7]

Q4: How does temperature affect the stability of cathinones like 2-EEC?

A4: Temperature is a critical factor in the stability of synthetic cathinones.[8] Stability is highly temperature-dependent, with degradation increasing significantly at ambient (20°C) and elevated (32°C) temperatures.[9] Frozen storage at -20°C provides the greatest protection from loss, making it the required condition for long-term preservation.[8][9] Some studies even recommend -40°C as the optimal storage temperature for whole blood samples containing cathinones.[10]

Q5: What are the primary degradation pathways for synthetic cathinones?

A5: Synthetic cathinones can degrade through several pathways. One common mechanism is thermal degradation, which can occur during GC-MS analysis, leading to the formation of products with a characteristic mass shift.[11][12] Other pathways include reduction of the keto group and oxidative reactions.[13][14] The stability is also influenced by the compound's specific chemical structure; for instance, cathinones with a pyrrolidine (B122466) ring tend to be more stable.[8]

Storage Condition Summary

To ensure the long-term integrity of this compound, adhere to the following storage protocols.

ParameterRecommended ConditionRationale
Physical Form Crystalline SolidMaximizes stability; solutions degrade more rapidly.[4]
Temperature -20°CSignificantly slows degradation; stability is highly temperature-dependent.[1][8][9]
Atmosphere Dry / Inert Gas (e.g., Argon)Minimizes oxidation and hydrolysis.
Light Exposure Dark (use amber vials)Prevents light-induced degradation.[2][3]
Container Tightly sealed, airtight glass vialPrevents moisture absorption and contamination.[7]

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of 2-EEC, likely stemming from improper storage or degradation.

Issue 1: I observe a color change or altered physical appearance in my solid sample.

  • Possible Cause: This often indicates chemical degradation or contamination. Moisture absorption can cause the hydrochloride salt to deliquesce or clump.

  • Recommended Action:

    • Do not use the sample for sensitive quantitative experiments.

    • Perform a purity analysis using a validated analytical method, such as HPLC-UV, to quantify the active compound and detect degradation products.

    • If purity is compromised, discard the sample according to institutional guidelines for hazardous chemical waste.[6]

Issue 2: My analytical results (e.g., HPLC, GC-MS) show unexpected peaks or a reduced peak area for the parent compound.

  • Possible Cause: The presence of new peaks suggests the formation of degradation products. A reduced peak area indicates a loss of the parent compound. Cathinones are thermally labile, which can lead to degradation during GC-MS analysis, complicating spectral interpretation.[11]

  • Recommended Action:

    • Verify Analytical Method: For GC-MS, minimize thermal degradation by lowering injection port temperatures and reducing residence time.[11][12] High-Performance Liquid Chromatography (HPLC) is often preferred as it is a better technique for analyzing polar and thermally unstable compounds.[15]

    • Analyze a Reference Standard: Compare the chromatogram of your sample to a freshly prepared solution from a certified reference standard to confirm peak identities.

    • Review Storage History: Check the storage temperature and handling procedures for the sample . Deviations from the recommended -20°C can accelerate degradation.[8]

// Node Definitions start [label="Suspected Sample Degradation\n(e.g., color change, poor results)", fillcolor="#FBBC05", fontcolor="#202124"]; check_appearance [label="Visually Inspect Sample\n(Solid & Solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; appearance_ok [label="Appearance is Normal", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; appearance_bad [label="Color Change / Clumping\n/ Precipitation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_purity [label="Perform Purity Analysis\n(HPLC-UV Recommended)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; compare_standard [label="Compare Results to\nCertified Reference Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purity_ok [label="Purity > 98% and\nNo Major Degradants?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; use_sample [label="Proceed with Experiment", fillcolor="#34A853", fontcolor="#FFFFFF"]; discard_sample [label="Quarantine & Dispose of Sample\nPer Safety Protocols", fillcolor="#EA4335", fontcolor="#FFFFFF"]; review_storage [label="Review Storage & Handling\nProtocols", fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions start -> check_appearance [color="#5F6368"]; check_appearance -> appearance_ok [label="No Change", color="#5F6368"]; check_appearance -> appearance_bad [label="Change", color="#5F6368"]; appearance_ok -> analyze_purity [color="#5F6368"]; appearance_bad -> analyze_purity [color="#5F6368"]; analyze_purity -> compare_standard [color="#5F6368"]; compare_standard -> purity_ok [color="#5F6368"]; purity_ok -> use_sample [label="Yes", color="#34A853"]; purity_ok -> discard_sample [label="No", color="#EA4335"]; discard_sample -> review_storage [color="#5F6368"]; }

Caption: Troubleshooting workflow for suspected sample degradation.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. This method should be validated in your laboratory.

1. Objective: To quantify the purity of a 2-EEC sample and detect the presence of degradation products. Reversed-phase HPLC is the most common mode for cathinone (B1664624) analysis.[15][16]

2. Materials:

  • 2-Ethylethcathinone HCl (sample and certified reference standard)

  • Acetonitrile (HPLC Grade)

  • Ammonium formate (B1220265) or Formic acid

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

  • Autosampler vials

3. Equipment:

  • HPLC system with UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

4. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Preparation:

    • Accurately weigh ~10 mg of the 2-EEC reference standard.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Prepare a sample solution at a concentration of ~100 µg/mL using the same diluent as the standards.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 255 nm (based on reported UV max for 4-EEC).[17]

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 80% B

      • 10-12 min: 80% B

      • 12-13 min: 80% to 20% B

      • 13-18 min: 20% B (re-equilibration)

5. Data Analysis:

  • Integrate the peak area of 2-EEC in both the standard and sample chromatograms.

  • Calculate the concentration of the sample using the calibration curve.

  • Calculate purity as: (Peak Area of 2-EEC / Total Peak Area of all peaks) * 100%.

  • Degradation is indicated by the presence of significant additional peaks not present in the reference standard chromatogram.

// Node Definitions prep_mobile [label="1. Prepare & Degas\nMobile Phases (A & B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_std [label="2. Prepare Standard Solutions\n(Calibration Curve)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_sample [label="3. Prepare & Filter\nTest Sample Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup_hplc [label="4. Set Up HPLC Instrument\n(Install Column, Purge System)", fillcolor="#FBBC05", fontcolor="#202124"]; run_analysis [label="5. Run Analysis\n(Inject Standards & Sample)", fillcolor="#34A853", fontcolor="#FFFFFF"]; process_data [label="6. Process Data\n(Integrate Peaks, Generate Curve)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calc_purity [label="7. Calculate Purity &\nAssess Degradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="8. Report Results", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edge Definitions prep_mobile -> setup_hplc [color="#5F6368"]; prep_std -> run_analysis [color="#5F6368"]; prep_sample -> run_analysis [color="#5F6368"]; setup_hplc -> run_analysis [color="#5F6368"]; run_analysis -> process_data [color="#5F6368"]; process_data -> calc_purity [color="#5F6368"]; calc_purity -> report [color="#5F6368"]; }

Caption: Workflow for HPLC purity analysis of 2-EEC.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Ethylethcathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 2-Ethylethcathinone (B1652421) hydrochloride. While specific validated method data for 2-Ethylethcathinone is limited in published literature, this guide draws upon established validation parameters for structurally similar synthetic cathinones to provide a robust comparative framework.

Introduction to 2-Ethylethcathinone Hydrochloride

This compound is a synthetic stimulant of the cathinone (B1664624) class.[1] Like other synthetic cathinones, it is a psychoactive substance and its detection and quantification are of significant interest in forensic toxicology, clinical chemistry, and pharmaceutical research. The molecular formula of this compound is C13H20ClNO.

Analytical Methodologies: A Comparative Overview

The two predominant analytical techniques for the quantification of synthetic cathinones are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a robust and widely available method in forensic laboratories.[2] However, the analysis of synthetic cathinones by GC-MS can be challenging due to their thermal instability, which may require derivatization to improve volatility and reduce degradation in the hot injection port.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred alternative for the analysis of many drug compounds, including synthetic cathinones.[2][4] This technique separates compounds in the liquid phase, thus avoiding the high temperatures that can cause degradation of thermally labile molecules. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for the detection of low concentrations of analytes in complex matrices.[5][6]

Performance Comparison: GC-MS vs. LC-MS/MS

The following tables summarize typical validation parameters for the analysis of synthetic cathinones using GC-MS and LC-MS/MS, based on data from related compounds. These values provide an expected performance range for a validated method for this compound.

Table 1: Comparison of Typical Quantitative Performance Parameters

ParameterGC-MS / GC-MS/MS (for related cathinones)LC-MS/MS (for related cathinones)
Limit of Detection (LOD) 0.02 - 5 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 1 - 10 ng/mL0.25 - 5 ng/mL
Linearity (R²) > 0.99> 0.99
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%

Table 2: Summary of Method Characteristics

CharacteristicGC-MS / GC-MS/MSLC-MS/MS
Sample Preparation Often requires derivatizationTypically protein precipitation and dilution
Analysis Time Longer due to derivatization and chromatographic run timesGenerally faster
Thermal Stability Issues Significant for many cathinonesMinimal
Selectivity Good, can be improved with MS/MSExcellent with MS/MS
Sensitivity Generally lower than LC-MS/MSHigh
Matrix Effects Less prone to ion suppression/enhancementCan be significant, requires careful method development

Experimental Protocols

GC-MS Method for Qualitative Identification of 2-Ethylethcathinone

This protocol is based on the SWGDRUG monograph for 2-ethylethcathinone and is suitable for qualitative identification.[1] For quantitative analysis, a full validation including the determination of linearity, LOD, LOQ, accuracy, and precision would be required.

1. Sample Preparation:

  • Accurately weigh a reference standard of this compound.

  • Prepare a stock solution in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare working solutions by serial dilution of the stock solution.

  • For analysis, dilute the sample in a non-polar solvent like chloroform.

2. GC-MS Parameters:

  • GC System: Agilent Gas Chromatograph or equivalent.

  • Column: DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program: 100°C initial temperature, hold for 1 min, then ramp to 300°C at 20°C/min, and hold for 5 min.

  • Injection Mode: Splitless.

  • MS System: Agilent Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-500.

LC-MS/MS Method for Quantitative Analysis of Synthetic Cathinones

This protocol is a generalized procedure based on validated methods for a range of synthetic cathinones and would require optimization and validation for this compound.[5][6]

1. Sample Preparation (for biological matrices like blood or urine):

  • To 100 µL of sample, add an internal standard solution.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Dilute the supernatant with mobile phase A before injection.

2. LC-MS/MS Parameters:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute the analyte, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for 2-Ethylethcathinone would need to be determined.

Visualization of Workflows and Concepts

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Report Report Generation Quantification->Report

Caption: Workflow for GC-MS analysis of 2-Ethylethcathinone.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Dilution Dilution Protein_Precipitation->Dilution Injection Injection into LC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 Fragmentation Fragmentation (Q2) MS1->Fragmentation MS2 Product Ion Detection (Q3) Fragmentation->MS2 Data_Acquisition Data Acquisition (MRM) MS2->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Report Report Generation Quantification->Report

Caption: Workflow for LC-MS/MS analysis of 2-Ethylethcathinone.

Validation_Parameters cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_robustness Method Reliability Validation Method Validation Specificity Specificity Validation->Specificity Selectivity Selectivity Validation->Selectivity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

Conclusion

Both GC-MS and LC-MS/MS can be validated for the analysis of this compound. The choice of method will depend on the specific requirements of the laboratory, including the available instrumentation, the required sensitivity, and the sample throughput.

  • GC-MS is a reliable and widely accessible technique, particularly for qualitative identification. For quantitative analysis, careful method development is necessary to address the potential for thermal degradation of cathinones.

  • LC-MS/MS offers superior sensitivity and selectivity and avoids issues with thermal lability, making it the preferred method for the quantitative analysis of this compound in complex biological matrices, especially when low detection limits are required.[4][6]

Ultimately, a thorough method validation according to established guidelines is crucial to ensure the accuracy, precision, and reliability of the analytical results for this compound, regardless of the chosen technique.

References

A Comparative Guide to Inter-Laboratory Analysis of 2-Ethoxyethyl-N-cyanoacetamide (2-EEC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of two common analytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of 2-ethoxyethyl-N-cyanoacetamide (2-EEC) in a pharmaceutical matrix. The data herein is based on a hypothetical inter-laboratory study designed to assess the methods' performance characteristics across multiple laboratories, providing a robust understanding of their suitability for quality control and research applications.

The objective of an inter-laboratory comparison, often referred to as a round-robin study, is to establish the reproducibility and transferability of an analytical method.[1] By having multiple laboratories analyze identical samples, it is possible to determine the level of agreement between different sites and to identify potential sources of variability.[2][3] This process is a cornerstone of method validation, ensuring that an analytical procedure is fit for its intended purpose.[4]

Experimental Workflow for Inter-Laboratory Comparison

The following diagram outlines the typical workflow for conducting an inter-laboratory comparison study for an analytical method.

Inter-Laboratory_Comparison_Workflow cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab 1, 2, 3...) A Homogeneous Sample Preparation (2-EEC in Matrix) B Sample Blinding and Coding A->B C Distribution to Participating Labs B->C G Sample Receipt and Storage C->G D Data Collection and Compilation E Statistical Analysis (Repeatability & Reproducibility) D->E F Final Report Generation E->F H Analysis using HPLC-UV Method G->H I Analysis using LC-MS/MS Method G->I J Data Reporting to Coordinator H->J I->J J->D

Caption: Workflow of a typical inter-laboratory comparison study.

Quantitative Data Summary

The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS for the quantification of 2-EEC, based on the aggregated results from the hypothetical inter-laboratory study. The data represents the mean values across all participating laboratories.

Performance CharacteristicHPLC-UVLC-MS/MS
Linearity (r²) 0.9985> 0.999
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 97.5% - 103.2%98.9% - 101.5%
Precision (Repeatability, %RSD) < 3.5%< 2.0%
Precision (Intermediate, %RSD) < 5.0%< 3.0%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below. These protocols were distributed to all participating laboratories to ensure consistency in the analytical approach.

1. Sample Preparation

A common sample preparation protocol was used for both HPLC-UV and LC-MS/MS analyses to minimize variability arising from the extraction process.

  • Protein Precipitation:

    • To 100 µL of the plasma sample containing 2-EEC, add 300 µL of acetonitrile (B52724).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the sample at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 275 nm.[5]

    • Run Time: 10 minutes.

3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Run Time: 5 minutes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical Mass Transitions:

      • 2-EEC: m/z 169.1 → 113.1 (Quantifier), m/z 169.1 → 86.1 (Qualifier).

      • Internal Standard (IS): A stable isotope-labeled 2-EEC would be ideal.

Signaling Pathway and Mechanism of Action (Illustrative)

While the primary focus of this guide is the analytical methodology, understanding the biological context of a compound is crucial in drug development. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like 2-EEC, for illustrative purposes.

Hypothetical_Signaling_Pathway A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F G Cellular Response F->G H 2-EEC H->D Inhibition

Caption: A hypothetical signaling pathway modulated by 2-EEC.

References

A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS for 2-Ethoxyethyl Chloroformate (2-EEC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of reactive compounds like 2-ethoxyethyl chloroformate (2-EEC) is paramount. The choice of analytical methodology is a critical decision that impacts data quality, sensitivity, and sample throughput. This guide provides an objective comparison of two powerful techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-EEC and its related ethoxyethyl compounds.

Quantitative Performance Comparison

The selection of an analytical method is often driven by its quantitative performance characteristics. The following table summarizes key performance parameters for both LC-MS/MS and GC-MS based on data from the analysis of related 2-ethoxyethyl compounds.

Performance ParameterLC-MS/MS (for Alcohol Ethoxylates)GC-MS (for 2-Ethoxyethanol (B86334)/Acetate)
Limit of Detection (LOD) As low as 0.1 pg injected for some ethoxymers0.46 ng for 2-ethoxyethyl acetate (B1210297)
Limit of Quantification (LOQ) Not explicitly stated, but method is highly sensitiveNot explicitly stated, but method is well-validated
**Linearity (R²) **>0.99 for a wide range of ethoxylatesNot explicitly stated, but method is validated
Precision (RSD) Not explicitly statedNot explicitly stated in the summary
Accuracy (Recovery) 37% to 69% for various ethoxylates>99% for 2-ethoxyethyl acetate after 15 days of storage

Experimental Protocols

Detailed methodologies for both LC-MS/MS and GC-MS are crucial for successful implementation. The following protocols are based on validated methods for related compounds and can be adapted for 2-EEC analysis.

LC-MS/MS Method for Alcohol Ethoxylates

This method is suitable for the analysis of non-volatile ethoxylated compounds and can be adapted for 2-EEC, potentially after derivatization to a more stable and less reactive species.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with the appropriate solvent.

  • Loading: Load the aqueous sample onto the SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analytes of interest with a suitable organic solvent.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: Waters Acquity UPLC BEH C18 column (1.7 μm, 2.1 x 50 mm).

  • Mobile Phase A: 2 mM ammonium (B1175870) acetate in water.

  • Mobile Phase B: 2 mM ammonium acetate in acetonitrile.

  • Gradient: Start at 50% B, ramp to 100% B over 8 minutes, and hold for 3 minutes.

  • Injection Volume: 25 µL.

  • Ionization Mode: Positive-mode electrospray ionization (ESI+).

  • Mass Spectrometry: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

GC-MS Method for 2-Ethoxyethanol and 2-Ethoxyethyl Acetate

This method is well-established for the analysis of volatile and semi-volatile organic compounds like 2-ethoxyethanol and its acetate derivative.

1. Sample Collection and Preparation

  • Collection: Draw a known volume of air through a charcoal tube.

  • Desorption: Desorb the analytes from the charcoal using a 95/5 (v/v) mixture of methylene (B1212753) chloride and methanol.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890 Series or similar.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Ultra-pure Nitrogen at a constant flow.

  • Temperature Program: 60 °C for 1 min, then ramp at 20 °C/min to 250 °C, and hold for 5 min.

  • Detector Temperature (FID): 250 °C.

Experimental and Logical Workflows

To visualize the analytical processes and the cross-validation logic, the following diagrams are provided.

LC-MS/MS and GC-MS Analytical Workflows for 2-EEC cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lc_sample Sample lc_prep Sample Preparation (e.g., SPE, Derivatization) lc_sample->lc_prep lc_analysis LC-MS/MS Analysis lc_prep->lc_analysis lc_data Data Acquisition & Processing lc_analysis->lc_data lc_results Quantitative Results lc_data->lc_results gc_sample Sample gc_prep Sample Preparation (e.g., Desorption, Derivatization) gc_sample->gc_prep gc_analysis GC-MS Analysis gc_prep->gc_analysis gc_data Data Acquisition & Processing gc_analysis->gc_data gc_results Quantitative Results gc_data->gc_results

Caption: A flowchart illustrating the general experimental workflows for LC-MS/MS and GC-MS analysis.

Cross-Validation Logical Flow cluster_validation Cross-Validation Process start Define Analytical Requirements (Sensitivity, Specificity, etc.) lcms_dev LC-MS/MS Method Development & Validation start->lcms_dev gcms_dev GC-MS Method Development & Validation start->gcms_dev sample_analysis Analyze Identical Samples by Both Methods lcms_dev->sample_analysis gcms_dev->sample_analysis data_comp Compare Quantitative Results (e.g., Bland-Altman plot, t-test) sample_analysis->data_comp method_select Select Optimal Method Based on Performance & Requirements data_comp->method_select

Caption: A diagram outlining the logical steps involved in a cross-validation study of two analytical methods.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques that can be successfully applied to the analysis of 2-ethoxyethyl compounds.

LC-MS/MS offers exceptional sensitivity, making it ideal for trace-level detection. Its applicability to a wide range of compounds, including those that are non-volatile or thermally labile, provides significant flexibility. However, matrix effects can be a challenge, and the recovery rates for some compounds may be lower.

GC-MS is a robust and reliable technique, particularly for volatile and semi-volatile analytes like 2-ethoxyethanol and its derivatives. It often demonstrates high recovery rates and is less susceptible to matrix effects than LC-MS/MS. The requirement for analyte volatility may necessitate derivatization for some compounds.

Ultimately, the choice between LC-MS/MS and GC-MS for 2-EEC analysis will depend on the specific requirements of the study, including the sample matrix, the required level of sensitivity, and the available instrumentation. For ultra-trace analysis, LC-MS/MS may be the preferred method, while GC-MS offers a rugged and high-recovery option for routine analysis. A thorough method validation is essential to ensure the accuracy and reliability of the chosen technique for the specific application.

A Comparative Guide to the Neurochemical Profiles of Mephedrone and 2-EEC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurochemical profiles of two synthetic cathinones: 4-methylmethcathinone (mephedrone) and 2-ethylethcathinone (B1652421) (2-EEC). While extensive experimental data exists for mephedrone (B570743), allowing for a robust characterization of its interactions with key neurotransmitter systems, 2-EEC remains largely unstudied. This document summarizes the available quantitative data for mephedrone, outlines the standard experimental protocols used for such characterization, and offers a theoretical comparison for 2-EEC based on established structure-activity relationships (SAR) within the synthetic cathinone (B1664624) class.

Introduction

Mephedrone (4-MMC) is a well-characterized synthetic cathinone known for its potent stimulant and entactogenic effects.[1] Its mechanism of action involves the release of monoamine neurotransmitters.[2] 2-Ethylethcathinone (2-EEC) is a structural analogue of mephedrone. However, a thorough review of scientific literature reveals that its pharmacological and toxicological properties have not been evaluated.[3] This guide aims to collate the known neurochemical data for mephedrone and provide a framework for the potential evaluation of 2-EEC.

Neurochemical Profile: Mephedrone vs. 2-EEC

The primary mechanism of action for many synthetic cathinones is their interaction with monoamine transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET).[4][5] They can act as either reuptake inhibitors (blockers) or substrate-type releasers. Mephedrone is known to be a non-selective substrate, meaning it both inhibits reuptake and promotes the reverse transport (efflux) of dopamine, serotonin, and norepinephrine.[1][2]

Quantitative Analysis of Transporter Interactions

The following table summarizes the in vitro data for mephedrone's potency as an inhibitor of human monoamine transporters.

CompoundDAT IC50 (μM)SERT IC50 (μM)NET IC50 (μM)DAT/SERT Ratio
Mephedrone 5.919.31.90.31
2-EEC Data Not AvailableData Not AvailableData Not AvailableData Not Available
Table 1: Comparative Monoamine Transporter Inhibition Potency. IC50 values represent the concentration of the drug required to inhibit 50% of the transporter activity. A lower IC50 value indicates higher potency. The DAT/SERT ratio provides an indication of the drug's relative selectivity for dopamine versus serotonin transporters. Data for mephedrone sourced from Mayer et al. (2016).[6]

Note on 2-EEC: As indicated, no published experimental data on the monoamine transporter affinity for 2-EEC is currently available.

Structure-Activity Relationship (SAR) and Theoretical Comparison

While lacking direct data for 2-EEC, we can infer potential properties based on SAR principles for synthetic cathinones.[5][7]

  • Mephedrone (4-methylmethcathinone): Features a methyl group at the para- (4-) position of the phenyl ring and an N-methyl group. The para-substitution is known to influence SERT activity.[4]

  • 2-EEC (2-ethylethcathinone): Features an ethyl group at the ortho- (2-) position of the phenyl ring and an N-ethyl group.

The shift of an alkyl group from the para- to the ortho- position, and the increase in size from a methyl to an ethyl group on both the phenyl ring and the nitrogen, could significantly alter its pharmacological profile. Generally, bulkier substituents on the phenyl ring can decrease potency at DAT.[8] The larger N-ethyl group compared to mephedrone's N-methyl group may also influence transporter interactions. Without experimental validation, the precise effects on potency and selectivity for DAT, SERT, and NET for 2-EEC remain speculative.

Signaling Pathways and Mechanism of Action

Mephedrone acts as a monoamine transporter substrate, leading to increased synaptic concentrations of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). This is achieved by inhibiting reuptake and, more significantly, by inducing transporter-mediated efflux of these neurotransmitters from the presynaptic neuron.

Monoamine_Releaser_MoA General Mechanism of Action for a Monoamine Releaser cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Vesicles DA Vesicles->DA Release MAO MAO DAT DAT/SERT/NET DA_cleft DAT->DA_cleft Induces Efflux Drug Mephedrone Drug->DAT Binds to Transporter DA->MAO Metabolism DA->DAT Reuptake DA_cleft->DAT Reuptake Receptors Postsynaptic Receptors DA_cleft->Receptors Binding Signal Signal Receptors->Signal Signal Transduction

Caption: Monoamine transporter substrate mechanism.

Experimental Protocols

The characterization of a compound's neurochemical profile at monoamine transporters typically involves in vitro assays using cell lines expressing the human transporters (hDAT, hSERT, hNET) or synaptosome preparations from rodent brain tissue.

Monoamine Transporter Uptake Inhibition Assay

This assay measures a drug's ability to block the reuptake of a radiolabeled neurotransmitter.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing hDAT, hSERT, or hNET are cultured to confluence in appropriate media.

  • Assay Preparation: Cells are harvested and plated in 96-well plates. On the day of the assay, the culture medium is removed, and cells are washed with a Krebs-HEPES buffer.

  • Drug Incubation: Cells are pre-incubated for a short period (e.g., 10 minutes) with various concentrations of the test compound (e.g., mephedrone) or a vehicle control.

  • Initiation of Uptake: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) is added to each well to initiate the uptake process.

  • Termination: After a brief incubation period (e.g., 1-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

Uptake_Inhibition_Workflow Experimental Workflow for Uptake Inhibition Assay A Culture HEK-293 cells expressing hDAT, hSERT, or hNET B Plate cells in 96-well plates A->B C Pre-incubate with test compound (e.g., Mephedrone) B->C D Add radiolabeled neurotransmitter ([³H]DA, [³H]5-HT, or [³H]NE) C->D E Incubate to allow uptake D->E F Terminate by washing with ice-cold buffer E->F G Lyse cells and measure radioactivity via LSC F->G H Calculate IC50 values using non-linear regression G->H

Caption: Workflow for monoamine uptake inhibition assays.

Neurotransmitter Release Assay

This assay measures a drug's ability to induce reverse transport (efflux) of a pre-loaded radiolabeled substrate.

  • Cell Preparation: Cells expressing the target transporter are plated as in the uptake assay.

  • Substrate Loading: Cells are incubated with a radiolabeled substrate (e.g., [³H]MPP⁺, a dopamine analogue, or [³H]dopamine) until a steady-state intracellular concentration is achieved.

  • Washing: Extracellular radiolabel is washed away.

  • Induction of Release: The cells are then exposed to various concentrations of the test compound (e.g., mephedrone).

  • Sample Collection: The extracellular buffer (superfusate) is collected at specific time points.

  • Quantification: The amount of radioactivity released into the buffer is measured by liquid scintillation counting.

  • Data Analysis: The data are used to generate concentration-response curves, from which the EC50 value (the concentration that produces 50% of the maximal release effect) is calculated.

Conclusion

Mephedrone is a potent, non-selective monoamine transporter substrate with a well-documented neurochemical profile, characterized by its ability to inhibit reuptake and induce the release of dopamine, serotonin, and norepinephrine. In contrast, 2-ethylethcathinone (2-EEC) is a poorly understood compound with no publicly available experimental data regarding its neurochemical properties. Based on structure-activity relationships, the structural modifications in 2-EEC compared to mephedrone are expected to alter its potency and selectivity at monoamine transporters, but empirical validation is required. The experimental protocols detailed in this guide provide a standard methodology for the future characterization of 2-EEC and other novel synthetic cathinones, which is essential for understanding their potential neuropharmacological and toxicological effects.

References

The Structural Dance of Psychoactivity: A Comparative Guide to 2-Ethylethcathinone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of synthetic cathinones, offering insights for researchers and drug development professionals.

The landscape of psychoactive substances is in a perpetual state of flux, with novel synthetic compounds continually emerging. Among these, synthetic cathinones, analogs of the naturally occurring stimulant found in the khat plant, represent a significant and evolving class. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Ethylethcathinone and its analogs, focusing on their interactions with monoamine transporters. While direct experimental data for 2-Ethylethcathinone is limited in the public domain, its pharmacological profile can be inferred from the well-established SAR of closely related cathinone (B1664624) derivatives. This guide synthesizes available data to provide a framework for understanding how subtle molecular modifications can dramatically alter the potency and selectivity of these compounds.

Unveiling the Pharmacological Profile: Monoamine Transporter Interactions

The primary mechanism of action for synthetic cathinones involves their interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. Synthetic cathinones can act as either reuptake inhibitors (blockers) or substrate-releasers, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.[1]

The affinity and activity of these compounds at each transporter are critically influenced by their chemical structure. Modifications to three key areas of the cathinone scaffold—the aromatic ring, the α-carbon, and the amino group—dictate their pharmacological profile.

Data Presentation: A Comparative Look at Cathinone Analogs

Table 1: Influence of N-Alkylation on Monoamine Transporter Inhibition (IC50 in nM)

CompoundN-SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Cathinone-H1,2803884,930
Methcathinone-CH377371,180
Ethcathinone -CH2CH3 1,014 99.3 (EC50) >10,000
N,N-Dimethylcathinone-CH3, -CH32401,1403,190

Data sourced from multiple studies and reviews. Note: Ethcathinone data includes an EC50 value for NET, indicating it acts as a releaser.[2]

Table 2: Influence of Aromatic Ring Substitution on Methcathinone Analogs (IC50 in nM)

CompoundRing SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
MethcathinoneUnsubstituted77371,180
Mephedrone (B570743) (4-MMC)4-Methyl14950509
3-MMC3-Methyl8153347
4-FMC4-Fluoro12044420

Data compiled from various pharmacological studies.

Table 3: Influence of α-Alkyl Chain Length on Pyrrolidinophenone Analogs (IC50 in nM)

Compoundα-Alkyl ChainDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
α-PPPPropyl12.118.4411
α-PBPButyl5.29.7227
α-PVPPentyl2.64.9163

Data from studies on α-pyrrolidinophenone derivatives.

Deciphering the Structure-Activity Relationship

The data presented in the tables above, along with numerous research findings, allow for the formulation of several key SAR principles for cathinone analogs:

  • N-Alkylation: Increasing the size of the N-alkyl substituent generally decreases potency at DAT and SERT, while maintaining or sometimes increasing potency at NET.[3] Ethcathinone, with its N-ethyl group, demonstrates a preference for NET.[2]

  • Aromatic Ring Substitution: The position and nature of the substituent on the phenyl ring significantly impact transporter selectivity. Para-substitution, as seen in mephedrone (4-methylmethcathinone), tends to increase serotonergic activity compared to the parent compound.[3] Meta-substitution, as in 3-methylmethcathinone (3-MMC), often retains higher dopaminergic and noradrenergic potency.[3]

  • α-Alkyl Chain Length: In the case of pyrrolidinophenone analogs, elongating the α-alkyl chain from propyl to pentyl generally leads to a progressive increase in potency at all three monoamine transporters.

  • β-Keto Group: The presence of the β-keto group is a defining feature of cathinones. Its reduction to a hydroxyl group, as seen in the metabolic conversion of cathinones to their corresponding ephedrine (B3423809) analogs, generally reduces activity at monoamine transporters.

Based on these principles, 2-Ethylethcathinone , with an ethyl group on both the nitrogen and the 2-position of the phenyl ring, is predicted to be a potent norepinephrine reuptake inhibitor or releaser, with likely lower activity at the dopamine and serotonin transporters. The 2-ethyl substitution on the phenyl ring may further modulate its interaction with the transporters, potentially influencing its potency and selectivity profile compared to its isomers.

Experimental Protocols: A Look Under the Hood

The quantitative data presented in this guide are primarily derived from in vitro monoamine transporter uptake inhibition assays. The following provides a generalized methodology for such experiments.

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the concentration of a test compound that inhibits 50% of the specific uptake (IC50) of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

Materials:

  • Human embryonic kidney (HEK 293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds (e.g., 2-Ethylethcathinone and its analogs).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture the transfected HEK 293 cells in appropriate media until they reach a suitable confluency.

  • Assay Preparation: On the day of the experiment, harvest the cells and resuspend them in the assay buffer.

  • Incubation: Aliquots of the cell suspension are pre-incubated with varying concentrations of the test compound or vehicle for a specified time at a controlled temperature (e.g., room temperature or 37°C).

  • Uptake Initiation: The uptake reaction is initiated by the addition of the radiolabeled substrate.

  • Uptake Termination: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration through glass fiber filters, which traps the cells while allowing the unbound radiolabel to pass through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.

  • Quantification: The radioactivity retained on the filters, which represents the amount of substrate taken up by the cells, is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for each test compound at each transporter.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and processes.

SAR_Relationships cluster_modifications Structural Modifications cluster_effects Pharmacological Effects Aromatic Aromatic Ring (Position & Nature of Substituent) Potency Potency at DAT, NET, SERT Aromatic->Potency Impacts Selectivity Selectivity for DAT vs. NET vs. SERT Aromatic->Selectivity Strongly Influences Alpha α-Alkyl Chain (Length) Alpha->Potency Modulates Amino Amino Group (N-Alkylation) Amino->Potency Significantly Alters Amino->Selectivity Affects Activity Reuptake Inhibitor vs. Releaser Potency->Activity Selectivity->Activity

Caption: Key structural modifications and their impact on pharmacological effects.

Experimental_Workflow start Start: Cell Culture (HEK 293 cells with hDAT, hNET, or hSERT) prepare Assay Preparation (Harvest and resuspend cells) start->prepare incubate Incubation (Cells + Test Compound) prepare->incubate add_radiolabel Add Radiolabeled Substrate ([³H]DA, [³H]NE, or [³H]5-HT) incubate->add_radiolabel terminate Terminate Uptake (Rapid Filtration) add_radiolabel->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Data Analysis (Calculate IC50 values) quantify->analyze end End: Determine Potency analyze->end

Caption: Workflow for monoamine transporter uptake inhibition assay.

Signaling_Pathway Cathinone Synthetic Cathinone (e.g., 2-Ethylethcathinone) Transporter Monoamine Transporter (DAT, NET, or SERT) Cathinone->Transporter Binds to Reuptake Inhibition of Neurotransmitter Reuptake Transporter->Reuptake Leads to Release Induction of Neurotransmitter Release Transporter->Release Can lead to Synaptic_Conc Increased Synaptic Neurotransmitter Concentration Reuptake->Synaptic_Conc Release->Synaptic_Conc Receptor_Activation Postsynaptic Receptor Activation Synaptic_Conc->Receptor_Activation Downstream Downstream Signaling Cascades Receptor_Activation->Downstream Psychoactive_Effects Psychoactive Effects (Stimulation, etc.) Downstream->Psychoactive_Effects

Caption: General signaling pathway of synthetic cathinones.

Conclusion: A Framework for Future Research

The structure-activity relationship of synthetic cathinones is a complex and multifaceted field of study. While a comprehensive pharmacological profile of 2-Ethylethcathinone remains to be fully elucidated through direct experimental investigation, the established SAR of its analogs provides a robust framework for predicting its likely effects. The principles outlined in this guide—the profound influence of N-alkylation, aromatic ring substitution, and α-alkyl chain length on monoamine transporter interactions—serve as a valuable tool for researchers, scientists, and drug development professionals. A deeper understanding of these relationships is crucial for predicting the pharmacological and toxicological profiles of newly emerging synthetic cathinones and for the development of potential therapeutic agents that target the monoamine transport system. Further research dedicated to the direct characterization of 2-Ethylethcathinone and its isomers is warranted to validate these predictions and expand our knowledge of this evolving class of psychoactive compounds.

References

Navigating the Analytical Maze: A Comparative Guide to Method Validation for Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The rapid emergence of novel psychoactive substances (NPS) presents a formidable challenge to forensic and clinical toxicology laboratories. To aid researchers, scientists, and drug development professionals in this evolving landscape, this guide provides a comprehensive comparison of analytical methods for the identification and quantification of NPS, complete with supporting experimental data and detailed protocols.

The accurate detection of NPS is complicated by their vast structural diversity and the constant introduction of new analogues.[1] Consequently, the validation of analytical methods is paramount to ensure reliable and reproducible results suitable for their intended purpose.[2][3] This guide will delve into the key performance characteristics of various analytical techniques and provide a framework for robust method validation.

Comparative Analysis of Analytical Techniques

The primary analytical methods for NPS detection include immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] High-resolution mass spectrometry (HRMS) is also increasingly employed due to its enhanced sensitivity and specificity.[5]

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application
Immunoassay Antigen-antibody bindingRapid screening, high-throughputProne to cross-reactivity, may not detect novel analoguesPreliminary screening of biological samples
GC-MS Separation by gas chromatography, detection by mass spectrometryWell-established, good for volatile compoundsRequires derivatization for some NPS, thermal degradation of some analytesIdentification and quantification of synthetic cathinones and phenethylamines[1]
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometryHigh sensitivity and specificity, suitable for a wide range of compoundsMatrix effects can be a challenge"Gold standard" for the quantification of various NPS classes, including synthetic cannabinoids and opioids[5]
HRMS High-resolution mass analysisExcellent for structural elucidation of unknown compounds, high sensitivityHigher instrumentation costIdentification of novel NPS and their metabolites

Key Validation Parameters: A Quantitative Comparison

Method validation ensures that an analytical procedure is fit for its intended purpose.[6] The following table summarizes typical performance characteristics for LC-MS/MS methods, the most widely used technique for NPS quantification.[5][7] These values serve as a benchmark and may vary depending on the specific analyte, matrix, and instrumentation.

Validation ParameterSynthetic Cannabinoids (in whole blood)[8]Synthetic Cathinones (in urine)Fentanyl Analogues (in oral fluid)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL0.05 - 0.2 ng/mL
Limit of Quantification (LOQ) 0.25 - 5 ng/mL1 - 10 ng/mL0.1 - 0.5 ng/mL
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%< 15%
Recovery 70 - 120%65 - 115%75 - 110%
Matrix Effect Investigated and compensated forInvestigated and compensated forInvestigated and compensated for

Note: The values presented are aggregated from multiple sources for illustrative purposes and should not be considered absolute.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of analytical methods.

Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples
  • Sample Pre-treatment: Centrifuge 5 mL of urine at 4000 rpm for 10 minutes.

  • Internal Standard Spiking: Add an appropriate internal standard solution to the supernatant.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution.

  • Elution: Elute the analytes with 2 mL of a 2% formic acid in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest.[4]

    • Flow Rate: 0.3 - 0.5 mL/min.[4]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.[4]

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[4]

Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagrams illustrate the general workflow for method validation and the logical relationship between key validation parameters.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Application A Select Analytical Technique B Optimize Sample Preparation A->B C Optimize Instrumental Parameters B->C D Selectivity / Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Matrix Effect & Recovery G->H I Stability H->I J Sample Analysis I->J Implement Method K Quality Control J->K K->J Monitor Performance G Reliability Method Reliability Accuracy Accuracy (Trueness) Reliability->Accuracy Precision Precision (Repeatability, Intermediate Precision) Reliability->Precision Selectivity Selectivity (Interference Free) Reliability->Selectivity Sensitivity Sensitivity (LOD, LOQ) Reliability->Sensitivity Linearity Linearity (Proportionality) Reliability->Linearity Robustness Robustness (Method Tolerance) Reliability->Robustness

References

A Comparative Guide to Reference Standards for 2-Ethylethcathinone Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analytical determination of synthetic cathinones, such as 2-Ethylethcathinone hydrochloride (2-EEC), is crucial for forensic, clinical, and research applications. The quality of the reference standard is paramount for achieving reliable and reproducible results. This guide provides a comparison of commercially available reference standards for this compound and details the analytical methodologies for their characterization and use.

Comparison of Commercially Available Reference Standards

The selection of a suitable reference standard is a critical first step in any analytical workflow. Key parameters to consider include purity, the availability of a comprehensive Certificate of Analysis (CoA), and the supplier's quality certifications. Below is a comparison of this compound reference standards offered by prominent suppliers.

Table 1: Comparison of this compound Reference Standards

FeatureSupplier 1: MedChemExpressSupplier 2: Cayman Chemical
Product Name 2-EEC hydrochloride2-Ethylethcathinone (hydrochloride)
CAS Number 2446466-59-52446466-59-5
Molecular Formula C₁₃H₂₀ClNOC₁₃H₁₉NO • HCl
Molecular Weight 241.76241.8
Purity 99.9%[1]≥98%[2]
Format SolidCrystalline Solid[2]
Certificate of Analysis Available for download[1]Available for download by batch number[2]
Storage -20°C, sealed, away from moisture[1]-20°C[2]
Stability In solvent: -80°C, 6 months; -20°C, 1 month[1]≥ 5 years[2]

Note: The purity stated by MedChemExpress is from a specific batch, while Cayman Chemical provides a general purity specification. It is recommended to obtain the batch-specific Certificate of Analysis for the most accurate purity information.

Experimental Protocols for Analysis

The following protocols are provided for the qualitative and quantitative analysis of this compound reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The following is a typical protocol for the analysis of this compound.[3]

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or chloroform) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of approximately 4 mg/mL.[3]

  • If analyzing the free base, perform a base extraction into chloroform.[3]

Instrumentation and Conditions:

  • Instrument: Agilent gas chromatograph with a mass selective detector (or equivalent).[3]

  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Injector Temperature: 280°C.[3]

  • Injection Volume: 1 µL with a split ratio of 25:1.[3]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 300°C at 12°C/min.

    • Hold at 300°C for 30 minutes.

  • MSD Transfer Line Temperature: 280°C.[3]

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Scan Range: 30-550 amu.[3]

  • Acquisition Mode: Scan.[3]

Expected Results:

The expected retention time for 2-Ethylethcathinone is approximately 7.949 minutes under these conditions.[3] The mass spectrum will show characteristic fragmentation patterns that can be compared to a reference library, such as the Cayman Spectral Library.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the molecular structure of the compound.

Sample Preparation:

  • Dissolve approximately 5 mg of the this compound reference standard in D₂O.[3]

  • Add a known amount of an internal standard, such as maleic acid, for quantitative analysis.[3]

  • Add a reference standard, such as TSP, for chemical shift calibration (0 ppm).[3]

Instrumentation and Parameters:

  • Instrument: 400 MHz NMR spectrometer.[3]

  • Spectral Width: At least -3 ppm to 13 ppm.[3]

  • Pulse Angle: 90°.[3]

  • Delay Between Pulses: 45 seconds.[3]

High-Performance Liquid Chromatography (HPLC) Analysis

While a specific validated HPLC method for this compound was not found in the immediate search, a general reverse-phase HPLC method can be developed and validated for its analysis. The following is a suggested starting point for method development.

Instrumentation and Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted with phosphoric acid). The gradient can be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Method Validation:

A developed HPLC method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing Analytical Workflows

The following diagrams illustrate the typical workflows for the analysis of this compound reference standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Reference Standard prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 gcms Inject into GC-MS prep3->gcms data_acq Data Acquisition gcms->data_acq chrom Chromatogram Analysis data_acq->chrom mass_spec Mass Spectrum Interpretation chrom->mass_spec library Library Comparison mass_spec->library report Generate Report library->report

Caption: Workflow for GC-MS analysis of 2-Ethylethcathinone HCl.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Reference Standard prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 hplc Inject into HPLC prep3->hplc data_acq Data Acquisition hplc->data_acq chrom Chromatogram Integration data_acq->chrom quant Quantification chrom->quant report Generate Report quant->report

Caption: General workflow for HPLC analysis of 2-Ethylethcathinone HCl.

Conclusion

The selection of a high-quality, well-characterized reference standard is fundamental for the accurate analysis of this compound. While both MedChemExpress and Cayman Chemical provide reference standards with high stated purity, researchers should always consult the batch-specific Certificate of Analysis for detailed information on purity and potential impurities. The provided GC-MS and NMR protocols offer robust methods for the identification and characterization of these standards. For quantitative analysis, the development and validation of an in-house HPLC method is recommended to ensure the highest level of accuracy and precision. By following these guidelines, researchers and drug development professionals can ensure the reliability and validity of their analytical results.

References

A Comparative Guide to Proficiency Testing for Synthetic Cathinone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proficiency testing (PT) programs available for the detection of synthetic cathinones. It is designed to assist laboratories in selecting the most suitable program to ensure the quality and accuracy of their analytical results. This document also presents a review of common analytical techniques, including supporting experimental data and detailed methodologies, to serve as a valuable resource for researchers and scientists in the field.

Proficiency Testing Programs: A Comparative Overview

Proficiency testing is a critical component of a laboratory's quality assurance program, providing an external evaluation of their testing capabilities. Several organizations offer PT programs that include synthetic cathinones. Below is a comparison of some of the prominent providers.

ProviderProgram NameSynthetic Cathinones Included (Examples)Matrices OfferedFrequencyPublicly Available Reports
Collaborative Testing Services (CTS) Synthetic Drug AnalysisPentylonePowderAnnualYes[1]
College of American Pathologists (CAP) Synthetic Cannabinoid/Designer DrugsVaries (updated based on prevalence)[2]Urine[3]BiannualParticipants receive individual and summary reports.
RTI International Drug Checking Services (Pilot Program)Controlled and non-controlled substances[4]VariesPilot basisAggregate results sent to participants[4]
Forensic Assurance Controlled SubstancesVaries (may include synthetic cathinones)[5][6]Powders, solids, plant materials[5][6]BiannualParticipants receive individual and statistical summary reports.

Key Observations:

  • Matrices: The most commonly offered matrix for seized drug scenarios is powder.[1][5][6] For toxicological analysis, urine is a common matrix offered by providers like CAP.[3] RTI International also has experience with oral fluid as a matrix in other PT programs.[7]

  • Reporting: All mentioned providers offer summary reports to participating laboratories, which are crucial for comparing performance against peers. However, only the CTS summary report was publicly accessible during this review.

Alternative Quality Assurance Measures

Beyond formal PT programs, laboratories can implement in-house quality assurance measures to monitor their performance. These can include:

  • Analysis of Certified Reference Materials (CRMs): Regularly analyzing CRMs with known concentrations of synthetic cathinones helps validate the accuracy of an analytical method.

  • Inter-laboratory Comparisons: Informal sample exchanges with other trusted laboratories can provide valuable insights into method performance and result concordance.

  • In-house Blind Samples: Introducing blind samples with known compositions into the routine workflow can help assess the proficiency of individual analysts and the overall laboratory process.

Analytical Methodologies for Synthetic Cathinone (B1664624) Detection

The detection and quantification of synthetic cathinones in various matrices are primarily accomplished using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of synthetic cathinones, particularly in seized materials and urine samples.

Experimental Protocol: GC-MS Analysis of Synthetic Cathinones in Urine

This protocol is a generalized example based on common practices in the field.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of urine, add an internal standard.

    • Condition a mixed-mode SPE cartridge with methanol (B129727) and water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water and an appropriate organic solvent.

    • Elute the cathinones with a suitable elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in an appropriate solvent.

    • Add a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to improve the chromatographic properties of the cathinones.

    • Heat the mixture to facilitate the reaction.

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the derivatized extract into the GC-MS system.

    • GC Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to separate the analytes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

Performance Data for GC-MS Methods:

ParameterTypical Range
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 50 ng/mL
Linearity (R²) > 0.99
Recovery 70 - 110%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of synthetic cathinones in biological matrices like blood, plasma, and oral fluid, often without the need for derivatization.

Experimental Protocol: LC-MS/MS Analysis of Synthetic Cathinones in Blood

This protocol is a generalized example based on common practices in the field.

  • Sample Preparation (Protein Precipitation):

    • To a small volume of blood or plasma (e.g., 100 µL), add an internal standard.

    • Add a precipitating agent (e.g., acetonitrile) to remove proteins.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Injection: Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

    • LC Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium (B1175870) formate.

    • Mass Spectrometer: Operate in electrospray ionization (ESI) positive mode.

    • Data Acquisition: Use multiple reaction monitoring (MRM) to achieve high sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each analyte.

Performance Data for LC-MS/MS Methods:

ParameterTypical Range
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL
Linearity (R²) > 0.99
Recovery 80 - 120%

Visualizing Workflows and Relationships

To better illustrate the processes involved in proficiency testing and sample analysis, the following diagrams are provided.

proficiency_testing_workflow cluster_provider Proficiency Test Provider cluster_lab Participating Laboratory cluster_evaluation Performance Evaluation pt_prep Sample Preparation pt_dist Distribution pt_prep->pt_dist Test Samples lab_receive Sample Receipt pt_dist->lab_receive lab_analyze Analysis lab_receive->lab_analyze lab_report Result Submission lab_analyze->lab_report provider_eval Data Evaluation lab_report->provider_eval Results provider_report Summary Report provider_eval->provider_report provider_report->lab_receive Feedback

Caption: A generalized workflow for participation in a proficiency testing program.

analytical_method_comparison cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis Analytical Technique urine Urine spe Solid-Phase Extraction (SPE) urine->spe blood Blood/Plasma ppt Protein Precipitation (PPT) blood->ppt seized Seized Material dilute Dilute & Shoot seized->dilute gcms GC-MS spe->gcms Derivatization often required lcmsms LC-MS/MS ppt->lcmsms dilute->gcms dilute->lcmsms

Caption: Common analytical pathways for synthetic cathinone detection by sample matrix.

References

A Comparative Guide to the In Vitro Metabolism of Mephedrone, Methylone, and MDPV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro metabolism of three distinct synthetic cathinone (B1664624) derivatives: mephedrone (B570743), methylone, and 3,4-methylenedioxypyrovalerone (MDPV). Understanding the metabolic fate of these compounds is crucial for forensic toxicology, drug development, and assessing the potential for drug-drug interactions. This document summarizes key metabolic pathways, presents quantitative experimental data, and provides detailed experimental protocols.

Introduction to Cathinone Metabolism

Synthetic cathinones are structurally related to the naturally occurring stimulant cathinone found in the khat plant. Their metabolism primarily occurs in the liver and involves Phase I and Phase II enzymatic reactions. Phase I reactions, mediated mainly by cytochrome P450 (CYP) enzymes, introduce or expose functional groups to increase hydrophilicity. Common Phase I pathways for cathinones include N-dealkylation, β-ketone reduction, hydroxylation of the aromatic ring or alkyl side chain, and, for compounds with a methylenedioxy group like methylone and MDPV, demethylenation. Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to facilitate excretion.

Comparative Metabolic Pathways

The in vitro metabolism of mephedrone, methylone, and MDPV reveals both common and distinct pathways. CYP2D6 has been identified as a major enzyme in the metabolism of mephedrone and methylone.[1][2] For MDPV, multiple CYP enzymes, including CYP2C19, CYP2D6, and CYP1A2, are involved in its biotransformation.[3]

Mephedrone Metabolism

The primary in vitro metabolic pathways for mephedrone involve:

  • N-demethylation to form normephedrone (B1679929) (4-methylcathinone).[4]

  • Hydroxylation of the tolyl group to produce hydroxytolyl-mephedrone.[1]

  • Reduction of the β-keto group to yield dihydromephedrone.[5]

Mephedrone_Metabolism mephedrone Mephedrone normephedrone Normephedrone (4-methylcathinone) mephedrone->normephedrone N-demethylation (CYP2D6) hydroxytolyl Hydroxytolyl-mephedrone mephedrone->hydroxytolyl Hydroxylation (CYP2D6) dihydro Dihydromephedrone mephedrone->dihydro β-keto reduction

Methylone Metabolism

Methylone undergoes several key metabolic transformations in vitro:

  • Demethylenation of the methylenedioxy ring, followed by O-methylation.

  • N-demethylation to its primary amine metabolite.

  • β-ketone reduction to the corresponding alcohol.[6]

  • The major metabolite identified is dihydroxymethcathinone.[1]

Methylone_Metabolism methylone Methylone demethylenated Dihydroxymethcathinone methylone->demethylenated Demethylenation (CYP2D6) normethylone Nor-methylone methylone->normethylone N-demethylation dihydro_methylone Dihydro-methylone methylone->dihydro_methylone β-keto reduction

MDPV Metabolism

The in vitro metabolism of MDPV is characterized by:

  • Demethylenation of the methylenedioxy ring to form 3,4-catechol-PV.[3]

  • Hydroxylation of the aromatic ring and the alkyl side-chain.[3]

  • Oxidation of the pyrrolidine (B122466) ring.[3]

MDPV_Metabolism mdpv MDPV catechol 3,4-Catechol-PV mdpv->catechol Demethylenation (CYP2C19, CYP2D6, CYP1A2) hydroxylated Hydroxylated Metabolites mdpv->hydroxylated Hydroxylation pyrrolidine_oxidized Pyrrolidine-oxidized Metabolites mdpv->pyrrolidine_oxidized Oxidation

Quantitative Comparison of In Vitro Metabolism

The following tables summarize the available quantitative data for the in vitro metabolism of mephedrone, methylone, and related cathinone derivatives.

Table 1: Michaelis-Menten Kinetic Parameters for Cathinone Derivatives

CompoundEnzymeKm (µM)Vmax (pmol/min/pmol P450 or nmol/min/mg protein)Reference
Methylone CYP2D619.0 ± 4.2 (high affinity)0.046 ± 0.005 (nmol/min/mg protein)[1][7]
1953 ± 761 (low affinity)0.22 ± 0.04 (nmol/min/mg protein)[1][7]
MPPP *CYP2D69.8 ± 2.513.6 ± 0.7 (pmol/min/pmol P450)[8]
CYP2C1947.2 ± 12.5 (high affinity)8.1 ± 1.4 (pmol/min/pmol P450)[8]

*MPPP (4'-Methyl-α-pyrrolidinopropiophenone) is a pyrrolidinophenone derivative included for comparison.

Table 2: In Vitro Intrinsic Clearance (CLint) of Cathinone Derivatives

CompoundIn Vitro SystemCLint (µL/min/mg protein or µL/min/pmol P450)Reference
p-Methoxymethamphetamine (PMMA) *Recombinant CYP2D62.7 ± 0.2 (µL/pmol 2D6/min)[9]

*PMMA is a methamphetamine analogue included as a reference compound metabolized by CYP2D6. Data for mephedrone and MDPV were not explicitly found in the format of intrinsic clearance.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro metabolism studies. Below are generalized protocols for key experiments.

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol outlines the steps for assessing the Phase I metabolism of cathinone derivatives using HLMs.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration typically 0.2-1.0 mg/mL), a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4), and the cathinone derivative substrate (at various concentrations to determine kinetic parameters).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), which also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS to identify and quantify the parent drug and its metabolites.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (HLMs, Buffer, Substrate) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH Regenerating System incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate Reaction (Cold Solvent) incubate->terminate centrifuge Centrifuge to Pellet Protein analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Metabolite Identification and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for identifying and quantifying cathinone metabolites.

  • Chromatographic Separation: The supernatant from the in vitro incubation is injected into a liquid chromatograph. A reversed-phase C18 column is commonly used to separate the parent drug from its more polar metabolites based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is typically employed.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer.

    • Full Scan MS: To obtain the mass-to-charge ratio (m/z) of the parent drug and potential metabolites.

    • Product Ion Scan (MS/MS): The precursor ions of interest are fragmented to generate characteristic product ion spectra, which are used for structural elucidation of the metabolites.

  • Data Analysis: The retention times and mass spectral data of the potential metabolites are compared to those of reference standards, if available. For novel metabolites, the fragmentation patterns are analyzed to propose their chemical structures. Quantification is typically performed using multiple reaction monitoring (MRM) mode, which offers high sensitivity and selectivity.

Conclusion

The in vitro metabolism of mephedrone, methylone, and MDPV is a complex process involving multiple CYP450 enzymes and resulting in a variety of metabolites. While common metabolic pathways such as N-dealkylation and β-keto reduction are observed, the specific enzymes involved and the resulting metabolite profiles can differ significantly between these cathinone derivatives. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development to further investigate the metabolism and potential biological activities of these and other emerging synthetic cathinones.

References

A Comparative Guide to the Validation of a Quantitative Method for 2-Ethoxyethyl Chloride in Postmortem Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a quantitative analytical method for the determination of 2-ethoxyethyl chloride (2-EEC) in postmortem blood. Due to the limited availability of a directly validated method for 2-EEC in the public domain, this document leverages a validated method for the structurally similar and equally volatile compound, ethyl chloride, as a primary analogue. The principles and techniques described herein are directly applicable to the development and validation of a robust method for 2-EEC. The focus is on headspace gas chromatography-mass spectrometry (HS-GC-MS), a preferred technique for the analysis of volatile substances in complex biological matrices.[1][2][3]

Introduction to 2-Ethoxyethyl Chloride (2-EEC) and its Toxicological Significance

2-Ethoxyethyl chloride is a volatile organic compound. Exposure to related alkoxyethanols has been shown to cause hematological changes.[4] In a forensic context, the presence and concentration of such volatile substances in postmortem samples can be critical in determining the cause of death.[5][6] Therefore, a fully validated and reliable quantitative method is essential for forensic toxicology laboratories.[2]

The analysis of volatile compounds in postmortem blood presents unique challenges, including postmortem redistribution, where compounds can diffuse from tissues with high concentrations to the blood, and the potential for both loss and production of volatile substances due to decomposition.[7][8][9] A validated analytical method ensures that the obtained results are accurate, reliable, and legally defensible.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatile Analysis

HS-GC-MS is a powerful and widely used technique for the analysis of volatile compounds in complex matrices like blood.[1][2][10] This method involves heating the blood sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer. The primary advantage of this technique is that it minimizes matrix effects by introducing only the volatile components into the analytical system, thereby protecting the instrument and improving sensitivity.

An alternative detector for this purpose is the Flame Ionization Detector (FID), which is robust and cost-effective, though it does not provide the same level of specificity as a mass spectrometer.[1][2]

Method Validation Parameters

The validation of a forensic toxicology method is crucial to ensure its suitability for its intended purpose.[11] Key validation parameters, as recommended by forensic toxicology guidelines, are summarized below. The data presented is based on a validated method for the analogous compound, ethyl chloride, in postmortem blood using HS-GC-FID.

Table 1: Quantitative Validation Parameters for an Analogous Volatile Compound (Ethyl Chloride) in Postmortem Blood by HS-GC-FID

Validation ParameterAcceptance CriteriaResult
Linearity (R²) R² ≥ 0.990.9947 - 0.9965
Limit of Detection (LOD) Method and analyte specific0.01 - 0.02 ng/µL
Limit of Quantitation (LOQ) Method and analyte specific0.04 - 0.06 ng/µL
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)3.9 - 5.1%
Accuracy (Recovery) 85 - 115% (80 - 120% at LOQ)90 - 104%
Specificity/Selectivity No significant interferencesFully selective against common volatiles

Data adapted from a validated method for ethyl chloride.[1][3]

Experimental Protocols

A detailed experimental protocol is essential for the reproducibility of an analytical method. The following protocol is for the quantitative analysis of a volatile organic compound in postmortem blood using HS-GC-MS, based on established methodologies for similar analytes.

Sample Preparation
  • Allow postmortem blood samples to thaw completely at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette a precise volume (e.g., 200 µL) of whole blood into a headspace vial.

  • Add an internal standard solution (e.g., a deuterated analog of 2-EEC or a structurally similar compound not expected to be in the sample) to each vial.

  • Immediately seal the vials with appropriate caps (B75204) and septa.

HS-GC-MS Instrumentation and Conditions
  • Headspace Autosampler:

    • Oven Temperature: 60-80°C

    • Vial Equilibration Time: 15-30 minutes

    • Loop Temperature: 70-90°C

    • Transfer Line Temperature: 80-100°C

  • Gas Chromatograph:

    • Injection Port Temperature: 200-250°C

    • Column: A non-polar or mid-polarity capillary column suitable for volatile analysis (e.g., DB-1ms, DB-624).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a higher temperature (e.g., 200°C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ion Source Temperature: 230-250°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for qualitative identification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 2-EEC in postmortem blood using HS-GC-MS.

HS-GC-MS Workflow Sample Postmortem Blood Sample Collection Preparation Sample Preparation (Aliquoting, Internal Standard Addition) Sample->Preparation Headspace Headspace Incubation and Sampling Preparation->Headspace GC Gas Chromatographic Separation Headspace->GC MS Mass Spectrometric Detection GC->MS Data Data Acquisition and Processing MS->Data Quantification Quantification and Reporting Data->Quantification Method Validation Parameters Method Analytical Method Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity LOD_LOQ LOD & LOQ Method->LOD_LOQ Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Reproducibility) Specificity->Precision Linearity->Accuracy Linearity->Precision Validated Validated Method LOD_LOQ->Validated Accuracy->Validated Precision->Validated Robustness Robustness Robustness->Validated

References

A Comparative Guide to the Selectivity and Specificity of 2-Ethoxyethyl Chloride (2-EEC) Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable detection of 2-ethoxyethyl chloride (2-EEC), also known as 2-chloroethyl ethyl ether, is critical for process monitoring, impurity profiling, and safety assessment. This guide provides an objective comparison of various analytical methods for 2-EEC detection, focusing on their selectivity and specificity. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) is highlighted as a primary analytical technique, with discussion of High-Performance Liquid Chromatography (HPLC), and emerging sensor technologies.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of various analytical methods for the detection of 2-EEC and structurally similar compounds. Data for analogues are included due to the limited availability of specific validation data for 2-EEC and are indicated as such.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)MatrixReference
GC-MS 2-Chloroethyl vinyl ether0.13 µg/L~5 µg/LNot ReportedWater[1][2]
GC with Halide Specific Detector bis(2-Chloroethyl) ether0.3 µg/LNot ReportedNot ReportedMunicipal and Industrial Discharges[3]
GC/FT-IR (EPA Method 8430) bis(2-Chloroethyl) etherMIQ of 46 ng*Not ReportedNot ReportedAqueous[1][4]
GC-FID 2-(2-Chloroethoxy)ethanol (B196239)ValidatedValidated>0.99Pharmaceutical Active Substance[5]
HPLC with Derivatization 2-Chloroethyl ethylsulfideNot ReportedNot ReportedNot ReportedAqueous[6]
Electrochemical Sensor 2-Chloroethyl ethyl sulfide (B99878)Not ReportedNot ReportedNot ReportedGas Phase[7]
Colorimetric Sensor Chlorinated Hydrocarbons5-700 ppb (for mixture)Not ReportedNot ReportedWater[4]

*Minimum Identifiable Quantity (MIQ)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkyl Halides

This method is adapted from validated procedures for related short-chain halogenated ethers and is considered highly suitable for the selective and specific quantification of 2-EEC.

1. Sample Preparation:

  • For liquid samples (e.g., process streams, reaction mixtures), dilute an accurately weighed or measured sample in a suitable solvent such as methanol (B129727) or dichloromethane.

  • For aqueous samples, a liquid-liquid extraction with a water-immiscible solvent (e.g., dichloromethane) or solid-phase extraction (SPE) may be employed to concentrate the analyte and remove matrix interferences.

  • Incorporate an appropriate internal standard (e.g., a deuterated analog of 2-EEC or a structurally similar compound not present in the sample) for accurate quantification.

2. Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for volatile organic compounds (e.g., DB-624, DB-5ms, or equivalent).

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer (MS/MS) is used as the detector.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: An initial temperature of 40-50 °C, held for a few minutes, followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature of 250-280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Full scan mode for initial identification and method development. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be used, monitoring characteristic ions of 2-EEC.

4. Validation Parameters:

  • Specificity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of 2-EEC. Specificity is further confirmed by the unique mass spectrum of the analyte.

  • Linearity: A calibration curve is generated by analyzing a series of standards at different concentrations. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Determined by replicate analyses of spiked matrix samples at different concentration levels. Acceptance criteria are typically within ±15% for accuracy (bias) and a relative standard deviation (RSD) of ≤15% for precision.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

1. Derivatization:

  • React the 2-EEC sample with a derivatizing agent that specifically targets the alkyl halide functionality. This step would require significant method development to find a suitable reagent and optimize reaction conditions.

2. Instrumentation:

  • HPLC System: A binary or quaternary pump, autosampler, column oven, and a UV-Vis or fluorescence detector.

  • Column: A reversed-phase C18 column is typically used.

3. HPLC Conditions:

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C).

  • Detection: At the wavelength corresponding to the maximum absorbance of the derivatized 2-EEC.

4. Validation: Similar validation parameters as described for GC-MS would need to be assessed.

Signaling Pathways and Experimental Workflows

To visualize the analytical process, the following diagrams illustrate a general experimental workflow for 2-EEC detection and a conceptual diagram of a sensor-based detection mechanism.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Sample Collection (e.g., process stream, environmental matrix) dilution Dilution / Extraction (LLE or SPE) sample->dilution internal_std Internal Standard Spiking dilution->internal_std gc_ms GC-MS Analysis internal_std->gc_ms High Selectivity hplc HPLC Analysis (with Derivatization) internal_std->hplc Requires Derivatization sensor Sensor-Based Detection (Electrochemical/Colorimetric) internal_std->sensor Rapid Screening quantification Quantification (Calibration Curve) gc_ms->quantification hplc->quantification sensor->quantification validation Method Validation (Specificity, Linearity, Accuracy, Precision) quantification->validation

Caption: General experimental workflow for 2-EEC detection and analysis.

sensor_mechanism analyte 2-EEC receptor Receptor Layer analyte->receptor Binding/Reaction transducer Transducer receptor->transducer Signal Generation signal Analytical Signal (Current/Color Change) transducer->signal Signal Output

Caption: Conceptual mechanism of a sensor for 2-EEC detection.

Comparison of Methods

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most robust and widely applicable technique for the analysis of volatile and semi-volatile compounds like 2-EEC. The high separation efficiency of gas chromatography combined with the specific detection by mass spectrometry provides excellent selectivity and specificity.[8] The use of SIM or MRM modes can achieve very low limits of detection, making it suitable for trace-level impurity analysis. Potential interferences from the sample matrix can be effectively managed through appropriate sample preparation and chromatographic separation.[1]

High-Performance Liquid Chromatography (HPLC): Direct analysis of 2-EEC by HPLC is challenging due to its volatility and lack of a strong chromophore. However, with pre-column derivatization to attach a UV-active or fluorescent tag, HPLC can be a viable method. This approach requires significant method development to optimize the derivatization reaction and chromatographic separation. The selectivity would be highly dependent on the specificity of the derivatization agent for alkyl halides.

Electrochemical Sensors: These sensors offer the potential for rapid, portable, and low-cost detection.[9] For a compound like 2-EEC, a sensor could be designed based on the electrochemical reduction or oxidation of the molecule or its interaction with a modified electrode surface. However, the development of a sensor with high selectivity for 2-EEC in the presence of other electroactive species in a complex matrix is a significant challenge. Currently, there is a lack of commercially available electrochemical sensors specifically for 2-EEC.

Colorimetric Sensors: Colorimetric methods provide a simple, visual indication of the presence of an analyte.[2][10] A colorimetric sensor for 2-EEC would likely involve a chemical reaction that produces a colored product. While this approach is excellent for rapid screening, achieving high specificity can be difficult, as other compounds in the sample may undergo similar color-changing reactions. As with electrochemical sensors, there is a need for further research to develop specific colorimetric probes for 2-EEC.

Conclusion

For the selective and specific detection and quantification of 2-ethoxyethyl chloride, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most reliable and well-validated method. Its inherent high resolution and specific detection capabilities make it the gold standard for trace-level analysis in complex matrices. While HPLC with derivatization presents a possible alternative, it requires substantial method development. Electrochemical and colorimetric sensors are promising for rapid screening applications, but further research is needed to develop sensors with the required selectivity and specificity for 2-EEC. The choice of method will ultimately depend on the specific application, required sensitivity, sample matrix, and available instrumentation.

References

Comparative Potency of 2-Ethylethcathinone at DAT, NET, and SERT: An Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

Direct quantitative data for 2-Ethylethcathinone is currently unavailable. The following table presents the reported in vitro potency of its parent compound, ethcathinone (B106627), at DAT and NET. The potency at SERT for ethcathinone has not been specifically reported.

CompoundDAT (Ki, nM)NET (EC50, nM)SERT
2-Ethylethcathinone Data not availableData not availableData not available
Ethcathinone1,014[1]99.3 (releaser)[1]Data not available

Note: Ki represents the inhibition constant, indicating the concentration of the compound required to occupy 50% of the transporters in a binding assay. EC50 in this context represents the effective concentration for producing 50% of the maximal release of norepinephrine (B1679862) in a functional assay. A lower value for both Ki and EC50 indicates higher potency.

Structure-Activity Relationship and Inferred Potency of 2-Ethylethcathinone

The structure of 2-Ethylethcathinone differs from ethcathinone by the presence of an ethyl group at the 2-position of the phenyl ring. Based on established SAR principles for substituted cathinones, this structural modification is expected to influence its interaction with monoamine transporters.

  • Dopamine (B1211576) Transporter (DAT): Substitutions on the phenyl ring of cathinone (B1664624) derivatives, particularly with bulky groups, generally lead to a decrease in potency at the DAT.[2][3] The 2-position on the phenyl ring is considered to be sterically sensitive, and substitutions at this position tend to be less well-tolerated than at the 3- or 4-positions, often resulting in reduced potency at all three monoamine transporters. Therefore, it is anticipated that 2-Ethylethcathinone will exhibit a lower potency (higher Ki value) for DAT compared to ethcathinone.

  • Norepinephrine Transporter (NET): Similar to DAT, substitutions on the phenyl ring can impact potency at NET. The 2-ethyl group is likely to introduce steric hindrance that may reduce the binding affinity and/or release efficacy of 2-Ethylethcathinone at NET compared to the unsubstituted ethcathinone.

  • Serotonin (B10506) Transporter (SERT): While data for ethcathinone at SERT is unavailable, it is known that increasing the bulk of substituents on the phenyl ring of cathinones can shift selectivity towards SERT.[2] However, the general trend of reduced potency with 2-position substitution might counteract this effect. The overall potency of 2-Ethylethcathinone at SERT is difficult to predict without direct experimental data but is likely to be in the micromolar range, typical for many cathinone derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to determine the potency of compounds at monoamine transporters, as would be applicable to 2-Ethylethcathinone.

Radioligand Binding Assays (to determine Kᵢ values)

Radioligand binding assays are employed to measure the affinity of a test compound for a specific transporter.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured and harvested. The cell membranes are then isolated through centrifugation and homogenization.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound (e.g., 2-Ethylethcathinone).

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Release Assays (to determine EC₅₀ values)

Neurotransmitter release assays are functional assays that measure the ability of a compound to induce the release of monoamines from cells expressing the respective transporters.

  • Cell Culture and Loading: HEK293 cells expressing hDAT, hNET, or hSERT are cultured on plates and preloaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Release Experiment: The cells are washed to remove excess radiolabel and then incubated with varying concentrations of the test compound.

  • Sample Collection and Quantification: The supernatant containing the released radiolabeled monoamine is collected, and the radioactivity is measured using a liquid scintillation counter. The amount of radiolabel remaining in the cells is also determined after cell lysis.

  • Data Analysis: The amount of release is expressed as a percentage of the total cellular radioactivity. The EC50 value, which is the concentration of the test compound that elicits 50% of the maximal release, is determined by non-linear regression analysis of the concentration-response curve.

Visualizations

Experimental Workflow for Determining Transporter Potency

G cluster_0 In Vitro Assay Preparation cluster_1 Radioligand Binding Assay (Affinity) cluster_2 Neurotransmitter Release Assay (Function) A HEK293 cells expressing hDAT, hNET, or hSERT B Cell Culture and Harvesting A->B C Membrane Preparation B->C G Preloading with Radiolabeled Monoamine B->G D Incubation with Radioligand and 2-Ethylethcathinone C->D E Filtration and Scintillation Counting D->E F IC50 -> Ki Calculation E->F K Comparative Potency Analysis F->K Potency at DAT, NET, SERT H Incubation with 2-Ethylethcathinone G->H I Supernatant Collection and Scintillation Counting H->I J EC50 Calculation I->J J->K

Caption: Workflow for determining the in vitro potency of 2-Ethylethcathinone.

Signaling Pathway of Monoamine Transporter Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamine (Dopamine, Norepinephrine, Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Storage MA_Cleft Monoamine Vesicle->MA_Cleft Release Receptor Postsynaptic Receptor MA_Cleft->Receptor Binding -> Signal Transporter Monoamine Transporter (DAT, NET, or SERT) MA_Cleft->Transporter Reuptake Transporter->MA Recycling EEC 2-Ethylethcathinone EEC->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by 2-Ethylethcathinone.

References

Safety Operating Guide

Proper Disposal of 2-Ethylethcathinone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 2-Ethylethcathinone hydrochloride, a synthetic cathinone (B1664624) derivative. Researchers, scientists, and drug development professionals must handle this compound with care, adhering to strict disposal protocols to ensure personal safety and environmental compliance. As a synthetic cathinone, this substance may be classified as a controlled substance or analog, necessitating adherence to all relevant federal, state, and local regulations.

Core Principles of Chemical Waste Management

The foundational principle of laboratory safety is the proper management of chemical waste. No chemical waste should be disposed of through the sewage system, mixed with municipal solid waste, or released into the environment.[1] All laboratory personnel handling hazardous materials should be trained on proper waste handling, storage, labeling, and disposal procedures.[2]

Step-by-Step Disposal Protocol for this compound

Phase 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: Unless specifically confirmed to be non-hazardous by an Environmental Health and Safety (EHS) professional, this compound and any materials contaminated with it must be treated as hazardous waste.[2]

  • Segregate at the Source: Immediately segregate waste this compound from other laboratory waste streams. Do not mix it with solvents, acids, bases, or other reactive chemicals to prevent dangerous reactions.[1][3] Store in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[3][4]

  • Use Appropriate Containers: Collect waste in a container that is chemically compatible with the substance. The container must be in good condition, free from leaks or deterioration, and have a secure, leak-proof screw cap.[5]

Phase 2: Waste Accumulation and Storage

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any associated hazards (e.g., toxic).[1][4]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[2][4]

  • Adhere to Accumulation Limits: Follow institutional and regulatory limits for the amount of hazardous waste stored in an SAA. Once the container is full, it must be removed from the SAA within three days.[3] Partially filled containers can remain in the SAA for up to one year.[3]

Phase 3: Final Disposal

  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.[4] They will provide specific guidance and ensure compliance with all regulations.

  • Professional Disposal Required: this compound must be disposed of through a licensed hazardous waste management company.[6] These companies are equipped to handle and transport chemical waste safely.

  • Render Non-Retrievable (Controlled Substances): As a cathinone derivative, this compound may be subject to Drug Enforcement Administration (DEA) regulations for controlled substances, which require that it be rendered "non-retrievable."[7][8] Incineration is a common method used by disposal facilities to meet this standard.[7] Do not attempt to treat or neutralize the chemical yourself without a validated protocol and approval from your EHS department.

  • Maintain Documentation: Keep meticulous records of waste generation and disposal. This includes the date, quantity, and method of disposal, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[5]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative limits and requirements for the accumulation of hazardous chemical waste in a laboratory setting.

ParameterRegulatory RequirementCitation(s)
Maximum SAA Volume A maximum of 55 gallons of hazardous waste may be stored in a single Satellite Accumulation Area.[4]
Maximum Acutely Toxic Waste Volume For acutely toxic "P-listed" chemical waste, a maximum of one quart (liquid) or one kilogram (solid) may be accumulated at a time.[4]
Maximum Container Weight Waste containers must have a weight compatible with load handling regulations, with a suggested maximum of 15 kg.[1]
Container Headroom Containers should not be filled beyond the neck, leaving at least one inch of headroom to allow for expansion.[3]
SAA Storage Time Limit (Partial) Partially filled, closed, and properly labeled containers may remain in an SAA for up to one year from the date waste was first added.[3]
SAA Storage Time Limit (Full) Full containers must be removed from the SAA within three calendar days.[3]
Personal Protective Equipment (PPE) Contaminated single-use PPE should be placed in labeled, durable 6 mil polyethylene (B3416737) bags for disposal.[9]

Experimental Protocol: Spill Decontamination

This protocol outlines the procedure for cleaning and decontaminating a laboratory surface following a small-scale spill of this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE): two pairs of gloves, lab coat, safety goggles, and a NIOSH-approved respirator.[10]

  • Absorbent material (e.g., vermiculite, dry sand).[6]

  • Decontamination solution (check with EHS for recommended agents).

  • Cleaning solution (e.g., germicidal detergent).[11]

  • Waste container for hazardous materials, properly labeled.

  • "Caution: Spill" signs.

Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity. Restrict access to the spill area and post warning signs.

  • Don PPE: Put on all required personal protective equipment.[10]

  • Contain the Spill: If the material is a solid, carefully sweep it up and place it into a suitable container for disposal. Avoid creating dust.[10] If it is a liquid, cover the spill with an absorbent, inert material. Do not use combustible materials like sawdust.[6]

  • Decontaminate the Surface: The goal of decontamination is to neutralize and remove the hazardous drug from the surface.[11] Apply an appropriate decontamination agent as recommended by your institution's EHS. Allow for the prescribed contact time.

  • Clean the Surface: Following decontamination, use a germicidal detergent or other cleaning agent to remove any remaining residue.[11]

  • Dispose of Contaminated Materials: Place all contaminated materials, including absorbent pads, used PPE, and cleaning supplies, into a designated hazardous waste container.[9]

  • Personal Decontamination: After cleanup is complete, remove and dispose of single-use PPE. Wash hands and any potentially exposed skin thoroughly with soap and water. Do not use hand sanitizer or bleach on the skin.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation & Accumulation cluster_disposal Disposal Process cluster_spill Spill Response gen Waste Generated (2-Ethylethcathinone HCl) seg Segregate Waste (No Mixing) gen->seg container Use Labeled, Compatible Container seg->container saa Store in SAA (Keep Closed) container->saa full Container Full or 1-Year Limit Reached saa->full contact_ehs Contact EHS for Pickup full->contact_ehs Yes pickup Waste Collected by Licensed Contractor contact_ehs->pickup transport Transport to TSDF* pickup->transport destroy Final Disposal (e.g., Incineration) transport->destroy doc Document Disposal (Maintain Records) destroy->doc spill Spill Occurs decon Follow Decontamination Protocol spill->decon spill_waste Collect Spill Waste decon->spill_waste spill_waste->container caption *TSDF: Treatment, Storage, and Disposal Facility

References

Essential Safety and Handling Protocols for 2-Ethylethcathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Research Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Ethylethcathinone hydrochloride (2-EEC). Given that the toxicological and biological properties of this compound are not yet fully evaluated, it is imperative to treat it as a potentially hazardous substance and adhere to stringent safety protocols.[1][2] This document is intended to supplement, not replace, a thorough institutional safety review and a substance-specific risk assessment.

Personal Protective Equipment (PPE)

Due to the unknown hazards of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion.[3][4] The following table summarizes the required PPE for various levels of exposure, extrapolated from guidelines for handling similar cathinone (B1664624) compounds and other hazardous research chemicals.[5][6]

Exposure LevelRecommended Personal Protective Equipment (PPE)
Minimal Exposure (e.g., handling sealed containers, visual inspection)- Gloves: Single pair of powder-free nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat.
Moderate Exposure (e.g., weighing, preparing solutions, performing dilutions)- Gloves: Double pair of powder-free nitrile gloves with overlapping cuffs on the lab coat.[3]- Eye/Face Protection: Chemical splash goggles or a full-face shield.[3]- Respiratory Protection: An N95, P100, or equivalent respirator is recommended, especially when handling the solid form where dust may be generated.[5][7][8]- Protective Clothing: A disposable, fluid-resistant gown or coveralls over a standard lab coat.[3]
High Exposure/Spill Cleanup - Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over an inner pair of nitrile gloves.- Eye/Face Protection: Full-face shield in combination with chemical splash goggles.- Respiratory Protection: A full-face respirator with appropriate chemical cartridges or a self-contained breathing apparatus (SCBA).[9]- Protective Clothing: Chemical-resistant suit or apron.

It is critical to ensure all PPE is used in accordance with the Occupational Safety and Health Administration (OSHA) standards (29 CFR 1910.132 and 1910.134), which includes proper training, fit-testing for respirators, and medical clearance where required.[7]

Operational Plan for Safe Handling

A systematic approach is essential for safely managing this compound from receipt to disposal. The following step-by-step procedure should be implemented:

Step 1: Pre-Handling Preparation

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.[4]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the compound.

Step 2: Handling and Experimental Procedures

  • Weighing: If working with the solid form, conduct all weighing procedures within a ventilated enclosure to prevent the inhalation of airborne particles.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Avoid Contamination: Use dedicated glassware and equipment. If not possible, thoroughly decontaminate all items after use.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down all surfaces in the designated work area with an appropriate deactivating agent or a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of immediately.

  • Personal Hygiene: Wash hands, forearms, and any other potentially exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[9]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste materials, including unused compounds, contaminated PPE, and cleaning materials, must be segregated into clearly labeled, sealed, and leak-proof containers.[13]

  • Waste Containers: Use containers specifically designated for hazardous chemical waste.

  • Disposal Protocol: Do not dispose of this compound down the drain or in regular trash.[10] All waste must be disposed of through an approved hazardous waste disposal program, following all local, state, and federal regulations.[9]

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

G prep Step 1: Pre-Handling - Designate work area - Assemble PPE & materials - Review safety info handling Step 2: Handling - Weigh in ventilated enclosure - Prepare solutions carefully - Use dedicated equipment prep->handling Proceed with caution post_handling Step 3: Post-Handling - Decontaminate surfaces - Proper PPE removal - Personal hygiene handling->post_handling Experiment finished spill Spill or Exposure Event handling->spill If spill occurs disposal Step 4: Disposal - Segregate waste - Use labeled, sealed containers - Follow hazardous waste protocol post_handling->disposal Waste generated end Procedure Complete disposal->end spill_response Emergency Spill Response - Evacuate area - Notify safety officer - Use spill kit with appropriate PPE spill->spill_response Activate spill_response->post_handling After cleanup

Caption: Workflow for Safe Handling of 2-Ethylethcathinone HCl.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylethcathinone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Ethylethcathinone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.